3-Oxo-5,6-dehydrosuberyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C29H44N7O20P3S |
|---|---|
Molekulargewicht |
935.7 g/mol |
IUPAC-Name |
(Z)-8-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6,8-dioxooct-3-enoic acid |
InChI |
InChI=1S/C29H44N7O20P3S/c1-29(2,24(43)27(44)32-8-7-18(38)31-9-10-60-20(41)11-16(37)5-3-4-6-19(39)40)13-53-59(50,51)56-58(48,49)52-12-17-23(55-57(45,46)47)22(42)28(54-17)36-15-35-21-25(30)33-14-34-26(21)36/h3-4,14-15,17,22-24,28,42-43H,5-13H2,1-2H3,(H,31,38)(H,32,44)(H,39,40)(H,48,49)(H,50,51)(H2,30,33,34)(H2,45,46,47)/b4-3-/t17-,22-,23-,24+,28-/m1/s1 |
InChI-Schlüssel |
IFFFDKYRRUVOFP-KIOIQADTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 3-Oxo-5,6-dehydrosuberyl-CoA Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxo-5,6-dehydrosuberyl-CoA biosynthetic pathway is a critical component of the aerobic catabolism of phenylacetic acid (PAA) in various bacteria, most notably Escherichia coli. This pathway represents a unique hybrid metabolic strategy, initiating with an aerobic activation of the aromatic ring of phenylacetyl-CoA and proceeding through a series of CoA-activated intermediates. The elucidation of this pathway has provided significant insights into the microbial degradation of aromatic compounds, which are prevalent environmental pollutants. Furthermore, understanding this pathway is crucial for drug development professionals, as its intermediates and enzymatic machinery can be potential targets for novel antimicrobial agents, particularly in pathogenic bacteria that utilize this pathway for nutrient acquisition. This guide provides a comprehensive overview of the core aspects of the this compound biosynthetic pathway, including its enzymatic reactions, regulatory mechanisms, quantitative data, and detailed experimental protocols.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that transforms phenylacetyl-CoA into a key intermediate for further degradation into central metabolites. The pathway is primarily encoded by the paa gene cluster in E. coli.
The initial steps involve the conversion of phenylacetate to phenylacetyl-CoA, followed by the epoxidation of the aromatic ring. The resulting epoxide is then isomerized to a seven-membered oxepin-CoA ring. The central focus of this guide, the formation of this compound, begins from this oxepin-CoA intermediate.
The key enzyme in this stage is a bifunctional protein, PaaZ , which possesses two distinct catalytic activities:
-
Oxepin-CoA hydrolase (EC 3.7.1.16) : The C-terminal domain of PaaZ catalyzes the hydrolytic cleavage of the oxepin-CoA ring, yielding this compound semialdehyde.[1][2][3]
-
This compound semialdehyde dehydrogenase (EC 1.17.1.7) : The N-terminal domain of PaaZ then catalyzes the NADP+-dependent oxidation of the semialdehyde to produce this compound.[1][2][4]
Following its synthesis, this compound is further metabolized by the thiolase PaaJ . PaaJ catalyzes the thiolytic cleavage of this compound, yielding acetyl-CoA and 2,3-dehydroadipyl-CoA. This latter product then enters the beta-oxidation pathway, ultimately being converted to succinyl-CoA and another molecule of acetyl-CoA.
Below is a diagram illustrating the core steps of the this compound biosynthetic pathway.
Quantitative Data
Quantitative understanding of the pathway's efficiency and bottlenecks is crucial for metabolic engineering and drug development. This section summarizes the available quantitative data for the key enzymes.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Specific Activity | Organism | Reference |
| PaaZ (aldehyde dehydrogenase activity) | This compound semialdehyde | N/A | N/A | 32 ± 3 units/mg | E. coli | [1] |
| PaaZ (enoyl-CoA hydratase activity) | Oxepin-CoA | N/A | N/A | 33 ± 1 units/mg | E. coli | [1] |
| PaaJ (thiolase) | 3-oxoadipyl-CoA | N/A | N/A | N/A | E. coli | [5] |
| PaaJ (thiolase) | This compound | N/A | N/A | N/A | E. coli | [5] |
Regulation of the Pathway
The biosynthesis of this compound is tightly regulated at the transcriptional level in E. coli. The paa genes are organized into operons, and their expression is controlled by the interplay of a repressor protein, PaaX , and an inducer molecule, phenylacetyl-CoA .
The paaA-K and paaZ operons are divergently transcribed and are negatively regulated by PaaX. In the absence of phenylacetic acid, PaaX binds to operator regions in the promoters of these operons, preventing transcription. When phenylacetic acid is present, it is converted to phenylacetyl-CoA. This molecule acts as an inducer, binding to PaaX and causing a conformational change that prevents PaaX from binding to the DNA. This allows for the transcription of the paa genes and the subsequent catabolism of phenylacetic acid.
Another regulatory layer is provided by PaaY , a thioesterase that is co-transcribed with PaaX. PaaY is thought to modulate the levels of CoA-intermediates, potentially preventing the accumulation of toxic intermediates and fine-tuning the induction of the pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the this compound biosynthetic pathway.
Protocol 1: Spectrophotometric Assay for PaaZ (Oxepin-CoA Hydrolase and Aldehyde Dehydrogenase Activities)
This protocol is adapted from the methods used to characterize the bifunctional PaaZ enzyme.[1]
Objective: To measure the enzymatic activity of the oxepin-CoA hydrolase and this compound semialdehyde dehydrogenase domains of PaaZ.
Principle: The overall reaction catalyzed by PaaZ converts oxepin-CoA to this compound with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.
Materials:
-
Purified PaaZ enzyme
-
Oxepin-CoA (substrate)
-
NADP+
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
50 mM Tris-HCl, pH 8.0
-
1 mM NADP+
-
-
Add a known amount of purified PaaZ enzyme to the reaction mixture.
-
Initiate the reaction by adding a known concentration of oxepin-CoA (e.g., 0.1 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
The specific activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1) and is expressed as units per milligram of protein (1 unit = 1 µmol of NADPH formed per minute).
Protocol 2: HPLC-Based Analysis of this compound
Objective: To separate and quantify this compound from a mixture of pathway intermediates.
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the CoA thioesters based on their hydrophobicity. The eluting compounds are detected by their absorbance in the UV range (typically around 260 nm for the adenine moiety of CoA).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (ACN)
-
Ammonium acetate buffer (e.g., 40 mM, pH 6.8)
-
Standards for pathway intermediates (if available)
-
Enzyme reaction quench solution (e.g., acidic solution)
Procedure:
-
Sample Preparation:
-
Perform the enzymatic reaction to produce this compound.
-
At desired time points, quench the reaction by adding an equal volume of a quench solution (e.g., 10% perchloric acid) and centrifuge to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Ammonium acetate buffer (e.g., 40 mM, pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 20 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to a standard (if available) or by mass spectrometry analysis of the collected fraction.
-
Quantify the amount of the compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of a related CoA thioester standard.
-
Conclusion
The this compound biosynthetic pathway is a fascinating and important route for the bacterial degradation of aromatic compounds. Its unique enzymatic machinery and tight regulatory control make it a compelling subject for both fundamental research and applied science. The information presented in this guide, from the core pathway and its regulation to quantitative data and detailed experimental protocols, provides a solid foundation for researchers, scientists, and drug development professionals seeking to understand and exploit this metabolic pathway. Further research to elucidate the precise kinetic parameters of the key enzymes and the in vivo flux through the pathway will undoubtedly open new avenues for metabolic engineering and the development of novel therapeutics.
References
- 1. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Phenylacetate Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Molecular analysis of aerobic phenylacetate degradation in Azoarcus evansii | Semantic Scholar [semanticscholar.org]
- 4. The PaaX Repressor, a Link between Penicillin G Acylase and the Phenylacetyl-Coenzyme A Catabolon of Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 3-Oxo-5,6-dehydrosuberyl-CoA in Phenylacetate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial degradation of phenylacetate, a central intermediate in the catabolism of various aromatic compounds, proceeds through a sophisticated enzymatic pathway. A key metabolite in this process is 3-Oxo-5,6-dehydrosuberyl-CoA, the formation and subsequent cleavage of which represent a critical juncture in the funneling of aromatic carbon into central metabolism. This technical guide provides an in-depth exploration of the role of this compound, detailing the enzymatic reactions, relevant quantitative data, and comprehensive experimental protocols for the study of this metabolic nexus. The intricate regulation of the genes responsible for its metabolism is also discussed, offering insights for researchers in metabolic engineering and drug development.
Introduction
The aerobic metabolism of phenylacetate in bacteria, particularly in model organisms like Escherichia coli, is orchestrated by the paa gene cluster. This pathway is a hybrid, employing both aerobic and anaerobic-like strategies, including the activation of the aromatic ring with coenzyme A (CoA). This compound is a crucial intermediate in this pathway, situated at the interface between the upper pathway of aromatic ring cleavage and the lower pathway resembling β-oxidation. Its metabolism is primarily governed by two key enzymes: the bifunctional PaaZ protein and the thiolase PaaJ. Understanding the kinetics and regulation of these enzymes is paramount for a complete picture of phenylacetate degradation and for harnessing this pathway for biotechnological applications.
The Phenylacetate Catabolic Pathway
The degradation of phenylacetate is initiated by its activation to phenylacetyl-CoA by the enzyme PaaK. The aromatic ring of phenylacetyl-CoA is then epoxidized by the PaaABCDE multicomponent oxygenase, followed by isomerization to oxepin-CoA by PaaG. The pathway then converges on the formation and breakdown of this compound.
Figure 1: Phenylacetate catabolic pathway.
Formation of this compound by PaaZ
The enzyme PaaZ is a bifunctional protein that catalyzes two sequential reactions. Its C-terminal domain possesses oxepin-CoA hydrolase activity, cleaving the seven-membered ring of oxepin-CoA to form the semialdehyde intermediate, this compound semialdehyde. The N-terminal domain of PaaZ then acts as an NADP+-dependent dehydrogenase, oxidizing the semialdehyde to produce this compound.
Thiolytic Cleavage by PaaJ
The subsequent step is the thiolytic cleavage of this compound, catalyzed by the thiolase PaaJ. This reaction consumes a molecule of free CoA and releases acetyl-CoA, shortening the carbon chain and generating 2,3-dehydroadipyl-CoA, which then enters the lower β-oxidation-like pathway.
Quantitative Data
Precise kinetic characterization of the enzymes involved in this compound metabolism is essential for quantitative modeling of the phenylacetate degradation pathway. While comprehensive kinetic data for the individual reactions involving this compound are not extensively reported, the overall specific activity of PaaZ has been determined.
| Enzyme | Substrate | Product | Specific Activity | Km | Vmax | Organism | Reference |
| PaaZ | Oxepin-CoA | This compound | ≈20 µmol min⁻¹ mg⁻¹ | - | - | Escherichia coli | |
| PaaY | Inhibitory CoA intermediates | Hydrolyzed products | 7.6 U mg⁻¹ | 35 µM | - | Escherichia coli |
Note: The specific activity of PaaZ represents the overall conversion of oxepin-CoA to this compound. Kinetic parameters for the individual hydrolase and dehydrogenase activities, as well as for the PaaJ thiolase with this compound, require further investigation.
Experimental Protocols
Cloning, Expression, and Purification of PaaZ and PaaJ
This protocol describes the cloning of paaZ and paaJ genes from E. coli K-12 into an expression vector, followed by protein expression and purification using a His-tag affinity chromatography system.
Figure 2: Workflow for cloning and purification.
Materials:
-
E. coli K-12 genomic DNA
-
pET expression vector (e.g., pET-28a) with an N-terminal His-tag
-
Restriction enzymes and T4 DNA ligase
-
E. coli DH5α (cloning strain) and BL21(DE3) (expression strain)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose resin
Procedure:
-
Gene Cloning: a. Amplify the paaZ and paaJ genes from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites. b. Digest the PCR products and the pET vector with the corresponding restriction enzymes. c. Ligate the digested genes into the pET vector. d. Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on antibiotic-containing plates. e. Isolate plasmid DNA from transformant colonies and verify the insert sequence by DNA sequencing.
-
Protein Expression: a. Transform the verified plasmids into E. coli BL21(DE3) cells. b. Inoculate a starter culture and grow overnight. c. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C. e. Harvest the cells by centrifugation.
-
Protein Purification: a. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. b. Centrifuge the lysate to pellet cell debris. c. Apply the supernatant to a Ni-NTA column pre-equilibrated with lysis buffer. d. Wash the column with wash buffer to remove unbound proteins. e. Elute the His-tagged protein with elution buffer. f. Analyze the purified protein by SDS-PAGE to assess purity and concentration.
Enzyme Assays
4.2.1. PaaZ Activity Assay (Spectrophotometric)
This assay measures the NADP⁺-dependent dehydrogenase activity of PaaZ by monitoring the increase in absorbance at 340 nm due to the formation of NADPH.
Materials:
-
Purified PaaZ enzyme
-
Oxepin-CoA (substrate, can be generated in situ)
-
NADP⁺
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP⁺, and oxepin-CoA in a quartz cuvette.
-
Initiate the reaction by adding a known amount of purified PaaZ enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the specific activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
4.2.2. PaaJ Activity Assay (HPLC-based)
This assay quantifies the thiolytic cleavage of this compound by measuring the formation of acetyl-CoA over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified PaaJ enzyme
-
This compound (substrate, can be generated in situ)
-
Coenzyme A
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Set up a reaction mixture containing assay buffer, this compound, and Coenzyme A.
-
Initiate the reaction by adding purified PaaJ enzyme.
-
At various time points, withdraw aliquots of the reaction and stop the reaction by adding a quenching solution.
-
Centrifuge the quenched samples to remove precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amount of acetyl-CoA produced.
-
Generate a standard curve for acetyl-CoA to determine its concentration in the samples.
-
Calculate the reaction rate and specific activity of PaaJ.
Regulation of the paa Operon
The expression of the paa genes, including paaZ and paaJ, is tightly regulated to ensure an efficient response to the presence of phenylacetate.
Figure 3: Regulation of the paa operon.
The primary regulator is the PaaX repressor, which binds to operator sites in the promoters of the paa operons, including the promoter for the paaZ and paaABCDEFGHIJK operons, thereby blocking transcription. The true inducer of the system is not phenylacetate itself, but its activated form, phenylacetyl-CoA. When present, phenylacetyl-CoA binds to PaaX, causing a conformational change that prevents its binding to the DNA, thus allowing for the transcription of the paa genes.
An additional layer of regulation is provided by the PaaY thioesterase. The accumulation of certain CoA intermediates in the pathway can be toxic to the cell and may also interfere with the regulatory function of PaaX. PaaY hydrolyzes these toxic intermediates, thus playing a crucial role in maintaining metabolic homeostasis and ensuring the efficient operation of the phenylacetate degradation pathway.
Conclusion
This compound stands as a pivotal intermediate in the intricate bacterial pathway for phenylacetate catabolism. Its formation and subsequent degradation, catalyzed by the bifunctional PaaZ enzyme and the PaaJ thiolase, are tightly regulated and essential for channeling carbon from aromatic compounds into central metabolism. The detailed protocols and data presented in this guide provide a framework for researchers to further investigate this fascinating metabolic pathway. A deeper understanding of the enzymes involved in this compound metabolism will not only enhance our knowledge of microbial catabolism but also open avenues for the development of novel biocatalysts and therapeutic strategies.
An In-depth Technical Guide to the Discovery and Isolation of 3-Oxo-5,6-dehydrosuberyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, metabolic context, and methodologies for the study of 3-Oxo-5,6-dehydrosuberyl-CoA, a key intermediate in the bacterial catabolism of phenylacetic acid. This document details the enzymatic synthesis of this compound within the phenylacetate degradation pathway, outlines a robust protocol for its isolation and purification based on established biochemical techniques, and presents its known physicochemical properties. Included are detailed diagrams of the metabolic pathway and a proposed experimental workflow for its isolation, designed to aid researchers in the fields of microbiology, biochemistry, and drug development in their investigation of this and related metabolic pathways.
Discovery and Metabolic Significance
The discovery of this compound is intrinsically linked to the elucidation of the aerobic phenylacetic acid (PAA) catabolic pathway in bacteria, particularly in Escherichia coli. While the existence of a pathway for PAA degradation was known, its intricate biochemical steps remained largely unresolved for a considerable time.
Groundbreaking work by Ferrández et al. in 1998 laid the foundation by cloning and sequencing the paa gene cluster in E. coli, proposing a novel "hybrid" aerobic pathway that involves CoA thioester intermediates, a feature typically associated with anaerobic metabolism.[1] This research identified the key enzymes involved but the exact structures of all intermediates were not fully determined.
The definitive elucidation of the pathway and the formal "discovery" of this compound as a key intermediate was presented by Teufel et al. in 2010.[2][3] Through a series of elegant experiments involving the expression of purified enzymes from the paa gene cluster and analysis of the resulting products by mass spectrometry and NMR spectroscopy, they were able to map out the entire degradation sequence from phenylacetyl-CoA to central metabolites.[2][3]
This compound is a crucial intermediate in this pathway, which is found in a significant percentage of sequenced bacteria.[2] This pathway is not only central to the bacterial metabolism of the aromatic amino acid phenylalanine but also plays a role in the bioremediation of environmental pollutants like styrene.[2] Furthermore, the reactive intermediates of this pathway may contribute to the virulence of pathogenic bacteria, making the enzymes and intermediates of this pathway potential targets for novel antimicrobial drug development.[2]
The Phenylacetic Acid Catabolic Pathway
This compound is formed through a series of enzymatic reactions that commence with the activation of phenylacetic acid to phenylacetyl-CoA. The aromatic ring of phenylacetyl-CoA is then epoxidized and isomerized to a seven-membered oxepin-CoA ring.[2] The key step leading to the formation of this compound involves the bifunctional enzyme PaaZ. This enzyme first catalyzes the hydrolytic cleavage of the oxepin-CoA ring to form this compound semialdehyde.[4][5] The same enzyme then catalyzes the NADP+-dependent oxidation of this aldehyde to yield this compound.[4][5]
The pathway then proceeds through a series of β-oxidation-like steps, eventually yielding acetyl-CoA and succinyl-CoA, which can then enter central carbon metabolism.[2]
Signaling Pathway Diagram
Caption: The aerobic phenylacetic acid catabolic pathway in E. coli.
Physicochemical Data
Quantitative data for this compound is essential for its identification, characterization, and quantification in experimental settings. The following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Formula | C29H44N7O20P3S | --INVALID-LINK-- |
| Molecular Weight | 935.7 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 935.15746899 Da | --INVALID-LINK-- |
Experimental Protocols
While the primary literature focuses on the in-situ enzymatic generation and identification of this compound, a detailed protocol for its preparative isolation and purification has not been explicitly published. The following protocol is a composite methodology based on the enzymatic synthesis described by Teufel et al. (2010) and established techniques for the purification of acyl-CoA esters.
Enzymatic Synthesis of this compound
This protocol is adapted from the methods used to elucidate the phenylacetate pathway. It involves the sequential addition of purified enzymes to convert a precursor to the desired product.
Materials:
-
Purified PaaG enzyme
-
Purified PaaZ enzyme (bifunctional)
-
Oxepin-CoA (substrate for PaaZ, can be generated in situ from Phenylacetyl-CoA using PaaABC(D)E and PaaG)
-
NADP+
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Sterile, nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube at 30°C, prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
0.5 mM Oxepin-CoA
-
1 mM NADP+
-
-
Initiate the reaction by adding purified PaaZ enzyme to a final concentration of 10-20 µg/mL.
-
Incubate the reaction at 30°C. Monitor the progress of the reaction by observing the increase in absorbance at 340 nm, corresponding to the production of NADPH.
-
The reaction can also be monitored by taking aliquots at various time points, quenching the reaction with an equal volume of ice-cold acetonitrile, and analyzing by reverse-phase HPLC.
-
Once the reaction has reached completion (indicated by the plateau of NADPH production or maximal conversion of the substrate by HPLC), proceed immediately to the purification step.
Isolation and Purification
Due to the potential instability of acyl-CoA esters, all steps should be performed on ice or at 4°C unless otherwise specified.
Step 1: Quenching and Protein Removal
-
To the completed enzymatic reaction, add two volumes of ice-cold acetonitrile to precipitate the enzymes.
-
Vortex briefly and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains this compound, to a new tube.
Step 2: Solid-Phase Extraction (SPE) This step is designed to remove salts and other polar contaminants and to concentrate the acyl-CoA ester.
-
Use a C18 SPE cartridge.
-
Conditioning: Wash the cartridge sequentially with 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove any remaining salts and polar molecules.
-
Elution: Elute the this compound with 1.5 mL of methanol containing 50 mM ammonium acetate.
-
Dry the eluate under a gentle stream of nitrogen gas.
Step 3: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) This final step will purify the target compound from any remaining contaminants or side-products.
-
Column: C18 reverse-phase column (preparative or semi-preparative).
-
Mobile Phase A: 25 mM Potassium Phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Reconstitution: Reconstitute the dried eluate from the SPE step in a minimal volume (e.g., 100-200 µL) of Mobile Phase A.
-
Injection and Elution: Inject the reconstituted sample onto the HPLC system. Elute with a linear gradient of acetonitrile (e.g., 5% to 60% Mobile Phase B over 30 minutes). The exact gradient may need to be optimized.
-
Detection: Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine moiety of Coenzyme A.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Post-Purification: Immediately freeze the collected fractions in liquid nitrogen and lyophilize to obtain the purified compound as a powder. Store at -80°C.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for the synthesis and isolation of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This compound is a metabolically significant intermediate in a widespread bacterial pathway for the degradation of aromatic compounds. Its discovery has been pivotal in understanding the novel biochemical strategies employed by microorganisms to catabolize these recalcitrant molecules. This guide provides a detailed account of its discovery, metabolic context, and a robust, albeit constructed, protocol for its enzymatic synthesis and purification. The provided information and methodologies are intended to serve as a valuable resource for researchers aiming to further investigate the phenylacetic acid catabolic pathway, its enzymes, and its intermediates for applications in bioremediation, biotechnology, and as a potential source of novel drug targets.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 3-Oxo-5,6-dehydrosuberyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of 3-Oxo-5,6-dehydrosuberyl-CoA, a key intermediate in the bacterial aerobic degradation pathway of phenylacetate. This pathway has garnered interest due to its novel enzymatic reactions and potential applications in bioremediation and biocatalysis. This document details the multi-enzyme cascade, experimental protocols for enzyme production and activity assays, and quantitative data, offering a comprehensive resource for researchers in the field.
Introduction
The enzymatic synthesis of this compound is a critical part of the phenylacetate catabolic pathway, extensively studied in bacteria such as Escherichia coli. This pathway employs a series of coenzyme A (CoA) thioester intermediates and features a unique ring-opening mechanism of the aromatic precursor. The synthesis begins with the activation of phenylacetate and proceeds through a multicomponent oxygenase, an isomerase, and a bifunctional hydrolase/dehydrogenase, culminating in the formation of this compound. Understanding and harnessing this enzymatic cascade is crucial for applications in synthetic biology and drug development, where novel enzyme mechanisms can be exploited for the production of valuable chemical entities.
The Enzymatic Synthesis Pathway
The synthesis of this compound from phenylacetate involves a four-step enzymatic cascade. The key enzymes, encoded by the paa gene cluster in E. coli, work in succession to transform the aromatic ring into a linear, functionalized acyl-CoA.
-
Step 1: Activation of Phenylacetate
-
Enzyme: Phenylacetate-CoA ligase (PaaK)
-
Reaction: Phenylacetate is activated to its corresponding CoA thioester, phenylacetyl-CoA, in an ATP-dependent manner.
-
-
Step 2: Epoxidation of the Aromatic Ring
-
Enzyme: 1,2-Phenylacetyl-CoA epoxidase (PaaABCE)
-
Reaction: This multi-component enzyme catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA to form 1,2-epoxyphenylacetyl-CoA. This reaction requires NADPH and molecular oxygen.
-
-
Step 3: Isomerization to an Oxepin Ring
-
Enzyme: 1,2-Epoxyphenylacetyl-CoA isomerase (PaaG)
-
Reaction: The unstable epoxide intermediate is isomerized by PaaG to form the seven-membered heterocyclic enol ether, oxepin-CoA.
-
-
Step 4: Hydrolytic Ring Cleavage and Oxidation
-
Enzyme: Oxepin-CoA hydrolase / this compound semialdehyde dehydrogenase (PaaZ)
-
Reaction: This bifunctional enzyme first catalyzes the hydrolytic cleavage of the oxepin-CoA ring to a reactive aldehyde intermediate. Subsequently, the NADP+-dependent dehydrogenase domain of PaaZ oxidizes this aldehyde to the final product, this compound.[1]
-
The following diagram illustrates this enzymatic pathway:
Caption: The enzymatic cascade for the synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the production of the required enzymes and the execution of the enzymatic synthesis.
Recombinant Enzyme Expression and Purification
The enzymes of the phenylacetate catabolic pathway can be heterologously expressed in E. coli. A general workflow for expression and purification is outlined below.
Caption: General workflow for recombinant enzyme expression and purification.
Protocol for Expression and Purification of PaaZ (His-tagged):
-
Gene Cloning: The paaZ gene from E. coli K-12 is amplified by PCR and cloned into a suitable expression vector, such as pET28a, which incorporates an N-terminal His6-tag.
-
Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, for example, BL21(DE3).
-
Cell Culture and Induction:
-
Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged PaaZ protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Analysis and Storage:
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).
-
Store the purified enzyme at -80°C.
-
Note: Similar protocols can be adapted for the expression and purification of PaaK, PaaG, and the components of the PaaABCE complex. For multi-subunit complexes like PaaABCE, co-expression strategies may be necessary.
Enzymatic Synthesis of this compound (In Vitro)
This protocol describes the multi-step enzymatic synthesis starting from phenylacetyl-CoA.
Reaction Components:
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate: 0.5 mM Phenylacetyl-CoA
-
Cofactors: 1 mM ATP, 1 mM MgCl2 (for PaaK if starting from phenylacetate), 1 mM NADPH, 1 mM NADP+
-
Enzymes: Purified PaaK (if applicable), PaaABCE, PaaG, and PaaZ. The optimal concentration of each enzyme should be determined empirically.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, substrate, and cofactors.
-
Enzymatic Cascade:
-
If starting from phenylacetate, first add PaaK and incubate for 30 minutes at 30°C to generate phenylacetyl-CoA.
-
Add the PaaABCE enzyme complex to initiate the epoxidation.
-
Sequentially add PaaG and then PaaZ. The incubation time for each step can be optimized, but typically ranges from 30 to 60 minutes at 30°C.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points. The reaction can be stopped by adding an equal volume of ice-cold acetonitrile or by heat inactivation.
-
Product Analysis: The formation of this compound and other CoA intermediates can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Enzyme Activity Assays
PaaABCE Epoxidase Assay:
-
Principle: The activity of the PaaABCE complex can be determined by monitoring the consumption of NADPH spectrophotometrically at 340 nm.
-
Assay Mixture: 50 mM Tris-HCl (pH 8.0), 0.2 mM NADPH, 0.5 mM phenylacetyl-CoA, and the purified PaaABCE complex.
-
Procedure: The reaction is initiated by the addition of phenylacetyl-CoA, and the decrease in absorbance at 340 nm is monitored over time.
PaaZ Hydrolase/Dehydrogenase Assay:
-
Principle: The overall activity of PaaZ can be measured by monitoring the production of NADPH at 340 nm, which is coupled to the oxidation of the aldehyde intermediate.
-
Assay Mixture: 50 mM Tris-HCl (pH 8.0), 1 mM NADP+, the substrate oxepin-CoA (which can be generated in situ using PaaABCE and PaaG), and purified PaaZ.
-
Procedure: The reaction is initiated by the addition of PaaZ, and the increase in absorbance at 340 nm is recorded.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the pathway.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Optimal pH | Optimal Temperature (°C) |
| PaaK (Thermus thermophilus) | Phenylacetate | 50 | 24 µmol/min/mg | ~7.5 | 75 |
| PaaK (Thermus thermophilus) | ATP | 6 | - | ~7.5 | 75 |
| PaaK (Thermus thermophilus) | CoA | 30 | - | ~7.5 | 75 |
| PaaZ (E. coli) | Oxepin-CoA | Not Reported | Not Reported | ~8.0 | ~30 |
| Specific activity for PaaZ-catalyzed ring cleavage is reported as ~1 µmol min-1 mg-1. |
Table 2: Properties of Pathway Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Phenylacetyl-CoA | C29H40N7O17P3S | 883.65 |
| This compound | C29H44N7O18P3S | 915.68 |
Conclusion
The enzymatic synthesis of this compound represents a fascinating example of bacterial metabolism of aromatic compounds. This technical guide provides a foundational understanding and practical protocols for researchers interested in this pathway. The detailed methodologies for enzyme production and in vitro synthesis, along with the compiled quantitative data, should facilitate further research into the mechanism and application of these novel enzymes. Future work in this area could focus on the detailed kinetic characterization of all the pathway enzymes, the engineering of these enzymes for novel biocatalytic applications, and the reconstitution of the entire pathway in a heterologous host for the production of valuable chemicals.
References
Elucidation of 3-Oxo-5,6-dehydrosuberyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and enzymatic interactions of 3-Oxo-5,6-dehydrosuberyl-CoA, a key intermediate in the bacterial phenylacetate catabolic pathway. This document details the available physicochemical data, outlines relevant experimental methodologies, and illustrates the biochemical context of this molecule.
Physicochemical Properties of this compound
The structural elucidation of this compound has been primarily achieved through mass spectrometry, following its enzymatic synthesis. The compound is an acyl-CoA derivative of 3-oxo-5,6-dehydrosuberic acid.
| Property | Value | Reference |
| Molecular Formula | C29H44N7O20P3S | [PubChem CID: 139031573] |
| Molecular Weight | 935.68 g/mol | [PubChem CID: 139031573] |
| Monoisotopic Mass | 935.15747 g/mol | [ChEBI ID: 63253] |
| Mass (M+H)+ | Calculated: 936.1652 Da | Teufel R, et al. (2010) |
| Mass (M+H)+ | Found: 936.1648 Da | Teufel R, et al. (2010) |
Biosynthesis and Metabolism of this compound
This compound is a central metabolite in the aerobic catabolism of phenylacetate in various bacteria, including Escherichia coli.[1] This pathway is crucial for the degradation of aromatic compounds. The synthesis and subsequent degradation of this compound are catalyzed by the enzymes PaaZ and PaaJ, respectively.
Phenylacetate Catabolic Pathway
The pathway initiates with the conversion of phenylacetate to phenylacetyl-CoA. A multi-component oxygenase then epoxidizes the aromatic ring, which is subsequently isomerized to an oxepin-CoA intermediate. The bifunctional enzyme PaaZ catalyzes the hydrolytic cleavage of the oxepin ring and the subsequent oxidation to form this compound.[1] This intermediate is then subjected to thiolytic cleavage by PaaJ, yielding acetyl-CoA and 2,3-dehydroadipyl-CoA, which enters central metabolism.
References
The Central Role of 3-Oxo-5,6-dehydrosuberyl-CoA in Escherichia coli's Phenylacetate Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the function of 3-Oxo-5,6-dehydrosuberyl-CoA in the aerobic phenylacetate degradation pathway of Escherichia coli. This crucial intermediate, situated at the nexus of aromatic ring cleavage and subsequent β-oxidation, represents a key metabolic control point. This document details the enzymatic reactions involving this compound, presenting available quantitative data on enzyme kinetics, and outlining the experimental protocols for the elucidation and analysis of this pathway. The signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Escherichia coli, a versatile bacterium, possesses a sophisticated metabolic network that enables it to utilize a wide array of carbon sources, including aromatic compounds such as phenylacetate. The aerobic degradation of phenylacetate is a critical pathway for the detoxification of this compound and its utilization as a carbon and energy source. Central to this pathway is the intermediate, this compound. Understanding the formation and fate of this molecule is paramount for comprehending the complete catabolism of phenylacetate and for potential applications in bioremediation and as a target for antimicrobial drug development. This guide will focus on the pivotal role of this compound, the enzymes that metabolize it, and the experimental approaches to study this segment of E. coli metabolism.
The Phenylacetate Degradation Pathway: A Focus on this compound
The aerobic catabolism of phenylacetate in E. coli proceeds through a multi-step enzymatic pathway, ultimately converting the aromatic ring into central metabolites, acetyl-CoA and succinyl-CoA. This compound is a key C8-dicarboxylic acid thioester intermediate in this pathway.
Formation of this compound
This compound is synthesized from oxepin-CoA in a two-step reaction catalyzed by the bifunctional enzyme PaaZ .[1] PaaZ possesses both oxepin-CoA hydrolase and this compound semialdehyde dehydrogenase activities.[1]
-
Oxepin-CoA Hydrolase Activity: The C-terminal (R)-specific enoyl-CoA hydratase domain of PaaZ catalyzes the hydrolytic cleavage of the oxepin ring of oxepin-CoA, yielding the highly reactive intermediate, this compound semialdehyde.[1]
-
Dehydrogenase Activity: The N-terminal NADP+-dependent aldehyde dehydrogenase domain of PaaZ then rapidly oxidizes the semialdehyde to this compound.[1]
Thiolytic Cleavage of this compound
The subsequent and final step in the metabolism of this compound is its thiolytic cleavage by the enzyme PaaJ , a 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase.[2] This reaction yields 2,3-dehydroadipyl-CoA and acetyl-CoA, effectively shortening the carbon chain and channeling it into the later stages of the β-oxidation-like pathway.[2]
Quantitative Data
The following table summarizes the available kinetic parameters for the key enzymes involved in the metabolism of this compound and related pathway components.
| Enzyme | Substrate/Ligand | Parameter | Value | Organism | Reference |
| PaaZ | This compound semialdehyde | Specific Activity (Dehydrogenase) | ~32 U/mg | E. coli | (Teufel et al., 2011) cited in[3] |
| This compound semialdehyde | Km | 11 µM | E. coli | (Teufel et al., 2011) cited in[3] | |
| NADP+ | Km | 56 µM | E. coli | (Teufel et al., 2011) cited in[3] | |
| Oxepin-CoA | Specific Activity (Hydrolase) | ~33 U/mg | E. coli | (Teufel et al., 2011) cited in[3] | |
| PaaJ | This compound | Km, Vmax, kcat | Not Reported | E. coli | |
| PaaY | Inhibitor (2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA) | Specific Activity | 7.6 U/mg | E. coli | (Teufel et al., 2011) cited in[4] |
| Inhibitor (2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA) | Km | 35 µM | E. coli | (Teufel et al., 2011) cited in[4] |
Note: Specific kinetic parameters for PaaJ with this compound as a substrate are not currently available in the reviewed literature.
Experimental Protocols
Protein Expression and Purification
Detailed protocols for the expression and purification of His-tagged PaaZ and PaaJ from E. coli can be adapted from standard molecular biology techniques. A general workflow is as follows:
-
Cloning: The paaZ and paaJ genes are cloned into an expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: An overnight culture is used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase with IPTG, followed by incubation at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Purification: The His-tagged proteins are purified from the clarified cell lysate using immobilized metal affinity chromatography (IMAC).
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Activity Assays
This assay spectrophotometrically measures the formation of NADPH at 340 nm.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM NADP+
-
Enzymatically generated or chemically synthesized this compound semialdehyde
-
Purified PaaZ enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of the substrate.
-
The increase in absorbance at 340 nm is monitored over time.
-
The specific activity is calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).
-
A general spectrophotometric assay for thiolase activity can be adapted for PaaJ. This assay measures the release of Coenzyme A (CoA) by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that absorbs at 412 nm.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.0)
-
0.5 mM Coenzyme A
-
0.2 mM DTNB
-
Enzymatically generated or chemically synthesized this compound
-
Purified PaaJ enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of the substrate.
-
The increase in absorbance at 412 nm is monitored over time.
-
The specific activity is calculated using the molar extinction coefficient of the DTNB-CoA adduct.
-
HPLC Analysis of Pathway Intermediates
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the intermediates of the phenylacetate pathway.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 40 mM ammonium acetate, pH 6.8).
-
Detection: UV detection at 260 nm (for the adenine moiety of CoA).
-
Procedure:
-
Enzymatic reactions are quenched at different time points (e.g., by the addition of acid).
-
Precipitated protein is removed by centrifugation.
-
The supernatant is injected into the HPLC system.
-
Intermediates are identified by their retention times compared to standards (if available) and quantified by the area under the peak.
-
Visualizations
Signaling Pathway
Caption: Phenylacetate degradation pathway in E. coli.
Experimental Workflow
Caption: Experimental workflow for studying the pathway.
Conclusion
This compound is a linchpin in the aerobic degradation of phenylacetate by E. coli. Its formation through the bifunctional enzyme PaaZ and subsequent cleavage by the thiolase PaaJ represent critical steps in converting a toxic aromatic compound into central metabolic intermediates. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics of all involved enzymes, particularly PaaJ. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important metabolic pathway, potentially leading to novel biotechnological and therapeutic applications.
References
An In-depth Technical Guide to the Regulation of 3-Oxo-5,6-dehydrosuberyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-5,6-dehydrosuberyl-CoA is a critical intermediate in the aerobic catabolism of phenylacetic acid (PAA), a pathway prevalent in numerous bacteria, including pathogens like Escherichia coli, Pseudomonas putida, and Acinetobacter baumannii. The regulation of this pathway is intricately linked to bacterial metabolism, virulence, and antibiotic resistance, making its components attractive targets for novel antimicrobial strategies. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the core regulatory mechanisms, quantitative data, and detailed experimental protocols for studying this pathway.
The Phenylacetate Catabolic Pathway: Core Reactions
The production of this compound is a key step in the multi-enzyme PAA degradation pathway, which channels various aromatic compounds into central metabolism. The pathway initiates with the activation of PAA to phenylacetyl-CoA (PA-CoA) and proceeds through a unique series of reactions involving ring epoxidation and hydrolytic cleavage.
The central enzyme responsible for the direct synthesis of this compound is PaaZ , a bifunctional fusion protein.[1] It catalyzes a two-step conversion of an upstream intermediate, oxepin-CoA.[2][3]
-
Oxepin-CoA Hydrolase Activity (EC 3.7.1.16) : The C-terminal domain of PaaZ first catalyzes the hydrolytic ring cleavage of oxepin-CoA, producing a highly reactive aldehyde intermediate, this compound semialdehyde.[1]
-
This compound semialdehyde Dehydrogenase Activity (EC 1.2.1.91) : The N-terminal NADP⁺-dependent dehydrogenase domain of PaaZ then rapidly oxidizes the semialdehyde to the stable product, This compound .[2][3]
Subsequently, the enzyme 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ) catalyzes the thiolytic cleavage of this compound, breaking it down into 2,3-dehydroadipyl-CoA and acetyl-CoA, which then enter downstream metabolic pathways.
Transcriptional Regulation of the paa Operon
The production of this compound is primarily regulated at the transcriptional level through the induction and repression of the paa (phenylacetic acid) gene cluster. In E. coli, these genes are organized into divergently transcribed operons.
The PaaX Repressor and Phenylacetyl-CoA as an Inducer
The key regulator of the paa operon is the PaaX protein, a transcriptional repressor. In the absence of phenylacetate, PaaX binds to specific operator sequences within the promoter regions of the paa operons, sterically hindering the binding of RNA polymerase and repressing transcription.
The true inducer of the system is not PAA itself, but its activated form, phenylacetyl-CoA (PA-CoA) . When PAA is available and converted to PA-CoA by the enzyme PaaK, PA-CoA binds to the PaaX repressor. This binding event causes a conformational change in PaaX, which prevents it from binding to its DNA operator sites. The release of PaaX from the DNA allows for the transcription of the paa catabolic genes, including paaZ and paaJ, leading to the production and subsequent degradation of this compound.
Secondary Regulation by PaaY Thioesterase
An additional layer of control is provided by the PaaY enzyme, a thioesterase. PaaY can hydrolyze toxic intermediates that may accumulate and inhibit pathway enzymes. It can also hydrolyze PA-CoA itself. This activity serves two regulatory functions:
-
Detoxification : It prevents the buildup of inhibitory intermediates.
-
Modulation of Induction : By controlling the levels of the inducer (PA-CoA), PaaY can fine-tune the expression level of the paa operon, preventing over-induction and allowing for a more rapid metabolic adjustment.
The regulatory logic of the paa operon is depicted in the following diagram:
Allosteric Regulation
Current literature primarily focuses on the transcriptional control of the PAA pathway. Extensive searches have not revealed significant evidence for direct allosteric activation or inhibition of the key enzymes PaaZ or PaaJ by pathway intermediates or other effector molecules. The regulation appears to be predominantly managed by controlling the synthesis of the enzymes rather than modulating the activity of existing enzymes.
Quantitative Data
Comprehensive, tabulated kinetic data for the enzymes directly involved in this compound production and degradation are sparse in the literature. The following tables summarize the available quantitative information.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (µM) | Vmax or Specific Activity | Notes |
| PaaY | E. coli | 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA | 35 | 7.6 U/mg | Activity for a toxic side-product, not PA-CoA. |
| PaaZ | E. coli | Oxepin-CoA | - | ~1 µmol min⁻¹ mg⁻¹ | Specific activity for the combined hydrolase/dehydrogenase reaction. Michaelis-Menten constants are not well-defined in the literature. |
| PaaJ | E. coli | Acetoacetyl-CoA | - | - | While PaaJ acts on this compound, its kinetics are often characterized using the analog acetoacetyl-CoA. Specific values for the primary substrate are not readily available. |
Note: The lack of comprehensive kinetic data represents a significant knowledge gap in the field and an opportunity for future research.
Table 2: Representative Gene Expression Data (RT-qPCR)
While many studies report upregulation of the paa operon in the presence of PAA or under antibiotic stress, data is rarely presented in a consolidated tabular format. The following is a representative summary of typical findings.
| Gene | Organism | Condition | Fold Change (vs. Control) | Significance | Reference Finding |
| paaA | A. baumannii | Sub-inhibitory Trimethoprim/Sulfamethoxazole | ~7-fold increase | - | Upregulation suggests a role in stress response.[4] |
| paaE | A. baumannii | Ciprofloxacin Resistance | Higher expression in resistant isolates | p < 0.05 | Link between PAA pathway and antibiotic resistance.[5] |
| paaK1 | P. gallaeciensis | Growth on Phenylalanine | ~61-fold increase | - | Strong induction by pathway-related amino acid. |
Relevance to Drug Development
The PAA catabolic pathway has emerged as a significant factor in the virulence and antibiotic resistance of pathogenic bacteria, particularly Acinetobacter baumannii.[4][6]
-
Virulence Factor Regulation : The pathway is linked to the regulation of key virulence factors, including biofilm formation and surface adherence.[4]
-
Antibiotic Resistance : Upregulation of the paa operon is observed in response to various antibiotics, and its activity is associated with increased minimum inhibitory concentrations (MICs) for drugs like ciprofloxacin and ampicillin.[4]
-
Stress Response : The pathway is part of a broader regulatory network that responds to oxidative and antibiotic-induced stress.[6]
Interfering with PAA catabolism can increase bacterial susceptibility to antibiotics and attenuate virulence. Therefore, enzymes in this pathway, including PaaZ and PaaJ, represent promising targets for the development of novel anti-virulence drugs or adjuvants to existing antibiotic therapies.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the regulation and activity of the enzymes involved in this compound production.
Protocol: Spectrophotometric Assay for PaaZ Dehydrogenase Activity
This protocol measures the NADP⁺-dependent dehydrogenase activity of the PaaZ enzyme by monitoring the increase in absorbance at 340 nm due to the production of NADPH.
Materials:
-
Purified PaaZ enzyme
-
This compound semialdehyde (substrate)
-
NADP⁺ solution (e.g., 10 mM stock)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-Vis Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Reaction Mixture : In a 1 ml cuvette, prepare a reaction mixture containing:
-
850 µL Reaction Buffer
-
100 µL NADP⁺ stock solution (final concentration 1 mM)
-
Variable volumes of substrate solution to achieve desired final concentrations for kinetic analysis.
-
Add deionized water to bring the total volume to 980 µL.
-
-
Equilibration : Place the cuvette in the spectrophotometer and incubate at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Baseline Reading : Blank the spectrophotometer using the reaction mixture without the enzyme.
-
Initiate Reaction : Add 20 µL of a known concentration of purified PaaZ enzyme to the cuvette. Mix quickly by gentle inversion.
-
Monitor Absorbance : Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). Record data at regular intervals (e.g., every 10 seconds).
-
Calculate Activity : Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change (ΔA₃₄₀/min) to the rate of NADPH formation (µmol/min).
-
Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * mg of Enzyme)
-
Protocol: Thiolase Assay for PaaJ Activity using DTNB
This assay measures the thiolytic cleavage of this compound by PaaJ. The reaction consumes Coenzyme A (CoA-SH). The disappearance of the free thiol group of CoA can be monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product (TNB²⁻) that absorbs at 412 nm. This is a reverse assay; activity is measured by the decrease in the rate of color formation compared to a no-enzyme control.
Materials:
-
Purified PaaJ enzyme
-
This compound (substrate)
-
Coenzyme A (CoA-SH) solution (e.g., 5 mM stock)
-
DTNB solution (e.g., 2 mM in reaction buffer)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare Reaction Mixture : In a 1 ml cuvette, prepare a reaction mixture containing:
-
800 µL Reaction Buffer
-
50 µL DTNB solution (final concentration 0.1 mM)
-
20 µL CoA-SH solution (final concentration 0.1 mM)
-
Variable volumes of this compound for kinetic analysis.
-
Deionized water to a volume of 980 µL.
-
-
Control Reaction : Place the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C). Add 20 µL of buffer instead of enzyme. Monitor the slow background reaction (if any) between CoA and DTNB at 412 nm.
-
Initiate Enzymatic Reaction : To a new, identical reaction mixture, add 20 µL of purified PaaJ enzyme. Mix quickly and immediately start monitoring the absorbance at 412 nm.
-
Monitor Absorbance : The reaction of CoA with DTNB is fast. The enzymatic reaction consumes CoA, leading to a slower rate of absorbance increase compared to a reaction without the primary substrate (this compound) or without the enzyme.
-
Calculate Activity : The rate of CoA consumption is proportional to the difference in the rate of A₄₁₂ increase between the non-enzymatic reaction (or a control with no substrate) and the full enzymatic reaction. Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0) to calculate the rate of thiol consumption.
Protocol: Quantification of this compound by HPLC
This protocol outlines a general method for the separation and quantification of acyl-CoA thioesters from bacterial extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Bacterial cell pellet
-
Extraction Buffer (e.g., perchloric acid or other quenching solutions)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 75 mM Potassium Phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Standard of this compound (if available) or a related acyl-CoA standard.
Procedure:
-
Sample Quenching and Extraction :
-
Rapidly quench bacterial metabolism by harvesting cells into a cold solution (e.g., -20°C methanol or perchloric acid).
-
Centrifuge to pellet cells and discard the supernatant.
-
Lyse cells (e.g., by sonication or bead beating) in cold extraction buffer.
-
Centrifuge at high speed to pellet cell debris. Collect the supernatant containing the metabolites.
-
-
HPLC Analysis :
-
Set the UV detector to 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the clarified cell extract onto the column.
-
Elute the acyl-CoA species using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
-
The retention time of this compound will depend on its specific hydrophobicity.
-
-
Quantification :
-
Identify the peak corresponding to this compound by comparing its retention time to a purified standard.
-
If a standard is not available, identification may require mass spectrometry (LC-MS).
-
Quantify the amount of the compound by integrating the area under the peak and comparing it to a standard curve generated from known concentrations of an acyl-CoA standard (e.g., acetyl-CoA or a commercially available long-chain acyl-CoA).
-
Protocol: Electrophoretic Mobility Shift Assay (EMSA) for PaaX-DNA Binding
This protocol is used to demonstrate the specific binding of the PaaX repressor protein to its operator DNA sequence within the paa promoter.
Materials:
-
Purified PaaX protein
-
DNA probe: A short (30-50 bp) double-stranded DNA fragment containing the putative PaaX operator sequence, labeled with a detectable marker (e.g., biotin, digoxigenin, or a fluorescent dye).
-
Unlabeled "cold" competitor DNA (the same sequence as the probe).
-
Nonspecific competitor DNA (e.g., poly(dI-dC)).
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Inducer: Phenylacetyl-CoA (PA-CoA).
-
Native polyacrylamide gel (e.g., 6%).
-
TBE Buffer (Tris-borate-EDTA).
-
Gel electrophoresis apparatus and power supply.
-
Detection system appropriate for the DNA label (e.g., chemiluminescence or fluorescence imager).
Procedure:
-
Prepare Binding Reactions : Set up 20 µL reactions in separate tubes on ice:
-
Negative Control : Labeled probe, Binding Buffer.
-
Binding Reaction : Labeled probe, Binding Buffer, Purified PaaX protein.
-
Specific Competition : Labeled probe, Binding Buffer, PaaX, and a 100-fold molar excess of unlabeled cold competitor DNA.
-
Nonspecific Competition : Labeled probe, Binding Buffer, PaaX, and a 100-fold molar excess of nonspecific competitor DNA.
-
Inducer Reaction : Labeled probe, Binding Buffer, PaaX, and a concentration of PA-CoA.
-
-
Incubation : Incubate all reaction tubes at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.
-
Gel Electrophoresis :
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100 V) in a cold room or on ice to prevent heat denaturation of the protein-DNA complexes.
-
-
Transfer and Detection :
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA using the appropriate substrate and imaging system.
-
-
Interpretation :
-
The negative control will show a fast-migrating band (free probe).
-
The binding reaction should show a slower-migrating band (the "shifted" PaaX-DNA complex).
-
The specific competitor should reduce or eliminate the shifted band.
-
The nonspecific competitor should not significantly affect the shifted band.
-
The inducer (PA-CoA) should reduce or eliminate the shifted band by preventing PaaX from binding to the DNA.
-
Conclusion
The regulation of this compound production is a cornerstone of aromatic compound metabolism in many bacteria. Governed primarily by a sophisticated transcriptional repression-induction system, this pathway is now recognized as a key player in bacterial pathogenicity and stress response. While the core regulatory logic is well-understood, significant gaps remain in our quantitative understanding of the enzymatic reactions. The protocols and data presented in this guide offer a framework for researchers to further investigate this pathway, with the ultimate goal of exploiting its components as novel targets for combating infectious diseases.
References
- 1. The Gene paaZ of the Phenylacetic Acid (PAA) Catabolic Pathway Branching Point and ech outside the PAA Catabolon Gene Cluster Are Synergistically Involved in the Biosynthesis of the Iron Scavenger 7-Hydroxytropolone in Pseudomonas donghuensis HYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3-Oxo-5,6-dehydrosuberyl-CoA and its Role in Bacterial Genetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxo-5,6-dehydrosuberyl-CoA, a key intermediate in the aerobic degradation of phenylacetate in various bacteria, including the model organism Escherichia coli and environmentally significant species like Pseudomonas. The guide delves into the metabolic pathway, the enzymes responsible for the synthesis and degradation of this molecule, and the intricate genetic regulatory networks that control its flux. Detailed experimental protocols, quantitative data where available, and visual diagrams of the relevant pathways are provided to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development. Understanding this pathway is crucial, as it is not only central to the bacterial catabolism of common aromatic compounds but also has implications for bacterial pathogenesis and antibiotic resistance.
Introduction
Phenylacetate is a common aromatic compound derived from the breakdown of phenylalanine and lignin, as well as from industrial pollutants. Many bacteria have evolved a specialized catabolic pathway to utilize phenylacetate as a carbon and energy source. This pathway, encoded by the paa gene cluster, involves a series of enzymatic reactions that convert phenylacetate into central metabolites. A critical intermediate in this pathway is this compound. This guide will focus on the biochemistry and genetics surrounding this molecule, providing a technical foundation for further research and potential therapeutic applications.
The Phenylacetate Catabolic Pathway
The aerobic degradation of phenylacetate is a complex process that ultimately funnels into the tricarboxylic acid (TCA) cycle. The pathway is initiated by the activation of phenylacetate to phenylacetyl-CoA. This is followed by a series of reactions involving ring epoxidation, isomerization, hydrolytic ring cleavage, and β-oxidation-like steps. This compound is a C8-dicarboxylic acid derivative that appears as an intermediate in this pathway.
The formation of this compound is catalyzed by the bifunctional enzyme this compound semialdehyde dehydrogenase, encoded by the paaZ gene. This enzyme first catalyzes the hydrolysis of oxepin-CoA to this compound semialdehyde and then its NADP+-dependent oxidation to this compound.[1][2]
Subsequently, this compound is cleaved by the thiolase encoded by the paaJ gene (also known as 3-oxo-5,6-didehydrosuberyl-CoA thiolase) into acetyl-CoA and 2,3-dehydroadipyl-CoA.[3] This latter product then undergoes further metabolism to eventually yield succinyl-CoA and another molecule of acetyl-CoA, which can then enter the TCA cycle.
Below is a diagram illustrating the core of the phenylacetate degradation pathway leading to and from this compound.
References
- 1. ENZYME - 1.2.1.91 this compound semialdehyde dehydrogenase [enzyme.expasy.org]
- 2. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative approaches to the study of bistability in the lac operon of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Suberin Precursors: A Technical Guide to Gene Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the genes and enzymatic pathways involved in the synthesis of key precursors for the biopolymer suberin, with a specific focus on the metabolic pathways leading to related structures. Given the distinct biochemical contexts, this document is divided into two main sections. The first section details the well-characterized bacterial phenylacetate catabolic pathway, which synthesizes 3-Oxo-5,6-dehydrosuberyl-CoA. The second section provides a comprehensive overview of the current understanding of suberin biosynthesis in plants, a vital process for plant development and defense, and a potential target for agricultural and pharmaceutical innovation. This guide offers detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and development.
Section 1: The Bacterial Phenylacetate Catabolic Pathway and this compound Synthesis
The synthesis of this compound is a key step in the aerobic catabolism of phenylacetate in various bacteria, including Escherichia coli. This pathway involves a series of enzymatic reactions encoded by the paa gene cluster.
Genes and Enzymes Involved
The core enzymes in this pathway leading to the formation and subsequent processing of this compound are encoded by the paa operon.
| Gene | Enzyme Name | Function |
| paaK | Phenylacetate-CoA ligase | Activates phenylacetate to phenylacetyl-CoA. |
| paaABCDE | Phenylacetyl-CoA epoxidase | A multi-component oxygenase that epoxidizes the aromatic ring of phenylacetyl-CoA to form ring-1,2-epoxyphenylacetyl-CoA. |
| paaG | Ring-1,2-epoxyphenylacetyl-CoA isomerase | Isomerizes the epoxide to a seven-membered oxepin ring, forming 2-oxepin-2(3H)-ylideneacetyl-CoA. |
| paaZ | Oxepin-CoA hydrolase / this compound semialdehyde dehydrogenase | A bifunctional enzyme that first hydrolytically cleaves the oxepin ring and then oxidizes the resulting aldehyde to produce this compound.[1][2] |
| paaJ | 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase | Catalyzes the thiolytic cleavage of this compound into 2,3-dehydroadipyl-CoA and acetyl-CoA.[3] |
Quantitative Data
Quantitative data for the enzymes in the phenylacetate catabolic pathway is crucial for understanding the pathway's efficiency and for potential bioengineering applications. The following table summarizes available kinetic parameters.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) |
| PaaK | Thermus thermophilus | Phenylacetate | 6 | 20 | 24 | 7.5 - 8.0 | 75 |
| CoA | 30 | ||||||
| ATP | 50 |
Signaling Pathway Diagram
The following diagram illustrates the core steps of the bacterial phenylacetate catabolic pathway leading to the formation and degradation of this compound.
Caption: Bacterial phenylacetate catabolic pathway.
Experimental Protocols
This protocol outlines the general steps for expressing and purifying Paa proteins, which is a prerequisite for their functional characterization.[2][3][4][5][6]
-
Gene Cloning:
-
Amplify the target paa gene (e.g., paaZ, paaJ) from the genomic DNA of the source bacterium (e.g., E. coli K12) using PCR with specific primers.
-
Incorporate restriction sites into the primers for subsequent cloning into an expression vector (e.g., pET series vectors with an N- or C-terminal His-tag).
-
Ligate the PCR product into the expression vector.
-
Transform the recombinant plasmid into a suitable cloning host (e.g., E. coli DH5α) and verify the sequence.
-
-
Heterologous Expression:
-
Transform the verified expression plasmid into an expression host (e.g., E. coli BL21(DE3)).
-
Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein fractions by SDS-PAGE for purity and size verification.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
This spectrophotometric assay measures the thiolase activity of PaaJ by monitoring the cleavage of the β-ketoacyl-CoA substrate. A general thiolase assay protocol can be adapted for PaaJ.[7][8]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM MgCl2).
-
The reaction mixture (e.g., 200 µL final volume) should contain the reaction buffer, a specific concentration of the substrate this compound (if available, otherwise a model substrate like acetoacetyl-CoA can be used), and Coenzyme A.
-
-
Enzyme Reaction:
-
Add a known amount of purified PaaJ enzyme to the reaction mixture to initiate the reaction.
-
Incubate at a constant temperature (e.g., 30°C).
-
The reaction involves the cleavage of the substrate, which is dependent on the presence of CoA.
-
-
Detection:
-
Monitor the decrease in absorbance of the enolate form of the β-ketoacyl-CoA substrate at a specific wavelength (e.g., around 303-310 nm) using a spectrophotometer.
-
Alternatively, the release of free CoA-SH can be measured using a colorimetric reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group to produce a colored product that can be measured at 412 nm.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate or product.
-
Section 2: Identification of Genes in Plant Suberin Biosynthesis
Suberin is a complex lipophilic polymer found in the cell walls of specific plant tissues, such as the root endodermis and periderm. It plays a crucial role in controlling the movement of water and solutes and in protecting the plant from biotic and abiotic stresses. The biosynthesis of suberin involves a complex interplay of several gene families.
Genes and Enzymes Involved
The biosynthesis of the aliphatic domain of suberin is a multi-step process that occurs primarily in the endoplasmic reticulum.
| Gene Family | Enzyme Class | Function | Representative Genes (Arabidopsis thaliana) |
| LACS | Long-chain acyl-CoA synthetase | Activates fatty acids to acyl-CoAs. | LACS1, LACS2 |
| KCS | β-ketoacyl-CoA synthase | Catalyzes the initial, rate-limiting step of fatty acid elongation, extending the carbon chain of acyl-CoAs.[9] | KCS2, KCS20 |
| KCR, HCD, ECR | Fatty Acid Elongase (FAE) Complex | Catalyze the subsequent reduction, dehydration, and second reduction steps in fatty acid elongation. | KCR1, PAS2, CER10 |
| CYP86 family | Cytochrome P450 monooxygenase | Catalyzes the ω-hydroxylation of fatty acids to produce ω-hydroxy fatty acids, which can be further oxidized to α,ω-dicarboxylic acids. | CYP86A1, CYP86B1 |
| FAR | Fatty acyl-CoA reductase | Reduces fatty acyl-CoAs to primary fatty alcohols.[10] | FAR1, FAR4, FAR5 |
| GPAT | Glycerol-3-phosphate acyltransferase | Esterifies fatty acids or ω-hydroxy fatty acids to glycerol-3-phosphate to form monoacylglycerols, the backbone of the suberin polymer. | GPAT5 |
| ASFT/FHT | Aliphatic suberin feruloyl transferase | Transfers ferulic acid from feruloyl-CoA to ω-hydroxy fatty acids and fatty alcohols, linking the aliphatic and phenolic domains of suberin.[11] | ASFT |
| ABCG | ATP-binding cassette transporter | Involved in the transport of suberin monomers from the endoplasmic reticulum to the apoplast for polymerization.[12] | ABCG2, ABCG6, ABCG20 |
| GELP | GDSL-type esterase/lipase | Implicated in the polymerization of suberin monomers in the cell wall.[13] | GELP22, 38, 49, 51, 96 |
Quantitative Data
Quantitative analysis of gene expression and suberin monomer composition provides insights into the regulation of suberin biosynthesis. The following tables present examples of such data from studies in Arabidopsis thaliana and potato (Solanum tuberosum).
Table 2.1: Relative Expression of Suberin Biosynthesis Genes in Arabidopsis Roots
| Gene | Relative Expression (Fold Change vs. Wild Type) in myb41 mutant | Relative Expression (Fold Change vs. Wild Type) in ANAC046 Overexpression Line[14] |
| KCS2 | - | ~2.5 |
| CYP86A1 | - | ~3.0 |
| FAR4 | - | ~4.0 |
| GPAT5 | - | ~3.5 |
| ASFT | - | ~2.0 |
Table 2.2: Changes in Aliphatic Suberin Monomer Content in Arabidopsis Mutants
| Monomer Class | far1/4/5 triple mutant (% change vs. WT) | gpat5 mutant (% change vs. WT) | asft mutant (% change vs. WT) |
| C18-C22 Fatty Alcohols | ~ -70% | ~ -10% | No significant change |
| ω-Hydroxy Fatty Acids | No significant change | ~ -50% | No significant change |
| α,ω-Dicarboxylic Acids | No significant change | ~ -40% | No significant change |
| Ferulate | No significant change | No significant change | ~ -95% |
Table 2.3: Relative Expression of Suberin Biosynthesis Genes in Potato Tuber Skin
| Gene | Relative Expression (Wound-healing day 4 vs. day 0)[15] | Relative Expression (Si-fertilized vs. Control)[16] |
| StKCS6 | Increased | ~1.5-fold increase |
| StCYP86A33 | Increased | ~2.0-fold increase |
| StFAR | Increased | - |
| StGPAT | Increased | - |
| StFHT | Increased | - |
Metabolic Pathway Diagram
This diagram outlines the biosynthesis of aliphatic suberin monomers in plants.
Caption: Plant aliphatic suberin biosynthesis pathway.
Experimental Protocols
This protocol describes the relative quantification of the expression of candidate genes involved in suberin biosynthesis in plant tissues.[14][16][17][18]
-
Plant Material and RNA Extraction:
-
Grow plants under desired conditions (e.g., control vs. stress, different developmental stages).
-
Harvest specific tissues where suberin is synthesized (e.g., roots, potato tuber skin).
-
Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen) with oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes and a reference gene (e.g., Actin, Ubiquitin) using software like Primer3. Aim for amplicons of 100-200 bp.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR reaction in a real-time PCR system with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for each sample.
-
Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of the target gene to the reference gene.
-
This protocol outlines the chemical analysis of suberin monomers to quantify changes in composition in different plant lines or under various conditions.[19][20][21][22][23]
-
Sample Preparation and Delipidation:
-
Harvest and thoroughly wash the plant tissue (e.g., roots).
-
Dry the tissue (e.g., freeze-drying).
-
Grind the dried tissue to a fine powder.
-
Perform exhaustive solvent extraction (e.g., with chloroform:methanol mixtures, followed by methanol and water) to remove soluble lipids, leaving the insoluble polymer fraction.
-
-
Depolymerization:
-
Perform transesterification of the suberin polymer by incubating the delipidated residue in a solution of sodium methoxide in methanol (e.g., 1 M NaOMe in methanol) at 60°C for several hours. This cleaves the ester bonds and releases the fatty acid methyl esters and fatty alcohol monomers.
-
Alternatively, base hydrolysis (e.g., with NaOH or KOH in methanol/water) can be used.
-
-
Extraction of Monomers:
-
After depolymerization, acidify the reaction mixture (e.g., with H2SO4).
-
Extract the liberated monomers into an organic solvent (e.g., chloroform or hexane).
-
Add an internal standard (e.g., methyl heptadecanoate) for quantification.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
Silylate the hydroxyl and carboxyl groups of the monomers to make them volatile for GC analysis. This is typically done by reacting the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at an elevated temperature (e.g., 70°C).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a capillary column (e.g., HP-5MS).
-
Use a temperature program to separate the different monomers.
-
The mass spectrometer is used to identify the individual components based on their mass spectra and retention times compared to known standards.
-
Quantify the monomers based on the peak areas relative to the internal standard.
-
Conclusion
The identification and characterization of genes involved in the synthesis of suberin and its related precursors are fundamental to advancing our understanding of these complex biological processes. The bacterial phenylacetate catabolic pathway provides a well-defined model for studying the enzymatic reactions leading to this compound. In parallel, research into plant suberin biosynthesis is rapidly uncovering a sophisticated network of genes and enzymes responsible for the production of this vital biopolymer. The experimental approaches and data presented in this guide offer a solid foundation for researchers to further investigate these pathways, with potential applications in crop improvement, biomaterial development, and the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 5. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, purification and preliminary crystallographic analysis of phosphoribosyl isomerase (PriA) from Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical assay method of cytosolic acetoacetyl-CoA thiolase by rapid release of cytosolic enzymes from cultured lymphocytes using digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of GDSL-domain proteins as key players for suberin polymerization and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpression of ANAC046 Promotes Suberin Biosynthesis in Roots of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptomic analysis of wound-healing in Solanum tuberosum (potato) tubers: Evidence for a stepwise induction of suberin-associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]
- 21. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [en.bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Oxo-5,6-dehydrosuberyl-CoA Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic catabolism of phenylacetic acid in various bacteria, including Escherichia coli.[1][2] This metabolic pathway is of significant interest as it provides insights into bacterial degradation of aromatic compounds, which can be relevant for bioremediation and understanding bacterial pathogenesis.[1] The enzymes in this pathway represent potential targets for the development of novel antimicrobial agents. Accurate and reliable methods to measure this compound and the activity of related enzymes are crucial for advancing research in these areas.
This document provides detailed application notes and protocols for two distinct assay methodologies:
-
An enzymatic spectrophotometric assay for determining the activity of 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ), an enzyme that utilizes this compound as a substrate.[3]
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of this compound in biological samples.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biochemical pathway and the general workflow for the proposed assays.
Caption: Phenylacetate catabolic pathway leading to this compound.
Caption: General workflows for enzymatic and LC-MS/MS assays.
I. Enzymatic Assay for PaaJ Thiolase Activity
This protocol describes a continuous spectrophotometric assay for the thiolase PaaJ, which catalyzes the cleavage of this compound in the presence of Coenzyme A (CoA). The assay measures the release of free CoA from the reverse reaction, or more practically, the consumption of free CoA in the forward reaction, by using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[5][6] The reaction of DTNB with the thiol group of free CoA produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm.
Materials and Reagents
-
Purified PaaJ enzyme (requires expression and purification)
-
This compound (requires synthesis or purification)
-
Coenzyme A (CoA)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Protocol
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
PaaJ Enzyme Stock: Prepare a stock solution of purified PaaJ in assay buffer. The optimal concentration should be determined empirically.
-
This compound Stock: Prepare a stock solution in assay buffer. The final assay concentration will typically be in the range of 10-100 µM.
-
CoA Stock: Prepare a 10 mM stock solution of CoA in water.
-
DTNB Stock: Prepare a 10 mM stock solution of DTNB in assay buffer.
-
-
Assay Procedure:
-
Set up the reaction in a 96-well microplate. For each reaction, prepare a master mix. A typical reaction mixture (200 µL) contains:
-
Assay Buffer (to 200 µL)
-
100 µM this compound
-
200 µM CoA
-
500 µM DTNB
-
-
Include appropriate controls:
-
No enzyme control: To measure the background rate of substrate degradation.
-
No substrate control: To measure any background activity of the enzyme preparation.
-
-
Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the PaaJ enzyme to the wells.
-
Immediately start monitoring the decrease in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of decrease in absorbance is proportional to the rate of CoA consumption.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the rate of CoA consumption.
-
Enzyme activity (U/mL) can be calculated using the following formula: Activity (U/mL) = (ΔAbs/min * Total Volume) / (Extinction Coefficient * Path Length * Enzyme Volume)
-
Data Presentation
| Component | Stock Concentration | Volume per Well (µL) | Final Concentration |
| Assay Buffer (50 mM Tris) | - | Up to 200 | - |
| This compound | 10 mM | 2 | 100 µM |
| Coenzyme A (CoA) | 10 mM | 4 | 200 µM |
| DTNB | 10 mM | 10 | 500 µM |
| PaaJ Enzyme | Varies | 10 | Varies |
| Total Volume | 200 |
II. LC-MS/MS Method for Quantification of this compound
This protocol provides a sensitive and specific method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This method is suitable for measuring the concentration of the analyte in complex biological matrices such as bacterial cell lysates.
Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound analytical standard
-
Internal standard (e.g., ¹³C-labeled CoA)
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocol
-
Sample Preparation (from bacterial culture):
-
Harvest bacterial cells by centrifugation.
-
Quench metabolism by rapidly freezing the cell pellet in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., 50% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Spike the supernatant with a known concentration of the internal standard.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards into the mass spectrometer. The precursor ion will be the [M+H]⁺ ion.
-
-
-
Data Analysis and Quantification:
-
Generate a standard curve by injecting known concentrations of the this compound analytical standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard.
-
Use the linear regression of the standard curve to calculate the concentration of this compound in the unknown samples.
-
Data Presentation
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI+ |
| Analysis Mode | MRM |
| Precursor Ion [M+H]⁺ | To be determined empirically (calculated m/z ~936.17)[7] |
| Product Ions | To be determined empirically |
| Internal Standard | e.g., ¹³C-labeled CoA |
Conclusion
The provided protocols offer two distinct and powerful approaches for the study of this compound. The enzymatic assay is a cost-effective method for high-throughput screening of potential inhibitors of the PaaJ enzyme, which could be valuable in drug discovery programs. The LC-MS/MS method provides a highly sensitive and specific tool for the accurate quantification of this metabolite in biological systems, enabling detailed studies of the phenylacetate catabolic pathway and its regulation. The choice of assay will depend on the specific research question and the available resources.
References
- 1. CHEBI:63253 [ebi.ac.uk]
- 2. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C29H44N7O20P3S | CID 139031573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for the Purification of 3-Oxo-5,6-dehydrosuberyl-CoA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the bacterial catabolism of phenylacetate, a pathway of significant interest for bioremediation and understanding bacterial metabolism.[1][2][3][4][5] The purification of this molecule is essential for studying the kinetics of the enzymes involved in this pathway, for use as an analytical standard, and for investigating its potential as a precursor for novel biochemical synthesis. This document provides a detailed protocol for the enzymatic synthesis and subsequent purification of this compound. The protocol is based on established methods for the purification of similar acyl-CoA esters, employing a combination of enzymatic reaction and chromatographic techniques.
Data Presentation
Table 1: Summary of Purification Parameters
| Parameter | Value/Range | Notes |
| Purification Method | Solid-Phase Extraction (SPE) followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A two-step process to ensure high purity. |
| SPE Stationary Phase | C18 silica-based sorbent | For initial sample clean-up and concentration. |
| RP-HPLC Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) | Provides high-resolution separation of acyl-CoA esters. |
| Mobile Phase A | 50 mM Potassium Phosphate buffer, pH 7.0 | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic component for elution. |
| Elution Gradient | 10-60% Acetonitrile over 30 minutes | Optimized for the separation of this compound from other reaction components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical to semi-preparative HPLC. |
| Detection Wavelength | 260 nm | For monitoring the adenine ring of the Coenzyme A moiety. |
| Expected Purity | >95% | As determined by analytical RP-HPLC and mass spectrometry. |
Experimental Protocols
I. Enzymatic Synthesis of this compound
This protocol is based on the known enzymatic activity of the phenylacetate catabolic pathway.[1][3][6] The synthesis involves the conversion of a precursor, oxepin-CoA, to this compound using the bifunctional enzyme PaaZ.
Materials:
-
Purified PaaZ enzyme (expressed and purified from E. coli)
-
Oxepin-CoA (substrate)
-
NADP+
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2)
-
Quenching solution (e.g., 10% perchloric acid)
Procedure:
-
Set up the enzymatic reaction in a suitable microcentrifuge tube or reaction vessel.
-
To the reaction buffer, add oxepin-CoA to a final concentration of 1 mM.
-
Add NADP+ to a final concentration of 2 mM.
-
Initiate the reaction by adding purified PaaZ enzyme to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 30°C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC.
-
Once the reaction is complete, quench the reaction by adding an equal volume of ice-cold 10% perchloric acid.
-
Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing the synthesized this compound for purification.
II. Purification of this compound
This two-step purification protocol utilizes Solid-Phase Extraction (SPE) for initial sample clean-up and concentration, followed by RP-HPLC for high-resolution purification. This approach is adapted from established methods for purifying various acyl-CoA esters.
A. Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridge
-
Methanol (for conditioning and elution)
-
Deionized water (for washing)
-
Supernatant from the enzymatic reaction
Procedure:
-
Condition the C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.
-
Load the supernatant from the quenched enzymatic reaction onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Elute the this compound from the cartridge with 2 mL of methanol.
-
Dry the methanolic eluate under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried sample in a small volume (e.g., 200 µL) of mobile phase A for HPLC purification.
B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
HPLC system equipped with a UV detector
-
C18 RP-HPLC column
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Resuspended sample from SPE
Procedure:
-
Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B.
-
Inject the resuspended sample onto the column.
-
Elute the sample using a linear gradient of 10% to 60% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the major peak, which represents this compound.
-
Combine the collected fractions and confirm the identity and purity of the product using analytical RP-HPLC and mass spectrometry.
-
Lyophilize the purified product for long-term storage.
Visualizations
Phenylacetate Catabolic Pathway
The following diagram illustrates the metabolic pathway leading to the formation and subsequent breakdown of this compound.
Caption: The bacterial phenylacetate catabolic pathway.
Experimental Workflow for Purification
This diagram outlines the logical steps for the purification of this compound.
Caption: Workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 5. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHEBI:63253 [ebi.ac.uk]
Application Notes and Protocols for the In Vitro Reconstitution of the 3-Oxo-5,6-dehydrosuberyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of the 3-Oxo-5,6-dehydrosuberyl-CoA pathway, a central route in the aerobic catabolism of phenylacetate in various bacteria, including Escherichia coli. This pathway is of significant interest for bioremediation, biotechnology, and as a potential target for novel antimicrobial agents. The following sections detail the enzymatic cascade, kinetic parameters of the constituent enzymes, and step-by-step protocols for their purification and the subsequent reconstitution of the pathway.
Introduction to the Phenylacetate Catabolic Pathway
The aerobic degradation of phenylacetate is a multi-step enzymatic pathway that converts the aromatic compound into central metabolites, acetyl-CoA and succinyl-CoA. This process involves the activation of phenylacetate to its CoA thioester, followed by an unusual epoxidation and isomerization of the aromatic ring, hydrolytic ring cleavage, and subsequent β-oxidation-like steps. The intermediate, this compound, is a key product of the initial ring-opening and oxidation phase.
Enzymatic Pathway Overview
The pathway is primarily encoded by the paa gene cluster in E. coli and involves the sequential action of several enzymes. The core sequence of reactions leading to and consuming this compound is as follows:
-
Phenylacetate Activation: Phenylacetate-CoA ligase (PaaK) activates phenylacetate to phenylacetyl-CoA.
-
Ring Epoxidation: The multi-subunit phenylacetyl-CoA epoxidase (PaaA, PaaB, PaaC, PaaE) catalyzes the epoxidation of the phenyl ring of phenylacetyl-CoA.
-
Isomerization: The ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG) converts the epoxide to an oxepin-CoA derivative.
-
Ring Cleavage and Oxidation: The bifunctional enzyme PaaZ, possessing oxepin-CoA hydrolase and this compound semialdehyde dehydrogenase activities, hydrolyzes the oxepin ring and oxidizes the resulting aldehyde to produce this compound.
-
Thiolysis: The 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ) catalyzes the thiolytic cleavage of this compound into 2,3-dehydroadipyl-CoA and acetyl-CoA.
-
Hydration: The 2,3-dehydroadipyl-CoA is hydrated by an enoyl-CoA hydratase (PaaF).
-
Dehydrogenation: The resulting 3-hydroxyadipyl-CoA is oxidized by 3-hydroxyadipyl-CoA dehydrogenase (PaaH).
-
Final Thiolysis: The product, 3-oxoadipyl-CoA, is cleaved by PaaJ into succinyl-CoA and acetyl-CoA.
Quantitative Data of Pathway Enzymes
The following table summarizes the available kinetic parameters for the key enzymes in the this compound pathway from various bacterial sources. This data is crucial for designing in vitro reconstitution experiments and for kinetic modeling of the pathway.
| Enzyme (Source) | Substrate(s) | Km (µM) | Vmax or kcat | Optimal pH | Optimal Temp. (°C) |
| PaaK (Thermus thermophilus) | Phenylacetate | 50 | 24 µmol/min/mg | 7.5 - 8.0 | 75 |
| ATP | 6 | ||||
| CoA | 30 | ||||
| PaaK (Azoarcus evansii) | Phenylacetate | 14 | 40 s-1 | 8.0 - 8.5 | 37 |
| ATP | 60 | ||||
| CoA | 45 | ||||
| PaaK (Burkholderia cenocepacia PaaK1) | Phenylacetate | 62 | 250 min-1 | Not specified | Not specified |
| PaaK (Burkholderia cenocepacia PaaK2) | Phenylacetate | 150 | 300 min-1 | Not specified | Not specified |
| PaaABCDE (E. coli) | Phenylacetyl-CoA | 6 | ~1.0 U/mg (NADPH) | 8.0 | 30 |
| NADPH | 23 | ||||
| O2 | 3 | ||||
| PaaG (Thermus thermophilus) | Ring 1,2-epoxyphenylacetyl-CoA | Not specified | 138 U/mg | Not specified | Not specified |
| PaaZ (E. coli) | Oxepin-CoA | Not specified | Not specified | Not specified | Not specified |
| NADP+ | Not specified |
Note: Data for PaaF, PaaH, and PaaJ are less specific in the literature and often compared to their homologs in fatty acid β-oxidation.
Diagrams
Caption: The enzymatic cascade of the this compound pathway.
Caption: Experimental workflow for in vitro reconstitution.
Experimental Protocols
Protocol 1: General Protocol for Recombinant Enzyme Expression and Purification
This protocol provides a general framework for the expression and purification of the paa gene products. Optimization may be required for each specific enzyme.
1. Gene Cloning and Expression Vector Construction: a. Amplify the coding sequence of the target paa gene (e.g., paaK, paaA, paaB, paaC, paaE, paaG, paaZ, paaJ, paaF, paaH) from E. coli K-12 genomic DNA via PCR. b. Clone the amplified gene into a suitable expression vector, such as pET-28a(+) for an N-terminal His6-tag or pGEX for a GST-tag, to facilitate purification. c. Verify the construct by DNA sequencing.
2. Overexpression in E. coli: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a 10 mL overnight culture of the transformed cells at 37°C in LB medium containing the appropriate antibiotic. c. Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. e. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression. f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Cell Lysis: a. Resuspend the cell pellet in 20-30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail). b. Lyse the cells by sonication on ice or by using a French press. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
4. Affinity Chromatography: a. Load the clarified lysate onto a pre-equilibrated Ni-NTA or Glutathione-Sepharose column. b. Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole for His-tagged proteins). c. Elute the bound protein using an elution buffer containing a high concentration of imidazole (250-500 mM) or reduced glutathione (10-20 mM).
5. Size-Exclusion Chromatography (Optional): a. For higher purity, concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). b. Collect the fractions containing the purified protein. c. Assess protein purity by SDS-PAGE.
6. Protein Concentration and Storage: a. Concentrate the purified protein using an appropriate centrifugal filter unit. b. Determine the protein concentration using the Bradford assay or by measuring absorbance at 280 nm. c. Aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: In Vitro Reconstitution of the this compound Pathway
This protocol describes the sequential enzymatic reactions to produce this compound from phenylacetate.
1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0). b. The final reaction volume can be adjusted as needed (e.g., 250 µL). c. The initial reaction mixture should contain:
- 50 mM Tris-HCl, pH 8.0
- 1 mM Phenylacetate
- 2 mM ATP
- 1 mM CoA
- 2 mM MgCl2
- 1 mM NADPH
- 1 mM NADP+
2. Enzymatic Reactions (Sequential Addition): a. Step 1 (PaaK): Add purified PaaK (final concentration ~1-5 µM) to the reaction mixture. Incubate at 30°C for 30 minutes to generate phenylacetyl-CoA. b. Step 2 (PaaABCDE): Add the purified PaaABCDE complex (final concentration ~1-5 µM). Ensure the reaction is performed under aerobic conditions. Incubate for a further 30-60 minutes. c. Step 3 (PaaG): Add purified PaaG (final concentration ~1-5 µM). Incubate for 20-30 minutes. d. Step 4 (PaaZ): Add purified PaaZ (final concentration ~1-5 µM). Incubate for 30-60 minutes to generate the final product of this sequence, this compound.
3. Monitoring the Reaction: a. At each step, a small aliquot can be taken, and the reaction can be quenched by adding an equal volume of ice-cold acetonitrile or by acidification. b. Analyze the formation of intermediates and the final product by reverse-phase HPLC or LC-MS. A C18 column is typically used, and the CoA derivatives can be detected by their absorbance at 260 nm.
Protocol 3: In Vitro Assay for the Complete Phenylacetate Degradation Pathway
This protocol extends the reconstitution to the full degradation of phenylacetate to succinyl-CoA and acetyl-CoA.
1. Reaction Mixture Preparation: a. Prepare the same initial reaction mixture as in Protocol 2, with the addition of 1 mM NAD+.
2. Enzymatic Reactions (One-pot or Sequential): a. Add all the purified enzymes (PaaK, PaaABCDE, PaaG, PaaZ, PaaJ, PaaF, PaaH) at appropriate concentrations (~1-5 µM each) to the reaction mixture. b. Incubate at 30°C.
3. Analysis: a. Take time-course samples (e.g., at 0, 15, 30, 60, 120 minutes). b. Quench the reaction as described previously. c. Analyze the consumption of phenylacetate and the formation of succinyl-CoA and acetyl-CoA by HPLC or LC-MS.
Disclaimer: These protocols are intended as a guide. Optimal conditions for enzyme concentration, substrate and cofactor concentrations, incubation times, and temperature may vary and should be determined empirically.
Application Note: Mass Spectrometry Analysis of 3-Oxo-5,6-dehydrosuberyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 3-Oxo-5,6-dehydrosuberyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an intermediate in various metabolic pathways, and its accurate quantification is crucial for understanding cellular metabolism and in drug development. The described method offers high sensitivity and specificity for the detection and quantification of this acyl-CoA species in biological matrices.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central to numerous metabolic processes, including fatty acid metabolism and the Krebs cycle.[1][2] The analysis of specific acyl-CoA species such as this compound provides a window into the metabolic state of cells and tissues. Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for the analysis of these low-abundance, structurally diverse molecules due to its high sensitivity and specificity.[2][3][4] This application note outlines a robust LC-MS/MS method for the analysis of this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C29H44N7O20P3S[5] |
| Exact Mass | 935.15746899 Da[5] |
| Monoisotopic Mass | 935.15746899 Da[5] |
Experimental Workflow
Caption: A schematic overview of the LC-MS/MS workflow for this compound analysis.
Experimental Protocols
Sample Preparation
Effective extraction is critical for the analysis of acyl-CoAs from biological samples.
Materials:
-
Biological tissue or cell pellets
-
Extraction Solvent: 2.5% Sulfosalicylic Acid (SSA)
-
Internal Standard (IS): A structurally similar acyl-CoA, such as a stable isotope-labeled version or an odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Methanol
-
Water (LC-MS grade)
Protocol:
-
Homogenize the biological sample in ice-cold 2.5% SSA.
-
Add the internal standard to the homogenate.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.[6]
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
Liquid Chromatography
A reverse-phase C18 column is commonly used for the separation of acyl-CoAs.[7][8]
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.7 µm particle size)[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[8]
-
Mobile Phase B: Acetonitrile[8]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 2% B
-
18.1-25 min: 2% B
-
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[3][9]
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions:
-
The precursor ion will be the [M+H]+ adduct of this compound.
-
A characteristic fragmentation of acyl-CoAs is the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da).[10] Another common fragment corresponds to the adenosine 3',5'-diphosphate key fragment (m/z 428.0365).[10]
-
Data Presentation
The following table represents hypothetical quantitative data for this compound in different sample types.
| Sample ID | Sample Type | Concentration (pmol/mg protein) | Standard Deviation |
| CTRL-1 | Control Liver | 1.25 | 0.15 |
| CTRL-2 | Control Liver | 1.38 | 0.21 |
| CTRL-3 | Control Liver | 1.19 | 0.18 |
| TREAT-1 | Treated Liver | 3.45 | 0.32 |
| TREAT-2 | Treated Liver | 3.89 | 0.41 |
| TREAT-3 | Treated Liver | 3.62 | 0.35 |
| BLANK-1 | Blank | Not Detected | N/A |
Signaling Pathway Context
Caption: Simplified metabolic pathway showing the position of this compound.
Conclusion
The LC-MS/MS method described here provides a sensitive and selective approach for the quantification of this compound in biological samples. This protocol can be adapted for various research and drug development applications, enabling a deeper understanding of metabolic pathways involving this important intermediate. Careful sample preparation and optimization of LC and MS parameters are key to achieving reliable and reproducible results.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. This compound | C29H44N7O20P3S | CID 139031573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection and Quantification of 3-Oxo-5,6-dehydrosuberyl-CoA using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic catabolism of phenylalanine and phenylacetate in various bacteria, including Escherichia coli.[1][2] This pathway involves the processing of intermediates as CoA thioesters and is significant for understanding bacterial metabolism and its potential applications in bioremediation of aromatic compounds.[1] Accurate detection and quantification of this compound are crucial for studying the kinetics of this pathway and for screening potential inhibitors or modulators of the enzymes involved. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is adapted from established protocols for the analysis of other short-chain acyl-CoA esters.[3][4]
Metabolic Pathway of Phenylacetate Catabolism
The aerobic degradation of phenylacetate proceeds via CoA thioesters, involving an epoxidation of the aromatic ring of phenylacetyl-CoA, followed by isomerization and hydrolytic ring cleavage to form this compound.[1] This intermediate is then further metabolized to acetyl-CoA and succinyl-CoA.[5]
Caption: Phenylacetate Catabolism Pathway.
Experimental Protocol
This protocol outlines a reverse-phase HPLC method for the separation and detection of this compound.
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Coenzyme A (CoA) standards
-
Milli-Q or ultrapure water
-
0.45 µm syringe filters
2. Sample Preparation
Biological samples (e.g., bacterial cell lysates) require extraction and deproteinization to isolate acyl-CoA esters.
-
Extraction: Homogenize cell pellets or tissue samples in 1 M perchloric acid.
-
Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 3 M potassium hydroxide. The pH should be between 6.0 and 7.0.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
For enzymatic assays, the reaction can be quenched with perchloric acid, followed by the same neutralization and clarification steps.
3. HPLC System and Conditions
The following HPLC conditions are a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3][4] |
| Mobile Phase A | 100 mM Potassium phosphate buffer, pH 5.0. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-5 min: 2% B; 5-25 min: 2-20% B (linear gradient); 25-30 min: 20% B; 30-35 min: 2% B (re-equilibration). This is a suggested starting gradient. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 260 nm (for the adenine moiety of CoA).[3] |
| Injection Volume | 20 µL. |
4. Data Analysis
-
Identification: The retention time of the peak corresponding to this compound can be determined by running a standard, if available. In the absence of a standard, identification may be based on comparison with a control sample lacking the compound and confirmed by mass spectrometry.
-
Quantification: A standard curve should be prepared using known concentrations of a related acyl-CoA standard (e.g., acetyl-CoA or succinyl-CoA) to determine the concentration of the target analyte. The peak area is plotted against the concentration to generate the calibration curve. The lower limit of detection for similar acyl-CoA esters is approximately 50 pmol.[3]
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: HPLC Analysis Workflow.
Quantitative Data Summary
| Parameter | Typical Value for Short-Chain Acyl-CoAs | Reference |
| Retention Time | 5 - 20 minutes (highly dependent on gradient and column) | [3][4] |
| Limit of Detection (LOD) | ~50 pmol | [3] |
| Limit of Quantification (LOQ) | ~150 pmol (estimated) | - |
| Linearity (R²) | > 0.99 | [6][7] |
| Recovery | 95-97% for liver extracts | [8] |
Conclusion
The proposed HPLC method provides a robust framework for the detection and quantification of this compound. The protocol can be adapted and optimized for various research needs, including enzymatic studies, metabolic flux analysis, and the screening of potential therapeutic agents targeting the phenylacetate catabolic pathway. Due to the lack of a commercial standard for this compound, enzymatic synthesis may be required for the generation of a reference standard for absolute quantification.[9][10]
References
- 1. CHEBI:63253 [ebi.ac.uk]
- 2. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 9. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Detection by HPLC of 3-Oxohexadecanoyl-CoA for the Study of Peroxisomal Bifunctional Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 3-Oxo-5,6-dehydrosuberyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-5,6-dehydrosuberyl-CoA is a key metabolic intermediate in the aerobic catabolism of phenylacetic acid in various bacteria, including the model organism Escherichia coli. This pathway is of significant interest for bioremediation and understanding bacterial metabolism. The enzymes that utilize this compound as a substrate present potential targets for antimicrobial drug development and are valuable tools in synthetic biology. These application notes provide detailed protocols for enzyme assays using this substrate, focusing on the key enzymes from the phenylacetate catabolic pathway.
Biochemical Pathway Context
In E. coli, the breakdown of phenylacetic acid converges into a central pathway involving a series of CoA-activated intermediates. This compound is positioned at a critical juncture, being the product of the bifunctional enzyme PaaZ and the substrate for the thiolase PaaJ.
Key Enzymes Utilizing this compound
-
This compound semialdehyde dehydrogenase (part of the bifunctional protein PaaZ)
-
3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ)
-
EC Number: 2.3.1.223
-
Reaction (in the direction of cleavage): this compound + CoA ⇌ 2,3-didehydroadipoyl-CoA + acetyl-CoA
-
Note: This enzyme also catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA (EC 2.3.1.174).
-
Data Presentation
Table 1: Kinetic Parameters of Enzymes in the Phenylacetate Pathway
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Notes | Reference |
| PaaZ (from E. coli) | oxepin-CoA | 11 | Not Reported | pH 8.0, 22°C | UniProt P77455 |
| PaaZ (from E. coli) | NADP⁺ | 56 | Not Reported | pH 8.0, 22°C | UniProt P77455 |
| 3-Oxoadipyl-CoA thiolase (from Pseudomonas sp. strain B13) | 3-oxoadipyl-CoA | 150 | Not Reported | pH 7.8 | [4] |
| 3-Oxoadipyl-CoA thiolase (from Pseudomonas sp. strain B13) | CoA | 10 | Not Reported | pH 7.8 | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound from phenylacetyl-CoA using purified enzymes from the upstream part of the phenylacetate catabolic pathway.[1][5][6]
Materials:
-
Purified PaaK (Phenylacetyl-CoA ligase)
-
Purified PaaABCDE (Phenylacetyl-CoA oxygenase)
-
Purified PaaG (Oxepin-CoA isomerase)
-
Purified PaaZ (bifunctional hydrolase/dehydrogenase)
-
Phenylacetic acid
-
Coenzyme A (CoA)
-
ATP
-
NADPH
-
NADP⁺
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Activation of Phenylacetate: In a reaction volume of 250 µL, combine 50 mM Tris-HCl (pH 8.0), 2 mM ATP, 2 mM MgCl₂, 0.5 mM CoA, 1 mM phenylacetic acid, and purified PaaK. Incubate at 30°C for 30 minutes to generate phenylacetyl-CoA.
-
Oxygenation, Isomerization, and Dehydrogenation: To the reaction mixture from step 1, add 1 mM NADPH, 1 mM NADP⁺, and purified PaaABCDE, PaaG, and PaaZ enzymes.
-
Reaction Monitoring: Incubate the reaction at 30°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots (e.g., 50 µL) and quench the reaction by adding an equal volume of ice-cold acetonitrile or by acidification.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to HPLC vials for analysis.
-
Purification (Optional): The product can be purified from the reaction mixture using preparative RP-HPLC.
Protocol 2: Assay of 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ)
This protocol describes an RP-HPLC-based assay to measure the activity of PaaJ by monitoring the consumption of this compound and the formation of 2,3-didehydroadipoyl-CoA and acetyl-CoA.[1][5]
Materials:
-
Enzymatically synthesized or purified this compound
-
Purified PaaJ enzyme
-
Coenzyme A (CoA)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
-
RP-HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), a known concentration of this compound (e.g., 0.1-1 mM), and 0.5 mM CoA.
-
Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 30°C). Initiate the reaction by adding a small amount of purified PaaJ enzyme.
-
Time-course Analysis: At defined time intervals, withdraw aliquots and stop the reaction as described in Protocol 1, step 3.
-
HPLC Analysis: Analyze the samples by RP-HPLC to quantify the decrease in the substrate peak and the increase in the product peaks. The consumption of the substrate over time is used to calculate the enzyme activity.
HPLC Conditions for CoA Thioesters:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.5 µm particle size).
-
Mobile Phase A: Buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 7.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the different CoA esters.
-
Detection: UV absorbance at 260 nm.
Protocol 3: Spectrophotometric Assay for Thiolase Activity (Coupled Assay)
While a direct spectrophotometric assay for PaaJ with this compound is not established, a coupled assay can be designed by using the product of the PaaJ reaction, 2,3-didehydroadipoyl-CoA, as a substrate for downstream enzymes that produce a chromogenic or fluorogenic output. For instance, if the subsequent enzymes in the pathway (PaaF and PaaH) and their substrates are available, the production of NADH by PaaH (3-hydroxyadipyl-CoA dehydrogenase) can be monitored at 340 nm.
Principle:
This compound + CoA --(PaaJ)--> 2,3-didehydroadipoyl-CoA + Acetyl-CoA 2,3-didehydroadipoyl-CoA + H₂O --(PaaF)--> 3-hydroxyadipyl-CoA 3-hydroxyadipyl-CoA + NAD⁺ --(PaaH)--> 3-oxoadipyl-CoA + NADH + H⁺
The rate of NADH production is proportional to the activity of PaaJ, provided that PaaF and PaaH are present in excess and are not rate-limiting.
Materials:
-
Enzymatically synthesized or purified this compound
-
Purified PaaJ, PaaF, and PaaH enzymes
-
CoA
-
NAD⁺
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 0.5 mM CoA, 1 mM NAD⁺, and saturating amounts of purified PaaF and PaaH.
-
Substrate Addition: Add a known concentration of this compound to the cuvette and mix.
-
Baseline Reading: Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate Reaction: Start the reaction by adding a limiting amount of purified PaaJ enzyme.
-
Monitor Absorbance: Record the increase in absorbance at 340 nm over time. The initial linear rate of absorbance change is used to calculate the enzyme activity (using the molar extinction coefficient of NADPH, which is 6220 M⁻¹cm⁻¹).
Conclusion
The protocols outlined provide a framework for the synthesis and use of this compound in enzyme assays. The RP-HPLC based methods offer a direct and robust way to measure enzyme activity, while the spectrophotometric coupled assay, though more complex to set up, allows for continuous monitoring. The lack of detailed kinetic data for the enzymes PaaZ and PaaJ with this specific substrate highlights an area for future research that will be crucial for a complete understanding of the phenylacetate catabolic pathway and for the development of novel biotechnological applications.
References
- 1. pnas.org [pnas.org]
- 2. ENZYME - 1.2.1.91 this compound semialdehyde dehydrogenase [enzyme.expasy.org]
- 3. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Simple method for purification of enterotoxigenic E. coli fimbriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Oxo-5,6-dehydrosuberyl-CoA in Metabolic Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-5,6-dehydrosuberyl-CoA is a key intermediate in the aerobic catabolism of phenylacetic acid (PAA) in various bacteria, including the workhorse of industrial biotechnology, Escherichia coli.[1][2][3] This pathway, encoded by the paa gene cluster, channels aromatic compounds into central metabolism, making it a prime target for metabolic engineering. By strategically manipulating the enzymes acting on and downstream of this compound, it is possible to redirect metabolic flux towards the synthesis of valuable bioproducts. This document provides an overview of potential applications, detailed experimental protocols for pathway manipulation and analysis, and relevant quantitative data from related metabolic engineering studies.
Potential Applications in Metabolic Engineering
While direct metabolic engineering to accumulate and utilize this compound is an emerging area, its position in the PAA pathway suggests several promising applications:
-
Production of Dicarboxylic Acids: this compound is a C8 dicarboxylic acid derivative. By blocking its further degradation and introducing novel enzymatic activities, it could serve as a precursor for the synthesis of various specialty dicarboxylic acids, which are valuable monomers for bioplastics and other polymers.
-
Synthesis of Bio-based Aromatics and Derivatives: The PAA pathway provides a route from aromatic feedstocks to central metabolites. By reversing or rerouting parts of this pathway, it is conceivable to produce novel aromatic compounds or functionalized derivatives with applications in the pharmaceutical and fragrance industries.
-
Platform for Chain Elongation: The thiolase PaaJ catalyzes the cleavage of this compound.[3] Engineering or replacing this enzyme with others that have different substrate specificities could enable the use of this intermediate as a building block for the synthesis of longer-chain specialty chemicals.
Phenylacetate Catabolic Pathway
The aerobic degradation of phenylacetate in E. coli is a multi-step process involving a series of enzymes encoded by the paa gene cluster. The pathway funnels phenylacetate into the tricarboxylic acid (TCA) cycle.
Caption: The aerobic phenylacetate catabolic pathway in E. coli.
Quantitative Data from Related Metabolic Engineering Studies
While specific data for this compound applications is limited, studies on engineering the broader PAA pathway provide valuable insights into achievable productivities.
| Product | Host Organism | Precursor | Key Engineering Strategy | Titer | Yield | Reference |
| Phenylacetic Acid (PAA) | E. coli K-12 MG1655 (RARE) | L-phenylalanine | Heterologous expression of ARO8, KDC, and AldH | 772.9 ± 26.80 mg/L | 0.94 mol/mol | [4] |
| 2-Phenylethanol (2-PE) & 2-Phenylethylacetate (2-PEAc) | E. coli | L-phenylalanine | Expression of ARO8, KDC, YjgB, and ATF1 | 2-PE: 277 mg/L, 2-PEAc: 268 mg/L | ~65% conversion | [5] |
| para-Amino-Phenylethanol (PAPE) | E. coli | Glucose | Overexpression of pabAB, papB, papC, aro10, and yahK | 2.5 ± 0.15 g/L | 11% C mol/mol | [6] |
| para-Amino-Phenylacetic Acid (4-APA) | E. coli | Glucose | Overexpression of pabAB, papB, papC, aro10, and feaB | 3.4 ± 0.3 g/L | 17% C mol/mol | [6] |
Experimental Protocols
Protocol 1: Genetic Manipulation of the paa Gene Cluster in E. coli
This protocol describes the knockout of the paaJ gene to potentially accumulate this compound.
Caption: Workflow for paaJ gene knockout in E. coli.
Materials:
-
E. coli strain (e.g., K-12)
-
Lambda Red helper plasmid (e.g., pKD46)
-
Knockout cassette plasmid (e.g., pKD3 for chloramphenicol resistance)
-
Primers for paaJ knockout
-
LB medium and agar plates with appropriate antibiotics
-
Electroporator and cuvettes
Procedure:
-
Prepare Electrocompetent Cells: Grow E. coli harboring the lambda Red helper plasmid at 30°C in LB medium with ampicillin and L-arabinose to an OD600 of ~0.6. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.
-
Prepare Knockout Cassette: Amplify the antibiotic resistance cassette from the template plasmid using primers with 5' extensions homologous to the regions flanking the paaJ gene.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Selection: Recover the cells in SOC medium and plate on LB agar containing the appropriate antibiotic for the knockout cassette. Incubate at 37°C.
-
Verification: Verify the correct insertion of the knockout cassette and deletion of the paaJ gene by colony PCR using primers flanking the paaJ locus and subsequent DNA sequencing.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a method for the extraction and quantification of acyl-CoA thioesters, adapted for the analysis of this compound.
Materials:
-
Engineered E. coli culture
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
-
LC-MS/MS system with a C18 column
-
Mobile phases: (A) Water with 0.1% formic acid, (B) Acetonitrile with 0.1% formic acid
-
Analytical standard of this compound (if available; if not, a crude enzymatic synthesis may be necessary for qualitative identification)
Procedure:
-
Quenching and Extraction:
-
Rapidly quench a known volume of cell culture in a 60% methanol solution pre-chilled to -20°C.
-
Centrifuge the cells at low temperature and discard the supernatant.
-
Lyse the cell pellet with ice-cold 10% TCA.
-
Sonicate the sample and centrifuge to pellet protein and cell debris.
-
-
Solid-Phase Extraction:
-
Condition the SPE column with methanol and then equilibrate with water.
-
Load the cleared supernatant onto the SPE column.
-
Wash the column with water to remove salts and polar contaminants.
-
Elute the acyl-CoA thioesters with methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and resuspend in a small volume of mobile phase A.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution from mobile phase A to B.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) based on its specific precursor and product ion masses.
-
Protocol 3: In Vitro Enzyme Assay for PaaJ (3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase)
This spectrophotometric assay measures the thiolytic cleavage of a model substrate, acetoacetyl-CoA, by PaaJ.
Materials:
-
Purified PaaJ enzyme
-
Acetoacetyl-CoA
-
Coenzyme A (CoA)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 303 nm
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, CoA, and acetoacetyl-CoA.
-
Initiate Reaction: Start the reaction by adding a small amount of purified PaaJ enzyme to the cuvette and mix immediately.
-
Monitor Absorbance: Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA upon cleavage.
-
Calculate Activity: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the acetoacetyl-CoA enolate.
Logical Relationships in Metabolic Engineering Strategy
Caption: Logical workflow for engineering E. coli to produce a novel dicarboxylic acid.
Conclusion
This compound represents a promising, yet underexplored, branch point in the PAA catabolic pathway for metabolic engineering applications. The protocols and data presented here provide a foundational framework for researchers to begin exploring the potential of this intermediate for the production of valuable bio-based chemicals. Further research into the characterization of the enzymes involved and the development of analytical standards will be crucial for advancing this field.
References
- 1. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 2. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Escherichia coli for production of 2-Phenylethylacetate from L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Engineering of Escherichia coli for para-Amino-Phenylethanol and para-Amino-Phenylacetic Acid Biosynthesis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxo-5,6-dehydrosuberyl-CoA
Welcome to the technical support center for the synthesis of 3-Oxo-5,6-dehydrosuberyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the enzymatic synthesis of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no yield of this compound | 1. Inactive PaaZ enzyme: The bifunctional enzyme may have lost activity due to improper storage or handling. 2. Substrate degradation: The starting material, oxepin-CoA, may be unstable. 3. Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition. 4. Presence of inhibitors: Contaminants in the enzyme preparation or substrates. | 1. Verify enzyme activity using a standard assay. If inactive, use a fresh batch of enzyme. 2. Ensure the stability of oxepin-CoA and prepare it fresh if necessary. 3. Optimize reaction conditions, including pH (typically around 7.5-8.5), temperature, and cofactor (NADP+) concentration. 4. Purify the enzyme and substrates to remove any potential inhibitors. |
| SYN-002 | Presence of a major side product | 1. Formation of a cyclic derivative: The highly reactive aldehyde intermediate, formed by the hydratase domain of PaaZ, can undergo intramolecular condensation if not immediately oxidized by the dehydrogenase domain.[1] This is a known challenge in this synthesis. | 1. Ensure the close proximity of the two active sites, as is inherent in the PaaZ fusion protein. If using separate domains, co-immobilize them. 2. Maintain an adequate concentration of the cofactor NADP+ to facilitate rapid oxidation of the aldehyde. 3. Lower the reaction temperature to reduce the rate of the non-enzymatic cyclization. |
| SYN-003 | Difficulty in purifying the final product | 1. Co-elution with substrates or side products: this compound may have similar chromatographic properties to the starting material or the cyclic side product. 2. Degradation during purification: The product may be unstable under the purification conditions. | 1. Utilize high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a carefully optimized gradient elution. 2. Perform purification steps at low temperatures and use buffers within a stable pH range (pH 6.0-7.5). |
| SYN-004 | Inconsistent results between batches | 1. Variability in enzyme activity: Different batches of the PaaZ enzyme may have varying levels of activity. 2. Inconsistent substrate quality: The purity and concentration of oxepin-CoA and NADP+ may differ. | 1. Standardize the enzyme preparation and perform an activity assay for each new batch. 2. Use substrates from a reliable source and verify their purity and concentration before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is the management of the reactive aldehyde intermediate. This intermediate is generated by the hydratase domain of the PaaZ enzyme and must be promptly oxidized by its dehydrogenase domain. Failure to do so can lead to an intramolecular condensation, forming a stable cyclic side product and reducing the yield of the desired product.[1]
Q2: Is chemical synthesis a viable alternative to enzymatic synthesis for this molecule?
A2: While chemical synthesis of some acyl-CoA esters is possible, the enzymatic route using the bifunctional PaaZ enzyme is generally preferred for this compound. This is due to the high specificity of the enzyme and the inherent coupling of the two reaction steps, which minimizes the formation of the cyclic side product. Chemical synthesis would likely involve multiple protection and deprotection steps and may be less efficient.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by observing the increase in NADPH concentration spectrophotometrically at 340 nm, as it is produced during the oxidation of the aldehyde intermediate. Additionally, aliquots of the reaction mixture can be analyzed by HPLC to quantify the consumption of the starting material and the formation of the product and any side products.
Q4: What are the recommended storage conditions for this compound?
A4: Like most acyl-CoA esters, this compound is expected to be sensitive to hydrolysis, especially at alkaline pH. It is recommended to store the purified product as a lyophilized powder at -80°C. If in solution, it should be kept at a slightly acidic pH (around 6.0) and stored in frozen aliquots at -80°C.
Q5: Where can I obtain the PaaZ enzyme?
A5: The PaaZ enzyme is not commercially available as a standalone product. Researchers typically need to clone the paaZ gene, express it in a suitable host like E. coli, and purify the recombinant protein.
Data Presentation
To ensure reproducibility and aid in troubleshooting, it is crucial to meticulously record experimental data. The following table provides a template for logging key parameters and results for each synthesis attempt.
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Enzyme Concentration (µM) | |||
| Oxepin-CoA Concentration (mM) | |||
| NADP+ Concentration (mM) | |||
| Reaction Temperature (°C) | |||
| Reaction pH | |||
| Reaction Time (hours) | |||
| Yield of this compound (%) | |||
| Purity (%) | |||
| Side Product Formation (%) | |||
| Notes |
Experimental Protocols
A detailed experimental protocol for the enzymatic synthesis of this compound is provided below. This protocol assumes the availability of purified PaaZ enzyme and the substrate oxepin-CoA.
1. Expression and Purification of PaaZ Enzyme
-
Gene Synthesis and Cloning: Synthesize the paaZ gene from a suitable organism (e.g., Escherichia coli) and clone it into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an optimal density and induce protein expression with IPTG.
-
Cell Lysis and Purification: Harvest the cells, lyse them, and purify the PaaZ protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Characterization: Determine the protein concentration and verify its purity by SDS-PAGE. Assess the enzyme's activity using a suitable assay.
2. Enzymatic Synthesis of this compound
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (5 mM)
-
NADP+ (2 mM)
-
Oxepin-CoA (1 mM)
-
-
Enzyme Addition: Initiate the reaction by adding the purified PaaZ enzyme to a final concentration of 10 µM.
-
Reaction Monitoring: Incubate the reaction at 30°C. Monitor the reaction progress by measuring the absorbance at 340 nm (for NADPH formation) and by taking time-point samples for HPLC analysis.
-
Reaction Quenching: Once the reaction has reached completion (as determined by the stabilization of the 340 nm absorbance or HPLC analysis), quench the reaction by adding an equal volume of ice-cold acetonitrile.
3. Purification of this compound
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant.
-
HPLC Purification: Purify the this compound from the supernatant using reversed-phase HPLC on a C18 column. Use a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) to elute the product.
-
Product Verification: Collect the fractions corresponding to the product peak. Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a stable powder.
Visualizations
The following diagrams illustrate the key processes and logical relationships in the synthesis of this compound.
References
Technical Support Center: 3-Oxo-5,6-dehydrosuberyl-CoA Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Oxo-5,6-dehydrosuberyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathway is it an intermediate?
A1: this compound is an acyl-CoA thioester. It is a key intermediate in the aerobic bacterial catabolism of phenylacetic acid (PAA). This pathway allows bacteria like Escherichia coli and Pseudomonas putida to use PAA as a carbon and energy source by converting it into central metabolites like acetyl-CoA and succinyl-CoA.[1][2][3][4]
Q2: Which are the key enzymes involved in the synthesis of this compound from phenylacetyl-CoA?
A2: The conversion of phenylacetyl-CoA to this compound involves a sequence of enzymatic reactions catalyzed by the "paa" gene cluster products. The key enzymes are:
-
Phenylacetyl-CoA oxygenase (PaaABCDE): A multi-component enzyme that epoxidizes the aromatic ring of phenylacetyl-CoA.[1][2][3]
-
1,2-epoxyphenylacetyl-CoA isomerase (PaaG): This enzyme isomerizes the epoxide to an oxepin-CoA derivative.[1][2]
-
PaaZ: This is a bifunctional enzyme with two crucial activities:[4]
Q3: How is the phenylacetic acid degradation pathway regulated?
A3: The paa genes are typically organized in an operon that is tightly regulated. In E. coli, the PaaX protein acts as a transcriptional repressor. The pathway's first intermediate, phenylacetyl-CoA, functions as the inducer by binding to PaaX and inactivating its repressor function, thereby allowing the expression of the paa catabolic genes.[6] The presence of the thioesterase PaaY also provides an additional layer of regulation by potentially detoxifying inhibitory CoA-intermediates.[6]
Q4: What are the primary challenges in maximizing the yield of this intermediate?
A4: Maximizing the yield of an intermediate like this compound can be challenging due to several factors:
-
Tight regulation of the paa operon.
-
Potential toxicity of intermediates to the host organism.
-
Metabolic flux being pulled towards downstream products (succinyl-CoA and acetyl-CoA).
-
Limited availability of precursors (phenylacetic acid) and cofactors (CoA, NADP+).
-
Complexity of the multi-component PaaABCDE oxygenase.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or no production of this compound | 1. Inefficient induction of the paa operon. 2. Low expression or activity of key enzymes (PaaK, PaaABCDE, PaaG, PaaZ). 3. Insufficient precursor (phenylacetic acid) uptake or activation to phenylacetyl-CoA. 4. Limitation of essential cofactors (CoA, ATP, NADP+). | 1. Ensure sufficient concentration of phenylacetic acid as an inducer. Consider using a constitutive promoter for the paa genes if the native regulation is a bottleneck. 2. Verify protein expression via SDS-PAGE and Western blot. Optimize codon usage of the cloned genes for the expression host. Perform in vitro enzyme assays to check for activity. 3. Increase the concentration of phenylacetic acid in the medium. Overexpress the phenylacetate-CoA ligase (PaaK). 4. Supplement the medium with pantothenate (vitamin B5), a precursor to Coenzyme A. Ensure the host has a robust pentose phosphate pathway for NADPH regeneration. |
| Accumulation of upstream intermediates (e.g., phenylacetyl-CoA, oxepin-CoA) | 1. Bottleneck at the PaaZ-catalyzed step. 2. Low activity of the dehydrogenase domain of PaaZ. 3. Insufficient regeneration of NADP+ to NADPH. | 1. Overexpress the paaZ gene. Consider using a PaaZ variant with higher catalytic efficiency if available. 2. Ensure the expression of a functional PaaZ protein. Check for mutations or misfolding. 3. Engineer the host's metabolism to increase NADPH availability, for example, by modifying fluxes through the pentose phosphate pathway. |
| Low cell growth or signs of toxicity after induction | 1. Toxicity of phenylacetic acid at high concentrations. 2. Toxicity of reactive pathway intermediates, such as the epoxide formed by PaaABCDE. 3. Metabolic burden from overexpressing multiple large enzymes. | 1. Optimize the concentration of phenylacetic acid in the medium. Implement a fed-batch strategy to maintain a sub-toxic concentration. 2. Balance the expression levels of the pathway enzymes to prevent the accumulation of any single intermediate. Overexpression of PaaG and PaaZ relative to PaaABCDE might mitigate epoxide toxicity. 3. Use lower-strength promoters or lower inducer concentrations to reduce the protein expression burden. Optimize fermentation conditions (temperature, pH, aeration). |
| Product is rapidly consumed | 1. High activity of the downstream enzyme, 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ). | 1. To accumulate this compound, it is necessary to knock out or knock down the paaJ gene in the expression host. This will create a metabolic block immediately downstream of the desired product. |
Data Presentation
Table 1: Hypothetical Yield of this compound under Various Conditions
| Strain / Condition | Phenylacetic Acid (g/L) | Induction Level (IPTG, mM) | Time (hours) | Titer (mg/L) | Yield (mg/g DCW) |
| E. coli MG1655 (ΔpaaJ) pTrc-paa-operon | 1.0 | 0.1 | 24 | 50 | 25 |
| E. coli MG1655 (ΔpaaJ) pTrc-paa-operon | 1.0 | 1.0 | 24 | 120 | 60 |
| E. coli MG1655 (ΔpaaJ) pTrc-paa-operon | 2.0 | 1.0 | 24 | 150 | 75 |
| E. coli MG1655 (ΔpaaJ) pTrc-paa-operon | 2.0 | 1.0 | 48 | 210 | 105 |
| E. coli BL21(DE3) (ΔpaaJ) pET-paa-operon | 2.0 | 1.0 | 24 | 250 | 125 |
DCW: Dry Cell Weight
Experimental Protocols
Protocol 1: Recombinant Production of this compound in E. coli
This protocol describes the production of the target compound in an E. coli strain engineered to express the necessary paa genes and with a knockout of the subsequent pathway step (paaJ).
-
Strain and Plasmid:
-
Host: E. coli K-12 strain with a clean deletion of the paaJ gene.
-
Plasmid: A medium-copy plasmid (e.g., pTrc99a) carrying the paaK, paaA, paaB, paaC, paaE, paaG, and paaZ genes under the control of an inducible promoter.
-
-
Culture Medium:
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics.
-
Add 1 g/L of phenylacetic acid as the precursor substrate.
-
-
Cultivation and Induction:
-
Inoculate 50 mL of medium in a 250 mL baffled flask with an overnight culture to an initial OD₆₀₀ of 0.05.
-
Incubate at 30°C with shaking at 220 rpm.
-
When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression with 0.5 mM IPTG (or as optimized).
-
Continue incubation for another 24-48 hours.
-
-
Sample Collection:
-
Harvest cells by centrifugation at 4,000 x g for 15 min at 4°C.
-
Wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Store cell pellets at -80°C until extraction.
-
Protocol 2: Extraction and Quantification of Acyl-CoA Intermediates
This protocol is adapted from methods for analyzing other acyl-CoA thioesters.
-
Extraction:
-
Resuspend the cell pellet (from ~10 mL of culture) in 1 mL of ice-cold 10% trichloroacetic acid (TCA).
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Sample Preparation:
-
Neutralize the extract by adding an appropriate amount of a base (e.g., 1 M Tris base).
-
Filter the neutralized extract through a 0.22 µm syringe filter before analysis.
-
-
HPLC-MS/MS Analysis:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Detection: Mass spectrometry in positive ion mode, monitoring for the specific mass transition of this compound. The exact mass can be found on databases like PubChem.[7]
-
Quantification: Use an external calibration curve with a synthesized or purified standard of this compound if available. Relative quantification can be performed by comparing peak areas between samples.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for producing and quantifying the target compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 2. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEBI:63253 [ebi.ac.uk]
- 5. EC 1.2.1.91 [iubmb.qmul.ac.uk]
- 6. Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C29H44N7O20P3S | CID 139031573 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 3-Oxo-5,6-dehydrosuberyl-CoA in solution
This technical support center provides guidance on the stability of 3-Oxo-5,6-dehydrosuberyl-CoA in solution. As specific stability data for this compound is limited, the information presented here is based on the general chemical properties of acyl-Coenzyme A (CoA) thioesters. Researchers, scientists, and drug development professionals should use this as a guide for handling and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound, like other acyl-CoA thioesters, is the hydrolysis of the thioester bond.[1][2][3][4][5][6][7] This reaction breaks down the molecule into Coenzyme A and 3-oxo-5,6-dehydrosuberic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of nucleophiles.[8][9]
Q2: How does pH affect the stability of this compound?
A2: Acyl-CoA thioesters are most stable in acidic conditions (pH 2-6).[10] As the pH increases above neutral, particularly above pH 8, the rate of hydrolysis significantly increases.[10] This is due to the increased concentration of hydroxide ions, which act as nucleophiles and attack the electrophilic carbonyl carbon of the thioester.
Q3: What is the recommended storage temperature for this compound solutions?
A3: For long-term storage, it is recommended to keep solutions of this compound at -80°C.[11][12] For short-term storage (up to one month), -20°C is acceptable.[12] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[11]
Q4: Are there any specific buffer recommendations for working with this compound?
A4: It is advisable to use non-nucleophilic buffers to minimize the degradation of the thioester bond. Buffers like MES, MOPS, and phosphate are generally suitable, provided the pH is maintained in the acidic to neutral range. Avoid buffers with primary or secondary amines, such as Tris, as they can act as nucleophiles and catalyze the hydrolysis of the thioester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of the compound for each experiment. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[11] 3. Verify the pH of your experimental buffer and adjust to be within the stable range (pH 2-6).[10] 4. Store stock solutions at -80°C in an acidic buffer.[11] |
| Precipitate formation in the solution upon thawing. | The compound may have limited solubility at lower temperatures or the concentration may be too high. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the issue persists, consider preparing a more dilute stock solution. 3. Ensure the buffer components are fully dissolved before adding the compound. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products, such as Coenzyme A and 3-oxo-5,6-dehydrosuberic acid. | 1. Analyze a freshly prepared standard of this compound to establish its retention time. 2. Compare the chromatogram of the suspect sample to the fresh standard to identify potential degradation peaks. 3. Implement the recommended storage and handling procedures to minimize future degradation. |
Experimental Protocols
Protocol: General Stability Assessment of an Acyl-CoA Thioester
This protocol provides a general method to assess the stability of an acyl-CoA thioester like this compound under different conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
Constant temperature incubators or water baths (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis at 260 nm for the adenine moiety of CoA)
-
Quenching solution (e.g., 10% trichloroacetic acid)[11]
Procedure:
-
Prepare a stock solution of this compound in a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0).
-
Dilute the stock solution to a final concentration in the different pH buffers to be tested.
-
Aliquot the solutions for each time point and temperature condition to be tested.
-
Incubate the aliquots at the desired temperatures.
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and quench the reaction by adding the quenching solution. This will stop further degradation.
-
Analyze the samples by HPLC to quantify the remaining amount of intact this compound.
-
Plot the concentration of the intact compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: General hydrolysis pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. organic chemistry - Why is the thioester bond weaker than a regular ester bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. Thioesters, common in biochemistry, are more unstable (energy rich) than .. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Mechanical forces regulate the reactivity of a thioester bond in a bacterial adhesin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Coenzyme A - Wikipedia [en.wikipedia.org]
- 11. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with enzymes of the 3-Oxo-5,6-dehydrosuberyl-CoA (ODCS) pathway, particularly focusing on overcoming low enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the production and metabolism of this compound?
A1: The primary enzymes are part of the phenylacetate (PAA) catabolic pathway found in various bacteria, such as Escherichia coli. The key players include:
-
PaaZ: A bifunctional enzyme with two domains. The C-terminal domain, an (R)-specific enoyl-CoA hydratase, catalyzes the hydrolytic cleavage of oxepin-CoA. The N-terminal domain, an NADP+-dependent aldehyde dehydrogenase, then oxidizes the resulting aldehyde to produce this compound.[1]
-
PaaJ: A thiolase that catalyzes the thiolytic cleavage of this compound with Coenzyme A (CoA) to yield 2,3-dehydroadipyl-CoA and acetyl-CoA. This enzyme is also known as 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase.[2]
Q2: I am observing very low or no activity of PaaZ or PaaJ in my crude cell lysate. What are the potential reasons?
A2: Low activity in crude lysates can stem from several factors:
-
Low Expression Levels: The paa operon, which encodes these enzymes, is tightly regulated. Its expression is induced by phenylacetyl-CoA and repressed by the PaaX protein.[3] Ensure your bacterial culture has been adequately induced with phenylacetate or a suitable analogue.
-
Presence of Inhibitors: Crude lysates contain numerous small molecules. Some of these may act as inhibitors of your target enzymes.
-
Enzyme Instability: The enzymes may be unstable in the lysis buffer or degrade rapidly due to endogenous proteases.
-
Incorrect Assay Conditions: The pH, temperature, or cofactor concentrations in your assay buffer may be suboptimal.
Q3: Are there any known activators or inhibitors for PaaZ or PaaJ?
A3: Specific activators for these enzymes are not well-documented in the literature. However, their activity is dependent on the presence of their respective substrates and cofactors (NADP+ for PaaZ). Thiolases, in general, can be inhibited by high concentrations of their product, acetyl-CoA, creating a feedback inhibition loop. The activity of the overall phenylacetate degradation pathway can be influenced by the availability of CoA and the acetyl-CoA/CoASH ratio.[4]
Q4: What are the optimal pH and temperature for these enzymes?
A4: While specific optimal conditions for PaaZ and PaaJ are not extensively reported, most bacterial enzymes function optimally at physiological pH (around 7.0-8.0) and at the optimal growth temperature of the source organism (e.g., 37°C for E. coli). However, it is crucial to experimentally determine the optimal pH and temperature for your specific enzyme preparation, as these can be influenced by buffer composition and purity.
Troubleshooting Guides
Issue 1: Low Activity of Purified PaaZ or PaaJ Enzyme
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Perform a matrix of experiments to determine the optimal pH (e.g., pH 6.0-9.0) and temperature (e.g., 25-45°C) for your enzyme. Ensure your buffer system is appropriate for the tested pH range. |
| Incorrect Substrate/Cofactor Concentration | Titrate the concentration of the substrate and any necessary cofactors (e.g., NADP+ for PaaZ, CoA for PaaJ) to determine the saturating concentrations. Low substrate concentration relative to the enzyme's Km will result in low activity. |
| Enzyme Instability/Misfolding | Ensure the purified enzyme is stored in an appropriate buffer, potentially with stabilizing agents like glycerol or BSA. Avoid repeated freeze-thaw cycles. Confirm the protein is correctly folded using techniques like circular dichroism if problems persist. |
| Presence of Contaminating Inhibitors | If inhibitors were introduced during purification (e.g., from elution buffers), they may need to be removed by dialysis or buffer exchange. |
Issue 2: High Background Signal in Enzyme Assay
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Some CoA thioesters can be unstable and hydrolyze non-enzymatically. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this from your experimental values. |
| Contaminating Enzymes in Substrate | If your substrate is enzymatically synthesized, it may contain traces of the enzymes used for its preparation. Purify the substrate thoroughly. |
| Interference from Assay Components | Some reagents, like DTT, can interfere with certain colorimetric assays (e.g., DTNB). Run appropriate controls to check for such interference. |
Quantitative Data
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |
| PcaF (a PaaJ homologue) | Acetoacetyl-CoA | 67.8 ± 8.2 | 0.7 ± 0.08 | Pseudomonas putida | [5] |
Experimental Protocols
Protocol 1: Activity Assay for PaaZ (Dehydrogenase Activity)
This protocol measures the NADP+-dependent oxidation of the aldehyde intermediate to this compound by monitoring the increase in absorbance at 340 nm due to the formation of NADPH.
Materials:
-
Purified PaaZ enzyme
-
Oxepin-CoA (substrate for the hydrolase activity that generates the aldehyde)
-
NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, a known concentration of oxepin-CoA, and NADP+.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the purified PaaZ enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to convert the rate of change in absorbance to the rate of product formation.
Protocol 2: Activity Assay for PaaJ (Thiolase Activity)
This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the free CoA produced during the thiolytic cleavage of this compound. The reaction of DTNB with the thiol group of CoA produces a yellow-colored product that absorbs at 412 nm.
Materials:
-
Purified PaaJ enzyme
-
This compound (substrate)
-
Coenzyme A (CoA)
-
DTNB
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer, this compound, and CoA.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the PaaJ enzyme.
-
After a defined incubation period, stop the reaction (e.g., by adding a denaturing agent or by rapid heating).
-
Add DTNB solution to the reaction mixture.
-
Measure the absorbance at 412 nm.
-
Create a standard curve using known concentrations of CoA to determine the amount of product formed.
Visualizations
Signaling Pathway: Regulation of the paa Operon
Caption: Regulation of the paa operon by the PaaX repressor and the inducer phenylacetyl-CoA.
Experimental Workflow: Troubleshooting Low Enzyme Activity
Caption: A logical workflow for troubleshooting low activity of purified enzymes.
References
- 1. CHEBI:63253 [ebi.ac.uk]
- 2. uniprot.org [uniprot.org]
- 3. Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for differentiation between two classes of thiolase: Degradative vs biosynthetic thiolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Oxo-5,6-dehydrosuberyl-CoA Semialdehyde Dehydrogenase Assays
Welcome to the technical support center for optimizing buffer conditions for 3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase (DHSC-CoA-SD) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal experimental outcomes.
Disclaimer: Specific experimental data for the optimization of this compound semialdehyde dehydrogenase assays are limited. The following recommendations are based on established principles for dehydrogenase enzymes and related fatty acid β-oxidation pathway assays.[1][2][3][4] Users should consider these as starting points and perform their own systematic optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction catalyzed by this compound semialdehyde dehydrogenase?
A1: this compound semialdehyde dehydrogenase catalyzes the following reaction: this compound semialdehyde + NADP+ + H₂O ⇌ this compound + NADPH + H+.[5][6] The enzyme in Escherichia coli is a bifunctional protein that is involved in the aerobic catabolism of phenylacetic acid.[5][6]
Q2: What are the key parameters to consider when optimizing an assay for this enzyme?
A2: The critical parameters for optimization include pH, temperature, buffer composition, and the concentration of the cofactor (NADP+).[7][8][9] Each of these factors can significantly impact enzyme activity and stability.[9]
Q3: How does pH affect enzyme activity?
A3: The pH of the reaction buffer affects the ionization state of amino acid residues at the active site of the enzyme, which is crucial for substrate binding and catalysis.[9] Deviations from the optimal pH can lead to a decrease in or complete loss of enzyme activity.[9] For many dehydrogenases, the optimal pH is often in the neutral to slightly alkaline range.[7][10]
Q4: What is the importance of temperature in this assay?
A4: Temperature influences the kinetic energy of the enzyme and substrate molecules.[9] Increasing the temperature generally increases the reaction rate up to an optimum, after which the enzyme begins to denature, leading to a rapid loss of activity.[9] The optimal temperature for enzymes from mesophilic organisms like E. coli is typically in the range of 25-40°C.[9]
Q5: Why is the choice of buffer important?
A5: The buffer maintains a stable pH throughout the assay.[9] It is important to choose a buffer system whose pKa is close to the desired pH of the assay. Common buffers for dehydrogenase assays include potassium phosphate, Tris-HCl, and HEPES.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Suboptimal pH. | Test a range of pH values (e.g., 6.5 to 9.0) to determine the optimum for your specific enzyme.[7][8][11] |
| Incorrect temperature. | Perform the assay at different temperatures (e.g., 25°C, 30°C, 37°C) to find the optimal condition.[7][8][9] | |
| Cofactor (NADP+) concentration is limiting. | Increase the concentration of NADP+. A typical starting concentration is 0.1-1 mM.[12] | |
| Enzyme instability. | Add stabilizing agents such as glycerol or BSA to the buffer. Ensure proper storage of the enzyme. | |
| High background signal | Non-enzymatic reduction of the detection reagent. | Run a control reaction without the enzyme to measure the background signal and subtract it from the sample readings. |
| Contaminating enzymes in the sample. | If using a cell lysate, consider purifying the enzyme to remove other dehydrogenases that might contribute to the signal.[2] | |
| Assay variability | Inconsistent pipetting or temperature fluctuations. | Ensure accurate pipetting and use a temperature-controlled microplate reader or water bath. |
| Buffer degradation. | Prepare fresh buffer solutions regularly. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare a series of buffers with different pH values (e.g., potassium phosphate for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0).
-
Set up reaction mixtures containing the substrate (this compound semialdehyde), NADP+, and the enzyme in each of the different pH buffers.
-
Initiate the reaction and monitor the increase in absorbance at 340 nm (due to NADPH formation) over time.
-
Plot the initial reaction rates against the pH values to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature
-
Using the optimal pH determined in the previous protocol, set up the reaction mixtures.
-
Incubate the reactions at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C).
-
Measure the initial reaction rates at each temperature.
-
Plot the initial reaction rates against the temperature to identify the optimal temperature for the assay.
Data Presentation
Table 1: Recommended Starting Buffer Conditions for Dehydrogenase Assays
| Parameter | Recommended Range | Common Starting Point | Notes |
| Buffer | Potassium Phosphate, Tris-HCl, HEPES | 50 mM Potassium Phosphate | Ensure the buffer has a pKa near the target pH.[1][7] |
| pH | 6.5 - 9.0 | 7.5 | Optimal pH can be enzyme-specific.[7][8][10] |
| Temperature | 25 - 40 °C | 30 °C | Higher temperatures can lead to enzyme denaturation.[7][8][9] |
| NADP+ Concentration | 0.1 - 2.0 mM | 0.5 mM | Ensure NADP+ is not a limiting factor in the reaction.[12] |
| Substrate Concentration | 0.05 - 0.5 mM | 0.2 mM | The optimal concentration should be determined by titration.[10] |
Visualizations
Caption: Workflow for optimizing assay buffer pH and temperature.
Caption: Troubleshooting decision tree for low enzyme activity.
References
- 1. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a Colorimetric Assay to Determine Lactate Dehydrogenase B Activity Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENZYME - 1.2.1.91 this compound semialdehyde dehydrogenase [enzyme.expasy.org]
- 6. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A study of the pH- and temperature-dependence of the reactions of yeast alcohol dehydrogenase with ethanol, acetaldehyde and butyraldehyde as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 10. The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat | MDPI [mdpi.com]
- 11. A simple and reliable method for determination of optimum pH in coupled enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Basis for a Cofactor-dependent Oxidation Protection and Catalysis of Cyanobacterial Succinic Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting mass spectrometry fragmentation of 3-Oxo-5,6-dehydrosuberyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of 3-Oxo-5,6-dehydrosuberyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for this compound in positive ion mode ESI-MS/MS?
A1: In positive ion mode, all acyl-CoA thioesters exhibit a characteristic fragmentation pattern.[1][2][3][4] You should expect to see two primary fragmentation events: a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and a fragment ion corresponding to the adenosine 3',5'-diphosphate portion of the molecule.[2][5][6] For this compound (Monoisotopic Mass: 935.15747 Da[7][8]), the key ions to monitor are detailed in the table below.
Q2: I am not observing the expected precursor ion ([M+H]⁺ at m/z 936.165) in my full scan. What could be the issue?
A2: A complete signal loss can be systematic. First, confirm the mass spectrometer is functioning by infusing a known, stable compound.[9] If the instrument is working, consider the following possibilities related to the analyte:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis. Ensure your sample is freshly prepared, kept cold, and in a slightly acidic buffer to minimize degradation.[9]
-
In-Source Decay/Fragmentation: This compound might be fragmenting within the ion source before mass analysis.[10][11][12] This can happen if the source conditions (e.g., temperatures, voltages) are too harsh. Try reducing the capillary temperature and source fragmentation parameters.[13]
-
Poor Ionization: The mobile phase composition can significantly impact ionization efficiency. Ensure the pH is appropriate (typically acidic for positive mode) and that you have a stable electrospray.
Q3: My signal intensity for the precursor and fragment ions is very low. How can I improve it?
A3: Low signal intensity is a common problem for acyl-CoAs.[9] Potential causes include:
-
Ion Suppression: Complex biological matrices can co-elute with your analyte and suppress its ionization.[9] Improve your sample cleanup using solid-phase extraction (SPE) or optimize your chromatographic separation to resolve the analyte from interfering compounds.[3][4]
-
Suboptimal MS Parameters: The collision energy and other MS/MS parameters must be optimized for your specific instrument. Infuse a standard of your compound and perform a compound optimization to determine the ideal settings for the precursor and product ions.
-
Chromatographic Issues: Poor peak shape can lower the signal-to-noise ratio.[9] Using a well-maintained column and appropriate mobile phase modifiers can improve peak shape. Acyl-CoAs can sometimes exhibit poor chromatography, so specialized columns or methods may be required.[14]
Q4: I see an abundant ion at m/z 428.036, but the fragment representing the acyl portion is weak or absent. What does this indicate?
A4: The ion at m/z 428 corresponds to the common adenosine 3',5'-diphosphate fragment of Coenzyme A.[2][6][15] If this ion is strong but the specific acyl fragment ([M-507+H]⁺) is weak, it suggests that fragmentation is occurring efficiently, but the charge is preferentially retained on the CoA moiety rather than the acyl chain. This can sometimes be influenced by collision energy. Re-optimize your MS/MS parameters, potentially lowering the collision energy to favor the formation of the specific [M-507+H]⁺ ion.
Quantitative Data: Expected Ions
The following table summarizes the calculated m/z values for the primary ions of this compound in positive mode mass spectrometry.
| Ion Description | Formula | Monoisotopic Mass (Da) | Calculated m/z | Notes |
| Precursor Ion | [C₂₉H₄₄N₇O₂₀P₃S + H]⁺ | 935.15747[7][8] | 936.1653 | The primary ion selected in Q1 for MS/MS experiments. |
| Acyl Fragment | [M - 507.0 + H]⁺ | 428.1621 | 429.1699 | Results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety. This is often the most abundant and specific fragment.[1][5][16] |
| CoA Moiety Fragment | [C₁₀H₁₅N₅O₁₀P₂]⁺ | 427.0298 | 428.0376 | A common fragment for all CoA thioesters.[2][15] |
| CoA Moiety - H₂O | [C₁₀H₁₃N₅O₉P₂]⁺ | 409.0192 | 410.0270 | A common secondary fragment resulting from the loss of water from the m/z 428 ion.[15] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Acyl-CoAs
This protocol is a representative method for cleaning up biological samples to reduce matrix effects.
-
Sample Homogenization: Homogenize tissue or cell samples in a cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water) containing an internal standard.
-
Protein Precipitation: Precipitate proteins by adding an acid like 5-sulfosalicylic acid (SSA).[3] Centrifuge to pellet the precipitate.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by washing sequentially with 3 mL of methanol and 3 mL of an equilibration buffer (e.g., 50 mM ammonium formate, pH 6.3).[4]
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the acyl-CoAs using a series of methanol/buffer mixtures with increasing organic content (e.g., 50% methanol, 75% methanol, 100% methanol).[4]
-
Drying and Reconstitution: Dry the combined eluates under a stream of nitrogen gas and reconstitute in a small volume of an appropriate solvent (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Method
This is a general method that should be optimized for your specific instrument and column.
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 60% B
-
10-12 min: 60% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: Return to 2% B
-
15-20 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole or High-Resolution Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Primary: 936.2 -> 429.2
-
Confirmatory: 936.2 -> 428.0
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Energy: Optimize via infusion (typically 20-40 eV)
-
Visualizations
Caption: Figure 1: Expected fragmentation of this compound in positive mode MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C29H44N7O20P3S | CID 139031573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CHEBI:63253 [ebi.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of 3-Oxo-5,6-dehydrosuberyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 3-Oxo-5,6-dehydrosuberyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the enzymatic synthesis and purification of this compound.
Issue 1: Low or No Yield of the Target Compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Enzyme (PaaZ) | - Verify the activity of the bifunctional PaaZ enzyme using a standard assay. - Ensure proper protein folding by optimizing expression and purification conditions (e.g., temperature, additives). - Store the enzyme under recommended conditions (e.g., -80°C in a suitable buffer with glycerol). |
| Sub-optimal Reaction Conditions | - Titrate the concentrations of substrates (oxepin-CoA) and cofactors (NADP+). - Optimize the reaction pH and temperature. The enzymatic reaction is typically performed at a physiological pH.[1] - Ensure all buffers and reagents are fresh and of high quality. |
| Degradation of the Product | - Minimize the duration of the purification process. - Maintain low temperatures (0-4°C) throughout all purification steps. - See "Issue 2: Presence of Multiple Peaks/Impurities in HPLC Analysis" for more details on degradation products. |
| Inefficient Purification | - Evaluate the binding and elution conditions for your chosen chromatography method (e.g., ion-exchange, reverse-phase HPLC). - Ensure the column capacity is not exceeded. |
Issue 2: Presence of Multiple Peaks/Impurities in HPLC Analysis
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Enzymatic Conversion | - Increase the incubation time of the enzymatic reaction. - Add a fresh aliquot of the PaaZ enzyme. - Monitor the reaction progress by taking time points and analyzing via HPLC. |
| Formation of a Cyclic Aldehyde Artifact | - The immediate precursor to this compound is a highly reactive aldehyde. If the dehydrogenase domain of PaaZ is inefficient, this aldehyde can undergo intramolecular condensation.[1] - Ensure a sufficient supply of NADP+ to drive the oxidation of the aldehyde to the desired keto-CoA product. |
| Hydrolysis of the Thioester Bond | - The thioester bond is susceptible to hydrolysis, especially at non-neutral pH.[2][3] Maintain a pH range of 6.0-7.5 during purification and storage. - Avoid prolonged exposure to strong acids or bases. |
| Oxidation of the Molecule | - The presence of a double bond makes the molecule susceptible to oxidation. - Degas all solutions and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Contaminants from the Reaction Mixture | - Ensure complete removal of the enzyme and other reaction components through appropriate purification steps (e.g., ultrafiltration, size-exclusion chromatography). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider during the purification of this compound?
A1: The most critical factor is the inherent instability of the molecule and its immediate precursor. The reactive aldehyde intermediate can form a stable cyclic artifact if not efficiently oxidized.[1] Additionally, the thioester bond is prone to hydrolysis.[2][3] Therefore, maintaining a controlled pH, low temperature, and minimizing the purification time are paramount.
Q2: What type of chromatography is best suited for purifying this compound?
A2: A combination of chromatographic techniques is often optimal. An initial separation can be achieved using ion-exchange chromatography, which is effective for purifying CoA derivatives.[4] For high-resolution purification and analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.[5]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can be used to verify the exact mass of the molecule. Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation pattern.[6][7][8] Purity should be assessed by the presence of a single, sharp peak in an analytical HPLC chromatogram.
Q4: What are the ideal storage conditions for this compound?
A4: For short-term storage, keep the purified compound in a buffered solution (pH 6.0-7.0) at -20°C. For long-term storage, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Add the substrate, oxepin-CoA, to a final concentration of 1-5 mM.
-
Add NADP+ to a final concentration of 1.5-2 molar equivalents relative to the substrate.
-
Initiate the reaction by adding the purified bifunctional enzyme PaaZ.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by RP-HPLC.
-
-
Reaction Quenching:
-
Once the reaction has reached completion (or the desired conversion), quench it by adding an equal volume of ice-cold acetonitrile or by acidifying the mixture to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Purification by HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a suitable gradient of mobile phase B to elute this compound.
-
Detection: Monitor the elution profile using a UV detector at 260 nm (for the adenine moiety of CoA).
-
Fraction Collection: Collect the fractions corresponding to the product peak.
-
Solvent Removal: Remove the organic solvent from the collected fractions, for example, by vacuum centrifugation.
-
Storage: Store the purified product as described in the FAQs.
Visualizations
Caption: Phenylacetate Catabolic Pathway leading to this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. CHEBI:63253 [ebi.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and properties of short chain acyl-CoA, medium chain acyl-CoA, and isovaleryl-CoA dehydrogenases from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
strategies to prevent degradation of 3-Oxo-5,6-dehydrosuberyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and preventing the degradation of 3-Oxo-5,6-dehydrosuberyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation for this compound is the hydrolysis of its high-energy thioester bond. Thioesters are inherently more susceptible to hydrolysis compared to their oxygen ester counterparts, a reactivity that is essential for their biological function but challenging for in vitro handling. This hydrolysis is significantly influenced by pH and temperature.
Q2: What are the expected degradation products of this compound?
A2: The main degradation products from hydrolysis are 3-oxo-5,6-dehydrosuberic acid and free Coenzyme A (CoA-SH). The presence of these products can be monitored by analytical techniques such as HPLC or LC-MS to assess the integrity of your sample.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it as a lyophilized powder at -80°C. If the compound must be stored in solution, use a slightly acidic buffer (pH 6.0-6.5), aliquot it into single-use volumes to minimize freeze-thaw cycles, and store at -80°C. For short-term storage during experiments (a few hours), keep the solution on ice (0-4°C).
Q4: Can I use common buffers like PBS for my experiments with this compound?
A4: Caution should be exercised when using buffers with a pH at or above 7.0, such as standard Phosphate Buffered Saline (PBS), as alkaline conditions accelerate the rate of thioester hydrolysis. If your experimental conditions require a pH above 7.0, it is crucial to minimize the time the compound spends in this buffer. For improved stability, consider using buffers that maintain a slightly acidic pH, such as MES or phosphate buffers at pH 6.0-6.5.
Q5: Are there any enzymatic concerns for the degradation of this compound?
A5: Yes, in biological samples, the presence of acyl-CoA thioesterases can lead to the rapid enzymatic hydrolysis of the thioester bond.[1] These enzymes are ubiquitous and serve to regulate the cellular pool of acyl-CoAs.[1] When working with cell lysates or other biological matrices, it is important to consider the potential for enzymatic degradation and to include appropriate controls or inhibitors if necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Rapid Degradation of the Compound in Solution
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect pH of the buffer | Verify the pH of your buffer. For optimal stability, use a slightly acidic buffer with a pH between 6.0 and 6.5. Avoid alkaline conditions (pH > 7.0) as they significantly increase the rate of hydrolysis. |
| High temperature | Always handle and store the compound at low temperatures. During experiments, keep solutions on ice (0-4°C) whenever possible. For long-term storage, use -80°C. |
| Presence of nucleophiles in the buffer | Avoid buffers containing nucleophilic species that can attack the thioester bond. Use non-nucleophilic buffers like MES or phosphate. |
| Contamination with thioesterases | If working with biological samples, ensure that proper purification steps have been taken to remove endogenous acyl-CoA thioesterases. Consider the use of broad-spectrum enzyme inhibitors if sample purity is a concern. |
| Multiple freeze-thaw cycles | Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation. |
Issue 2: Inconsistent or Poor Results in Enzymatic Assays
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Substrate degradation prior to assay | Prepare fresh solutions of this compound for each experiment. If using a frozen stock, thaw it immediately before use and keep it on ice. |
| Inaccurate substrate concentration | Due to potential degradation, the actual concentration of your this compound solution may be lower than calculated. It is advisable to determine the concentration of your stock solution spectrophotometrically or by HPLC immediately before use. |
| Suboptimal assay buffer conditions | While the enzyme may have an optimal pH in the neutral or alkaline range, the substrate is less stable under these conditions. Consider a compromise pH for your assay or minimize the pre-incubation time of the substrate in the assay buffer. |
Issue 3: Challenges with HPLC or LC-MS Analysis
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| On-column degradation | The pH of the mobile phase can affect the stability of the thioester during the chromatographic run. Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) to minimize on-column hydrolysis. |
| Peak tailing or ghost peaks | Thioesters can sometimes interact with the metal components of the HPLC system. If you observe peak tailing, consider using a PEEK-lined column or adding a small amount of a chelating agent like EDTA to your mobile phase. Ghost peaks may be due to carryover; implement a robust needle wash protocol. |
| Poor sensitivity or multiple adducts in MS | Optimize the ionization source parameters of your mass spectrometer. The choice of mobile phase additives can influence the formation of a stable parent ion. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Carefully weigh the lyophilized this compound in a controlled environment to minimize exposure to atmospheric moisture.
-
Solubilization: Dissolve the powder in a slightly acidic buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) to the desired concentration. Gently vortex to ensure complete dissolution.
-
Aliquoting: Immediately after solubilization, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid multiple freeze-thaw cycles.
-
Storage: Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: Stability Assessment of this compound by HPLC
-
Sample Preparation: Prepare solutions of this compound in different buffers (e.g., pH 5.0, 6.5, 7.4, and 8.0) at a known concentration.
-
Incubation: Incubate the samples at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each sample and quench the degradation by adding an equal volume of a cold, acidic solution (e.g., 10% trichloroacetic acid). This will precipitate any proteins and stop enzymatic activity.
-
Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by reverse-phase HPLC with UV detection (typically around 260 nm for the adenine moiety of CoA) to quantify the remaining this compound and the formation of its degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the rate of degradation.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Enhancing Expression of Enzymes for 3-Oxo-5,6-dehydrosuberyl-CoA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the expression of enzymes required for the synthesis of 3-Oxo-5,6-dehydrosuberyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are critical for the synthesis of this compound in E. coli?
A1: The key enzyme is a bifunctional protein called PaaZ, which possesses both oxepin-CoA hydrolase and this compound semialdehyde dehydrogenase activities.[1][2][3] This enzyme is part of the aerobic phenylacetate degradation pathway.[1] Another important enzyme in this pathway is PaaJ, a thiolase that further metabolizes this compound.[4]
Q2: I am observing very low or no expression of my recombinant enzyme (PaaZ or PaaJ). What are the common causes?
A2: Low or no expression of recombinant proteins in E. coli can stem from several factors. These include, but are not limited to, incorrect vector construction, the presence of rare codons in your gene sequence that are not efficiently translated by E. coli, and potential toxicity of the expressed protein to the host cells.[5][6]
Q3: What is codon optimization and why is it important for expressing these enzymes?
A3: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the preferred codon usage of the expression host, such as E. coli, without altering the amino acid sequence of the protein.[7][8][9] Different organisms have a bias towards using certain codons for the same amino acid.[7] By replacing rare codons with more frequently used ones in E. coli, you can significantly improve translational efficiency and increase protein yield.[10]
Q4: My expressed enzyme is forming inclusion bodies. What does this mean and how can I fix it?
A4: Inclusion bodies are insoluble aggregates of misfolded proteins.[5] Their formation is a common issue in recombinant protein expression, especially with high expression levels. To improve solubility, you can try lowering the induction temperature, reducing the concentration of the inducer (e.g., IPTG), or using a different E. coli expression strain.[6][11]
Q5: How can I verify that the protein I've expressed is the correct one and of the expected size?
A5: The most common method to verify protein size is through SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), followed by staining with a protein dye like Coomassie Blue. To confirm the identity of the protein, a Western blot using an antibody specific to your protein or a purification tag (like a His-tag) is recommended.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Target Protein Expression
Question: I've induced my E. coli culture, but I see little to no band of my target enzyme on an SDS-PAGE gel. What should I do?
| Potential Cause | Recommended Solution |
| Suboptimal Induction Conditions | Optimize the concentration of the inducer (e.g., IPTG) and the induction time. Test a range of concentrations and harvest cells at different time points post-induction. |
| Rare Codons | Perform codon optimization of your gene sequence to match the codon usage of E. coli.[7][8][10] |
| Protein Toxicity | Use a tightly regulated expression system, such as the pBAD system or BL21-AI cells, to minimize basal expression before induction.[6] Adding 1% glucose to the culture medium can also help repress basal expression.[6] |
| Incorrect Vector Construction | Verify the integrity of your expression vector by restriction digest and DNA sequencing to ensure the gene is in the correct reading frame and there are no mutations.[5] |
Issue 2: Target Protein is Insoluble (Inclusion Bodies)
Question: I have a thick band at the expected size of my protein, but after cell lysis, it's all in the pellet. How can I increase the solubility?
| Potential Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight).[6][11] This slows down protein synthesis, allowing more time for proper folding. |
| Suboptimal Inducer Concentration | Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression.[6] |
| Host Strain Limitations | Use specialized E. coli strains that facilitate protein folding, such as those co-expressing chaperones. |
| Lysis Buffer Composition | Add additives to the lysis buffer that can help solubilize proteins, such as non-ionic detergents (e.g., Triton X-100) or a low concentration of a mild denaturant (e.g., urea). |
Experimental Protocols
Protocol 1: Optimizing Protein Expression Conditions
This protocol outlines a method for screening different induction conditions to enhance the expression of your target enzyme.
-
Prepare Starter Culture: Inoculate a single colony of your expression strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate Main Cultures: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Prepare multiple flasks to test different conditions.
-
Grow Cultures: Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce Expression: Induce the cultures with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Vary Induction Temperature and Time: Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 37°C) and for different durations (e.g., 4 hours, 8 hours, overnight).
-
Harvest Cells: Harvest 1 mL of each culture by centrifugation.
-
Analyze Expression: Resuspend the cell pellets in SDS-PAGE loading buffer, boil, and analyze the total cell protein on an SDS-PAGE gel to identify the optimal expression conditions.
Protocol 2: Solubility Screening
This protocol helps determine the solubility of your expressed protein.
-
Harvest and Lyse Cells: Harvest the induced cells from your optimized expression culture by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with lysozyme and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Separate Soluble and Insoluble Fractions: Centrifuge the cell lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
Collect Samples:
-
Soluble Fraction: Carefully collect the supernatant.
-
Insoluble Fraction: Resuspend the pellet in the same volume of lysis buffer.
-
-
Analyze by SDS-PAGE: Take equal volumes of the total cell lysate, the soluble fraction, and the insoluble fraction. Mix with SDS-PAGE loading buffer, boil, and run on an SDS-PAGE gel.
-
Visualize Results: Stain the gel with Coomassie Blue. A prominent band for your protein in the supernatant indicates soluble expression, while a strong band in the pellet signifies inclusion bodies.
Visualizations
Caption: A typical experimental workflow for enhancing enzyme expression.
Caption: A decision tree for troubleshooting low protein expression.
Caption: Key enzymatic steps in this compound synthesis.
References
- 1. ENZYME - 1.2.1.91 this compound semialdehyde dehydrogenase [enzyme.expasy.org]
- 2. This compound semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. CHEBI:63253 [ebi.ac.uk]
- 4. uniprot.org [uniprot.org]
- 5. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 8. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 9. genscript.com [genscript.com]
- 10. web.azenta.com [web.azenta.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3-Oxo-5,6-dehydrosuberyl-CoA
Welcome to the technical support center for the quantification of 3-Oxo-5,6-dehydrosuberyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during the analysis of this key metabolic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a crucial intermediate in the bacterial catabolism of phenylacetate, a pathway relevant to bioremediation and infectious disease research.[1][2] Accurate quantification of this molecule is essential for studying the flux through this metabolic pathway, identifying potential enzymatic bottlenecks, and screening for inhibitors of the enzymes involved.
Q2: What are the main challenges in quantifying this compound?
The primary challenges stem from the inherent instability of the thioester bond and the reactivity of the β-keto group. Like many acyl-CoA thioesters, this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The 3-oxo functional group can also undergo enolization or react with nucleophiles, potentially leading to degradation or analytical artifacts. Furthermore, its concentration in biological samples can be low, requiring sensitive analytical methods.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acyl-CoAs, including this compound.[3][4][5][6] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a viable alternative, although it may be less sensitive and more susceptible to interferences.[7][8]
Troubleshooting Guides
Sample Preparation and Extraction
Issue: Low or no detectable levels of this compound in my sample.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation During Quenching and Extraction | - Rapid Quenching: Immediately stop metabolic activity by rapidly quenching cells in a cold solvent mixture. A common method is using a cold methanol-based solution. - Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic and chemical degradation. |
| Inefficient Cell Lysis | - Mechanical Lysis: For robust bacterial cells like E. coli, use effective mechanical lysis methods such as bead beating or sonication in the presence of the extraction solvent. |
| Poor Extraction Efficiency | - Solvent Choice: A mixture of organic solvent and aqueous buffer is typically used for acyl-CoA extraction. A common choice is a mixture of acetonitrile, methanol, and water. - Acidification: Acidifying the extraction solvent (e.g., with formic acid or acetic acid) can improve the stability and recovery of acyl-CoAs. |
| Hydrolysis of the Thioester Bond | - pH Control: Maintain a slightly acidic pH (around 4-6) during extraction and storage to minimize hydrolysis. Avoid strongly acidic or alkaline conditions. |
Analytical Methodology (LC-MS/MS)
Issue: Poor peak shape or low signal intensity in LC-MS/MS analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis. - Mobile Phase: Use a mobile phase containing an ion-pairing agent (e.g., tributylamine or heptafluorobutyric acid) to improve peak shape and retention of the polar acyl-CoA molecule. A gradient elution with acetonitrile or methanol is typically employed. |
| Inefficient Ionization | - Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for the analysis of acyl-CoAs.[3][4] |
| Incorrect MS/MS Transitions | - Fragmentation Pattern: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive mode MS/MS, corresponding to the fragmentation of the phosphopantetheine moiety.[3][4][9][10] A common product ion is m/z 428, representing the adenosine 3',5'-diphosphate fragment.[3][4][5][10] Ensure you are using the correct precursor and product ions for your multiple reaction monitoring (MRM) method. |
| Matrix Effects | - Internal Standard: Use a stable isotope-labeled internal standard of a structurally similar acyl-CoA to compensate for matrix effects and variations in extraction recovery and instrument response. If a specific standard for this compound is unavailable, a C17-CoA can be a suitable alternative. |
Analytical Methodology (HPLC-UV)
Issue: Difficulty in identifying and quantifying the peak for this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of a Reference Standard | - Standard Synthesis: The synthesis of 3-oxoacyl-CoA standards has been described in the literature and may be necessary for accurate quantification.[7] |
| Co-eluting Interferences | - Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to resolve the target peak from interfering compounds. - Wavelength Selection: The adenine ring of the CoA moiety has a strong absorbance at approximately 260 nm. However, the conjugated system in this compound may result in a different optimal wavelength. If possible, acquire a full UV spectrum of the purified compound or a synthesized standard. |
| Low Sensitivity | - Increase Sample Concentration: If possible, concentrate the sample before injection. - Derivative Formation: Consider pre-column derivatization with a fluorescent tag to enhance sensitivity, although this adds complexity to the sample preparation. |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Bacterial Cells
-
Quenching: Rapidly quench a known volume of bacterial culture by mixing with three volumes of a pre-chilled (-20°C) 60% (v/v) aqueous methanol solution.
-
Centrifugation: Centrifuge the cell suspension at a low temperature (e.g., 4°C) to pellet the cells.
-
Extraction: Resuspend the cell pellet in a cold extraction buffer (e.g., 75% ethanol, 0.1 M formic acid).
-
Lysis: Lyse the cells using a suitable method such as sonication or bead beating, keeping the sample on ice.
-
Clarification: Centrifuge the lysate at high speed and low temperature to pellet cell debris.
-
Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS or HPLC analysis (e.g., 50% methanol in water with 0.1% formic acid).
Protocol 2: General LC-MS/MS Method for Acyl-CoA Quantification
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM tributylamine and 15 mM acetic acid.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization: ESI in positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
Visualizations
References
- 1. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEBI:63253 [ebi.ac.uk]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Detection by HPLC of 3-Oxohexadecanoyl-CoA for the Study of Peroxisomal Bifunctional Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validation of 3-Oxo-5,6-dehydrosuberyl-CoA as a Metabolic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental validation of 3-Oxo-5,6-dehydrosuberyl-CoA as a crucial intermediate in the aerobic degradation of phenylacetate. We compare the established metabolic pathway with alternative routes and present the supporting experimental data, detailed protocols, and visual representations of the biochemical processes.
Introduction
The aerobic catabolism of phenylacetate, a common environmental pollutant and a metabolite of phenylalanine, proceeds through a unique "hybrid" pathway in many bacteria, including the model organism Escherichia coli. This pathway is distinct from both classical aerobic and anaerobic degradation routes. A key step in this pathway is the formation of this compound. This document outlines the evidence supporting its existence and role.
The Phenylacetate Catabolic Pathway: A "Hybrid" Approach
The aerobic degradation of phenylacetate in bacteria like E. coli is characterized by the initial activation of the substrate to its coenzyme A (CoA) thioester, a feature typically associated with anaerobic metabolism. The subsequent steps involve the oxygen-dependent modification and cleavage of the aromatic ring.
The established pathway proceeds as follows:
-
Phenylacetate-CoA Ligation: Phenylacetate is converted to Phenylacetyl-CoA by the enzyme Phenylacetate-CoA ligase (PaaK).
-
Ring Epoxidation: The aromatic ring of Phenylacetyl-CoA is epoxidized by a multicomponent oxygenase, Phenylacetyl-CoA epoxidase (PaaA-E).
-
Isomerization: The resulting epoxide is isomerized to an oxepin-CoA by Epoxyphenylacetyl-CoA isomerase (PaaG).
-
Hydrolysis and Oxidation: The oxepin-CoA is hydrolyzed and then oxidized to form This compound . This two-step reaction is catalyzed by the bifunctional enzyme Oxepin-CoA hydrolase/3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase (PaaZ).[1]
-
Thiolytic Cleavage: this compound is then cleaved by 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ) into acetyl-CoA and 2,3-dehydroadipyl-CoA.[2]
-
Further Metabolism: 2,3-dehydroadipyl-CoA is further metabolized to succinyl-CoA and acetyl-CoA, which can then enter central metabolism.
This "hybrid" pathway is considered the primary and only proven route for aerobic phenylacetate degradation in a significant portion of bacteria.[3]
Comparison with Alternative Metabolic Fates of Phenylacetate
While the aforementioned hybrid pathway is the focus of this guide, it is important to consider other known metabolic routes for phenylacetate in different organisms to provide a complete picture.
| Pathway | Organism Type | Key Features | Central Intermediate |
| Hybrid Aerobic Pathway | Bacteria (e.g., E. coli, P. putida) | - Initial CoA ligation- Epoxidation and hydrolytic ring cleavage- Intermediates are CoA thioesters | This compound |
| Fungal Aerobic Pathway | Fungi | - Hydroxylation to homogentisate- Dioxygenolytic ring cleavage | Homogentisate |
| Anaerobic Pathway | Denitrifying Bacteria (e.g., Thauera aromatica) | - CoA ligation- Oxidation to benzoyl-CoA via phenylglyoxylate | Benzoyl-CoA |
Experimental Validation of this compound
The identification and characterization of this compound as a metabolic intermediate have been primarily achieved through a combination of enzymatic assays and advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry Data
The intermediates of the phenylacetate catabolic pathway have been identified by mass spectrometry, providing direct evidence for their structures. The table below summarizes the mass spectrometry data for key intermediates, including this compound.
| Compound | Calculated Monoisotopic Mass (MH+) | Observed Monoisotopic Mass (MH+) |
| Phenylacetyl-CoA | 892.21 | 892.21 |
| Ring-1,2-epoxyphenylacetyl-CoA | 908.21 | 908.21 |
| Oxepin-CoA | 908.21 | 908.21 |
| This compound | 926.22 | 926.22 |
| 2,3-Dehydroadipyl-CoA | 882.19 | 882.19 |
| 3-Hydroxyadipyl-CoA | 900.20 | 900.20 |
| 3-Oxoadipyl-CoA | 898.19 | 898.19 |
| Succinyl-CoA | 868.16 | 868.16 |
| Acetyl-CoA | 810.16 | 810.16 |
Data adapted from Teufel R, et al. (2010). PNAS.
Experimental Protocols
The validation of this compound involved the heterologous production of the enzymes of the phenylacetate pathway and the analysis of the resulting products from enzymatic reactions.
1. Enzymatic Synthesis of Intermediates
-
Reaction Mixture: A typical reaction mixture (0.25 mL) contained 50 mM Tris-HCl (pH 8.0), 0.5 mM CoA, 1 mM NADPH, 1 mM NADP+, and purified enzymes of the phenylacetate pathway (e.g., PaaA-E, PaaG, PaaZ).
-
Initiation: The reaction was initiated by the addition of 0.5 mM phenylacetyl-CoA.
-
Incubation: The mixture was incubated at 30°C.
-
Product Formation: The formation of successive intermediates was monitored over time by taking aliquots for analysis.
2. Separation and Detection by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 reverse-phase column is typically used for the separation of CoA thioesters.
-
Mobile Phase: A gradient of aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Detection: The eluting compounds are detected by their UV absorbance at 260 nm, which is characteristic of the adenine moiety of coenzyme A.
3. Identification by Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) is commonly used for the analysis of CoA thioesters.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS) are determined to confirm the identity of the compound. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]+ is 926.22 Da.
4. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Isotopically labeled substrates (e.g., [U-13C]phenylacetyl-CoA) are used to enhance the signal for NMR analysis. The intermediates are purified by RP-HPLC and lyophilized.
-
Analysis: 1H and 13C NMR spectra are acquired to determine the chemical structure of the intermediate. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms in the molecule.
Visualizing the Metabolic Pathway and Experimental Workflow
Phenylacetate Catabolic Pathway
Caption: The aerobic phenylacetate catabolic pathway in bacteria.
Experimental Workflow for Intermediate Validation
References
comparative analysis of 3-Oxo-5,6-dehydrosuberyl-CoA pathways in different bacteria
A guide for researchers, scientists, and drug development professionals on the comparative performance and experimental analysis of a key bacterial metabolic pathway implicated in aromatic compound degradation and virulence.
The catabolism of aromatic compounds is a fundamental process in microbiology with significant implications for bioremediation and pathogenesis. A central route for the aerobic degradation of phenylacetic acid, a common intermediate in the breakdown of aromatic compounds like phenylalanine and environmental pollutants such as styrene, is the phenylacetate catabolic pathway. A critical segment of this pathway involves the conversion of 3-oxo-5,6-dehydrosuberyl-CoA. This guide provides a comparative analysis of this specific pathway in three model organisms: the well-characterized Escherichia coli, the metabolically versatile soil bacterium Pseudomonas putida, and the opportunistic pathogen Acinetobacter baumannii.
The this compound pathway is encoded by the paa gene cluster and proceeds through the action of a specific dehydrogenase and a thiolase. In Escherichia coli, the bifunctional enzyme PaaZ catalyzes the NADP+-dependent dehydrogenation of this compound semialdehyde to this compound. Subsequently, the thiolase PaaJ cleaves this intermediate into 2,3-dehydroadipyl-CoA and acetyl-CoA. This pathway is known to be present and regulated in both Pseudomonas putida and Acinetobacter baumannii, where it has been linked to virulence and antibiotic resistance. However, detailed enzymatic characterization in these organisms is less complete than in E. coli.
This guide summarizes the available quantitative data, provides detailed experimental protocols for key enzyme assays, and presents visual diagrams of the pathway and a general experimental workflow to facilitate further research in this area.
Quantitative Performance Data
A direct comparative analysis of the kinetic parameters of the this compound pathway enzymes across the three bacterial species is limited by the available literature. While the pathway's presence and physiological importance in Pseudomonas putida and Acinetobacter baumannii are established, detailed in vitro characterization of the core enzymes is not as readily available as for Escherichia coli. The following table presents the known enzyme commission numbers and available kinetic data for the key enzymes in E. coli as a baseline for comparison.
| Enzyme | Gene (E. coli) | EC Number | Organism | Km | Vmax | kcat | Reference |
| This compound semialdehyde dehydrogenase | paaZ | 1.17.1.7 | Escherichia coli | Data not available | Data not available | Data not available | [1] |
| 3-Oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase | paaJ | 2.3.1.174 / 2.3.1.223 | Escherichia coli | Data not available | Data not available | Data not available | [2] |
| Phenylacetyl-CoA ligase (initiating enzyme) | paaK | 6.2.1.30 | Pseudomonas putida | 16.5 mM (for PAA) | Not Reported | Not Reported | [3] |
Note: The table highlights the current gap in quantitative enzymatic data for P. putida and A. baumannii for the specific enzymes of the this compound pathway. The provided data for Phenylacetyl-CoA ligase in P. putida is for the initial activation step of the broader phenylacetate pathway. Further research is needed to purify and characterize the PaaZ and PaaJ homologues from these organisms to enable a direct quantitative comparison.
Experimental Protocols
The following are detailed methodologies for assaying the key enzymes involved in the this compound pathway. These protocols are based on established methods for similar enzyme classes and can be adapted for the specific enzymes from different bacterial sources.
Assay for this compound semialdehyde dehydrogenase (PaaZ) Activity
This spectrophotometric assay measures the NADP+-dependent oxidation of the aldehyde substrate to a carboxyl group.
Principle: The activity of PaaZ is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM NADP+
-
10 mM this compound semialdehyde (substrate)
-
Purified PaaZ enzyme or cell-free extract
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0) and 1 mM NADP+ in a total volume of 1 ml.
-
Add an appropriate amount of purified PaaZ enzyme or cell-free extract to the reaction mixture.
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 1 mM of the substrate, this compound semialdehyde.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of NADPH formation is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
Assay for this compound Thiolase (PaaJ) Activity
This spectrophotometric assay measures the Coenzyme A-dependent cleavage of the 3-oxoacyl-CoA substrate.
Principle: The thiolase activity is measured in the direction of substrate cleavage by monitoring the decrease in absorbance at 303 nm, which is characteristic of the enolate ion of the 3-oxoacyl-CoA thioester.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM MgCl₂
-
1 mM Coenzyme A (CoA)
-
1 mM this compound (substrate)
-
Purified PaaJ enzyme or cell-free extract
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl₂, and 0.1 mM this compound.
-
Add an appropriate amount of purified PaaJ enzyme or cell-free extract.
-
Incubate at 30°C for 3 minutes.
-
Initiate the reaction by adding 0.1 mM Coenzyme A.
-
Monitor the decrease in absorbance at 303 nm for 5-10 minutes.
-
The rate of substrate cleavage is proportional to the enzyme activity. The molar extinction coefficient for the Mg²⁺-complexed enolate of 3-oxoacyl-CoA at 303 nm is approximately 16.9 mM⁻¹ cm⁻¹.
Visualizing the Pathway and Experimental Workflow
To aid in the understanding of the this compound pathway and to provide a framework for its investigation, the following diagrams have been generated using the Graphviz DOT language.
Caption: The this compound pathway within the broader phenylacetate catabolism.
Caption: A logical workflow for the characterization of the this compound pathway.
References
- 1. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: the phenylacetyl-CoA catabolon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of an l-Aminopeptidase from Pseudomonas putida ATCC 12633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming the Structure of 3-Oxo-5,6-dehydrosuberyl-CoA with NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of expected and alternative NMR data for the structural confirmation of 3-Oxo-5,6-dehydrosuberyl-CoA, a key intermediate in bacterial phenylacetate catabolism. Detailed experimental protocols and data presentation are included to aid researchers in its unambiguous identification.
Introduction
This compound is a crucial metabolite in the aerobic degradation pathway of phenylacetate in various bacteria. Its unique structure, featuring a thioester linkage and an α,β-unsaturated ketone, necessitates careful spectroscopic analysis for unequivocal identification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework. This guide outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, compares them with related structures, and provides a detailed experimental workflow for its structural elucidation.
Predicted NMR Spectroscopic Data for this compound
Due to the absence of published experimental NMR data for this compound, the following tables present predicted chemical shifts based on the analysis of its constituent functional groups: the α,β-unsaturated ketone, the thioester, and the coenzyme A moiety. These predictions are derived from typical values reported for similar chemical environments.
Table 1: Predicted ¹H NMR Chemical Shifts for the 3-Oxo-5,6-dehydrosuberyl Moiety
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H2 | 3.5 - 3.8 | s | Singlet, adjacent to two carbonyl groups. |
| H4 | 2.5 - 2.8 | t | Triplet, deshielded by the adjacent double bond. |
| H5 | 6.0 - 6.3 | dt | Doublet of triplets, vinylic proton β to the ketone. |
| H6 | 6.8 - 7.2 | dt | Doublet of triplets, vinylic proton α to the C7 carboxyl group. |
| H7 | 2.3 - 2.6 | t | Triplet, allylic protons. |
Table 2: Predicted ¹³C NMR Chemical Shifts for the 3-Oxo-5,6-dehydrosuberyl Moiety
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 (Thioester C=O) | 195 - 205 | Thioester carbonyl. |
| C2 | 45 - 55 | Methylene between two carbonyls. |
| C3 (Ketone C=O) | 190 - 200 | α,β-unsaturated ketone carbonyl. |
| C4 | 35 - 45 | Methylene α to the double bond. |
| C5 | 125 - 135 | Vinylic carbon β to the ketone. |
| C6 | 140 - 150 | Vinylic carbon α to the C7 carboxyl group. |
| C7 (Carboxyl C=O) | 170 - 180 | Carboxyl group. |
| C8 | 30 - 40 | Methylene group. |
Table 3: Comparison of Key Functional Group Chemical Shifts
| Functional Group | Moiety in this compound | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| α,β-Unsaturated Ketone | -C(O)-CH=CH- | Hα: 5.8-6.5, Hβ: 6.5-7.0 | C=O: 190-210, Cα: 120-140, Cβ: 130-150 |
| Thioester | -C(O)-S- | - | C=O: 190-205 |
| Coenzyme A | Adenosine, Pantothenate, etc. | Various, see reference spectra | Various, see reference spectra |
Experimental Protocols
Synthesis of this compound
As no chemical synthesis has been reported, an enzymatic approach is the most feasible method for obtaining this compound.
Materials:
-
Phenylacetate
-
E. coli strain expressing the paa gene cluster (e.g., K-12)
-
Coenzyme A
-
ATP
-
Relevant enzymes from the phenylacetate degradation pathway (PaaK, PaaABC, PaaG, PaaZ) if a cell-free system is desired.
-
Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
Phosphate buffer
-
Centrifuge
-
HPLC system for purification
Protocol:
-
Cultivation of E. coli: Grow an E. coli strain known to possess the phenylacetate catabolic pathway in a minimal medium supplemented with phenylacetate as the sole carbon source to induce the expression of the paa enzymes.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.
-
Cell-free Extract Preparation: Centrifuge the lysate at high speed to remove cell debris and obtain a cell-free extract containing the necessary enzymes.
-
Enzymatic Synthesis: Incubate the cell-free extract with phenylacetyl-CoA (which can be formed from phenylacetate, CoA, and ATP by PaaK), or subsequent intermediates of the pathway. The conversion to this compound is catalyzed by the PaaZ enzyme.
-
Purification: Purify the this compound from the reaction mixture using reverse-phase HPLC. Monitor the elution profile at a wavelength suitable for detecting the adenine ring of coenzyme A (around 260 nm).
-
Verification: Confirm the identity of the purified product by mass spectrometry and the NMR protocols outlined below.
NMR Spectroscopy
Sample Preparation:
-
Lyophilize the purified this compound to remove the HPLC solvent.
-
Dissolve 1-5 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or phosphate buffer in D₂O, pH 7.0).
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard 1D proton experiment (e.g., zg30).
-
Temperature: 298 K.
-
Spectral width: 12-16 ppm.
-
Number of scans: 64-256 (depending on sample concentration).
-
Relaxation delay: 2-5 s.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the internal standard.
¹³C NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Temperature: 298 K.
-
Spectral width: 220-250 ppm.
-
Number of scans: 2048-8192 (or more, as ¹³C is less sensitive).
-
Relaxation delay: 2-5 s.
-
-
Processing: Apply Fourier transform with an appropriate window function (e.g., exponential multiplication), phase correction, and baseline correction. Reference the spectrum to the internal standard.
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems of the suberyl chain and the coenzyme A moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
The structural confirmation of this compound relies on a combination of enzymatic synthesis and detailed NMR spectroscopic analysis. By comparing the experimentally obtained ¹H and ¹³C NMR spectra with the predicted chemical shifts and utilizing 2D NMR techniques, researchers can unambiguously identify this important metabolic intermediate. The protocols and data presented in this guide provide a solid foundation for scientists working on the phenylacetate degradation pathway and related areas of metabolism and drug discovery.
Comparative Analysis of Antibody Cross-Reactivity Against 3-Oxo-5,6-dehydrosuberyl-CoA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of antibodies targeting 3-Oxo-5,6-dehydrosuberyl-CoA, a key intermediate in the bacterial phenylacetate catabolic pathway.[1][2][3] Due to the nascent stage of antibody development for this specific metabolite, this document presents a prospective analysis, outlining essential experimental protocols and hypothetical data to guide future research and development in this area. The methodologies and data formats are designed to offer a robust template for the evaluation of antibody specificity.
Introduction to this compound and its Analogs
This compound is a critical C8 intermediate in the aerobic degradation of phenylacetate in bacteria such as Escherichia coli.[1][4][5] This pathway is of significant interest for bioremediation and as a potential target for antimicrobial drug development. The development of specific antibodies against this molecule is crucial for its detection and quantification in complex biological matrices. A critical aspect of antibody development is the characterization of its cross-reactivity against structurally similar molecules (analogs) to ensure assay specificity.
This guide will focus on a hypothetical monoclonal antibody, mAb-ODS-01, raised against this compound. We will assess its binding characteristics against the target molecule and a panel of rationally designed analogs.
Table 1: Hypothetical Analogs of this compound
| Analog ID | Name | Structural Modification from Parent Molecule | Rationale for Inclusion |
| Parent | This compound | - | Target analyte |
| ODS-A01 | 3-Oxosuberyl-CoA | Saturation of the C5-C6 double bond | To assess the importance of the double bond for epitope recognition. |
| ODS-A02 | 3-Oxo-5,6-dehydrosuberyl-Pantetheine | Lacks the 3'-phospho-AMP moiety of Coenzyme A | To evaluate the contribution of the Coenzyme A tail to antibody binding. |
| ODS-A03 | Adipyl-CoA | Shorter (C6) dicarboxylic acid chain | To determine the impact of acyl chain length on specificity. |
| ODS-A04 | 3-Hydroxy-5,6-dehydrosuberyl-CoA | Reduction of the 3-oxo group to a hydroxyl group | To investigate the role of the ketone functional group in the epitope. |
Signaling Pathway and Experimental Workflow
The development and characterization of specific antibodies require a systematic workflow, from antigen preparation to comprehensive cross-reactivity analysis. The target molecule is an intermediate in the phenylacetate catabolic pathway.
Quantitative Cross-Reactivity Analysis
The specificity of mAb-ODS-01 was evaluated using two standard immunoassays: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a highly effective method for quantifying small molecules.[6][7][8] In this assay, the sample analyte (or a standard) competes with a fixed amount of enzyme-labeled antigen for binding to the antibody coated on a microplate. A higher concentration of the analyte in the sample results in a lower signal, allowing for quantitative measurement. Cross-reactivity is determined by comparing the half-maximal inhibitory concentration (IC50) of the parent molecule to that of the analogs.
Table 2: Hypothetical Competitive ELISA Cross-Reactivity Data for mAb-ODS-01
| Analog ID | Name | IC50 (nM) | Cross-Reactivity (%)* |
| Parent | This compound | 15.2 | 100.0 |
| ODS-A01 | 3-Oxosuberyl-CoA | 35.8 | 42.5 |
| ODS-A02 | 3-Oxo-5,6-dehydrosuberyl-Pantetheine | 250.1 | 6.1 |
| ODS-A03 | Adipyl-CoA | > 10,000 | < 0.15 |
| ODS-A04 | 3-Hydroxy-5,6-dehydrosuberyl-CoA | 1,875.4 | 0.81 |
*Cross-Reactivity (%) = (IC50 of Parent / IC50 of Analog) x 100
These hypothetical results suggest that mAb-ODS-01 is highly specific for the parent molecule. The saturation of the C5-C6 double bond (ODS-A01) moderately reduces binding, indicating this feature is part of the epitope. The absence of the full Coenzyme A moiety (ODS-A02) and, more significantly, the reduction of the 3-oxo group (ODS-A04) drastically decrease binding affinity. The antibody shows negligible recognition of the shorter chain adipyl-CoA (ODS-A03).
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, making it an invaluable tool for characterizing antibody-antigen interactions.[9][10] In this hypothetical experiment, mAb-ODS-01 is immobilized on the sensor chip, and the parent molecule and its analogs are flowed over the surface as analytes. The binding affinity (KD) is determined from the association (ka) and dissociation (kd) rate constants.
Table 3: Hypothetical SPR Kinetic and Affinity Data for mAb-ODS-01
| Analog ID | Name | ka (1/Ms) | kd (1/s) | KD (nM) |
| Parent | This compound | 1.8 x 105 | 2.5 x 10-3 | 13.9 |
| ODS-A01 | 3-Oxosuberyl-CoA | 1.5 x 105 | 5.5 x 10-3 | 36.7 |
| ODS-A02 | 3-Oxo-5,6-dehydrosuberyl-Pantetheine | 8.2 x 104 | 2.1 x 10-2 | 256.1 |
| ODS-A03 | Adipyl-CoA | No Binding Detected | No Binding Detected | N/A |
| ODS-A04 | 3-Hydroxy-5,6-dehydrosuberyl-CoA | 3.1 x 104 | 5.9 x 10-2 | 1903.2 |
The SPR data corroborates the ELISA findings, providing a more detailed view of the binding kinetics. The parent molecule exhibits a combination of a fast association rate and a slow dissociation rate, resulting in high affinity. Analogs with structural modifications show faster dissociation rates (higher kd), leading to weaker binding affinities (higher KD). The lack of binding for the shorter adipyl-CoA analog further confirms the high specificity of mAb-ODS-01.
Experimental Protocols
Competitive ELISA Protocol
-
Plate Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Competitive Reaction: A mixture of the mAb-ODS-01 antibody and either the standard or the sample (containing the parent molecule or analogs at various concentrations) is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added and incubated for 1 hour.
-
Washing: The final wash step is performed.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color develops.
-
Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated, and the IC50 values for the parent molecule and each analog are calculated.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation and Antibody Immobilization: A sensor chip (e.g., CM5) is activated. The mAb-ODS-01 antibody is then immobilized onto the sensor surface using standard amine coupling chemistry. Unreacted sites are deactivated.
-
System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP+).
-
Analyte Injection: Serial dilutions of the parent molecule and each analog are prepared in the running buffer. Each concentration is injected over the sensor surface for a defined association time, followed by a dissociation phase where only the running buffer flows over the surface.
-
Regeneration: If necessary, the sensor surface is regenerated between different analyte injections using a mild regeneration solution to remove any bound analyte without denaturing the immobilized antibody.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is calculated as kd/ka.
Conclusion
This guide outlines a comprehensive strategy for evaluating the cross-reactivity of antibodies against the bacterial metabolite this compound. The hypothetical data for the monoclonal antibody mAb-ODS-01, presented in clear tabular formats, demonstrates high specificity for its target antigen. The detailed protocols for competitive ELISA and SPR serve as a practical template for researchers in the field. Rigorous characterization of antibody specificity, as detailed here, is a mandatory step in the development of reliable and accurate immunoassays for research, diagnostics, and drug development applications.
References
- 1. pnas.org [pnas.org]
- 2. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandwich ELISA protocol | Abcam [abcam.com]
- 7. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
comparing the efficiency of different enzymes that metabolize 3-Oxo-5,6-dehydrosuberyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key enzymes involved in the metabolism of 3-Oxo-5,6-dehydrosuberyl-CoA, a critical intermediate in the aerobic degradation of phenylacetic acid in microorganisms such as Escherichia coli. Understanding the efficiency and function of these enzymes is crucial for applications in metabolic engineering, bioremediation, and as potential targets for antimicrobial drug development.
Executive Summary
The central pathway for the aerobic catabolism of phenylacetic acid involves a series of enzymatic reactions that convert it into intermediates of the citric acid cycle. A key molecule in this pathway is this compound. Its metabolism is primarily carried out by two enzymes encoded by the paa gene cluster in E. coli:
-
This compound semialdehyde dehydrogenase (PaaZ) : A bifunctional enzyme responsible for the formation of this compound.
-
3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ) : A thiolase that catalyzes the subsequent cleavage of this compound.
Enzyme Profiles and Functional Comparison
While a direct quantitative comparison of efficiency is not possible without specific kinetic data, a functional comparison highlights their distinct and essential roles in the metabolic pathway.
| Feature | This compound semialdehyde dehydrogenase (PaaZ) | 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ) |
| Enzyme Commission No. | EC 1.2.1.91 (dehydrogenase activity) | EC 2.3.1.223 (thiolase activity on this compound) |
| Gene (E. coli) | paaZ | paaJ |
| Function | Catalyzes the NADP+-dependent oxidation of this compound semialdehyde to produce this compound. It is a bifunctional enzyme that also possesses oxepin-CoA hydrolase activity, which produces the semialdehyde substrate.[1][2][3] | Catalyzes the thiolytic cleavage of this compound in the presence of Coenzyme A to yield 2,3-dehydroadipyl-CoA and acetyl-CoA.[4][5] |
| Role in Pathway | Final step in the formation of the C8 dicarboxylic acid intermediate, this compound. | Initiates the β-oxidation-like shortening of the C8 intermediate, committing it to further degradation. |
| Substrate(s) | This compound semialdehyde, NADP+ | This compound, Coenzyme A |
| Product(s) | This compound, NADPH | 2,3-dehydroadipyl-CoA, Acetyl-CoA |
Note: The bifunctional nature of PaaZ, where it first produces the substrate and then consumes it in a subsequent reaction, suggests a highly efficient and channeled metabolic step.[2] PaaJ, on the other hand, is a classic thiolase that plays a role in shortening the carbon chain, a common strategy in fatty acid and aromatic compound degradation.[4]
Phenylacetate Catabolic Pathway
The metabolism of this compound is an integral part of the broader phenylacetate degradation pathway. The following diagram illustrates the key steps leading to and from this intermediate.
Caption: Phenylacetate degradation pathway leading to and from this compound.
Experimental Protocols
Detailed, standardized protocols for assaying the specific activities of PaaZ and PaaJ with this compound and its precursor are not extensively documented. However, based on the known enzymatic reactions, the following principles would form the basis of such assays.
Assay for this compound semialdehyde dehydrogenase (PaaZ) Activity
This assay would measure the NADP+-dependent oxidation of this compound semialdehyde.
Principle: The activity of the dehydrogenase component of PaaZ can be determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
Reaction: this compound semialdehyde + NADP+ → this compound + NADPH + H+
General Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of this compound semialdehyde and NADP+.
-
Enzyme: Add a purified preparation of PaaZ to initiate the reaction.
-
Measurement: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of NADPH formation can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).
Workflow Diagram:
Caption: General workflow for assaying PaaZ dehydrogenase activity.
Assay for 3-oxoadipyl-CoA/3-oxo-5,6-dehydrosuberyl-CoA thiolase (PaaJ) Activity
This assay would measure the Coenzyme A-dependent cleavage of this compound.
Principle: The thiolase activity of PaaJ can be monitored by measuring the decrease in absorbance of the enolate ion of the 3-oxoacyl-CoA substrate at around 303-310 nm in the presence of Mg²⁺, or by a coupled assay that detects the release of free Coenzyme A. A common method for the latter is the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of Coenzyme A to produce a colored product that can be measured spectrophotometrically at 412 nm.
Reaction: this compound + CoA-SH → 2,3-dehydroadipyl-CoA + Acetyl-CoA
General Protocol Outline (DTNB-based):
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing this compound, Coenzyme A, and DTNB.
-
Enzyme: Add a purified preparation of PaaJ to start the reaction.
-
Measurement: Monitor the increase in absorbance at 412 nm over time.
-
Calculation: The rate of Coenzyme A release can be calculated using the extinction coefficient of the DTNB-CoA adduct (TNB²⁻) at 412 nm (14,150 M⁻¹ cm⁻¹).
Workflow Diagram:
References
- 1. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional genomics by NMR spectroscopy. Phenylacetate catabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
functional comparison of 3-Oxo-5,6-dehydrosuberyl-CoA pathway with other aromatic degradation pathways
For Researchers, Scientists, and Drug Development Professionals
The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and a focal point for bioremediation and biocatalysis research. Bacteria have evolved a diverse array of metabolic pathways to mineralize these often recalcitrant molecules. This guide provides a functional comparison of the 3-Oxo-5,6-dehydrosuberyl-CoA pathway, a key part of the broader phenylacetate degradation network, with other principal aromatic catabolic pathways, including the catechol and protocatechuate ortho- and meta-cleavage pathways, and the anaerobic benzoyl-CoA pathway.
Overview of Major Aromatic Degradation Pathways
Bacteria typically employ a "funneling" strategy, where a variety of peripheral pathways convert diverse aromatic substrates into a limited number of central intermediates. These intermediates then undergo ring cleavage and further processing to enter central metabolism. The choice of pathway is largely dependent on the nature of the aromatic substrate and the availability of oxygen.
Key Central Intermediates:
-
Phenylacetyl-CoA: A central intermediate in the degradation of phenylalanine, styrene, and other related compounds. It is the entry point for the this compound pathway.
-
Catechol: A common intermediate in the degradation of benzene, toluene, phenol, and naphthalene. It can be processed via ortho- or meta-cleavage pathways.
-
Protocatechuate: A key intermediate in the breakdown of various lignin-derived monomers, such as vanillate and p-hydroxybenzoate. It is catabolized through several distinct ring-cleavage pathways.
-
Benzoyl-CoA: The central hub for the anaerobic degradation of a wide range of aromatic compounds.
Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core logic of each compared pathway.
The Phenylacetate (this compound) Pathway (Aerobic Hybrid)
Figure 1: The aerobic phenylacetate degradation pathway, featuring the formation of this compound.
Catechol ortho-Cleavage Pathway
Figure 2: The catechol ortho-cleavage (β-ketoadipate) pathway.
Catechol meta-Cleavage Pathway
Figure 3: The catechol meta-cleavage pathway.
Protocatechuate 4,5-Cleavage Pathway
Figure 4: The protocatechuate 4,5-cleavage (meta) pathway.
Anaerobic Benzoyl-CoA Pathway
Figure 5: The central anaerobic benzoyl-CoA degradation pathway.
Functional Comparison
The following tables provide a comparative summary of the key functional features of these pathways.
Table 1: General Pathway Characteristics
| Feature | This compound (Phenylacetate) Pathway | Catechol ortho-Cleavage Pathway | Catechol meta-Cleavage Pathway | Protocatechuate 4,5-Cleavage Pathway | Anaerobic Benzoyl-CoA Pathway |
| Oxygen Requirement | Aerobic ("Hybrid") | Aerobic | Aerobic | Aerobic | Anaerobic |
| Key Strategy | CoA-thioester activation, epoxidation, hydrolytic ring cleavage, β-oxidation | Dioxygenase-mediated intradiol ring cleavage | Dioxygenase-mediated extradiol ring cleavage | Dioxygenase-mediated extradiol ring cleavage | CoA-thioester activation, reductive dearomatization, hydrolytic ring cleavage |
| Central Intermediate | Phenylacetyl-CoA | Catechol | Catechol | Protocatechuate | Benzoyl-CoA |
| Final Products | Succinyl-CoA, Acetyl-CoA[1] | Succinyl-CoA, Acetyl-CoA | Pyruvate, Acetaldehyde[2] | Pyruvate, Oxaloacetate[3] | 3 Acetyl-CoA, CO2[4] |
| Energy Yield | High | High | High | High | Low |
| Substrate Funneling | Phenylalanine, styrene, lignin derivatives, phenylalkanoic acids[1] | Benzene, toluene, phenol, naphthalene, benzoate[2] | Toluene, benzene, phenol, cresols, naphthalene[2][5] | Lignin derivatives (vanillate, syringate), phthalate isomers, fluorene[3] | Toluene, phenol, benzoate, cresol, BTEX, phenylacetate[4][6] |
Table 2: Comparison of Key Enzymes and Kinetic Parameters
| Pathway | Key Enzyme | EC Number | Substrate | K_m (µM) | V_max or Specific Activity | Cofactors/Prosthetic Groups |
| Phenylacetate | Phenylacetate-CoA ligase (PaaK) | 6.2.1.30 | Phenylacetate | 50 (T. thermophilus) | 24 µmol/min/mg (T. thermophilus) | ATP, Mg²⁺ |
| Phenylacetyl-CoA oxygenase (PaaABCDE) | 1.14.13.- | Phenylacetyl-CoA | N/A | N/A | Fe²⁺, NAD(P)H | |
| This compound semialdehyde dehydrogenase (PaaZ) | 1.2.1.91 | This compound semialdehyde | N/A | N/A | NADP⁺ | |
| Catechol ortho-Cleavage | Catechol 1,2-dioxygenase | 1.13.11.1 | Catechol | 13.2 (P. stutzeri) | k_cat = 16.13 s⁻¹ (P. stutzeri) | Fe³⁺ |
| Catechol meta-Cleavage | Catechol 2,3-dioxygenase | 1.13.11.2 | Catechol | 34.67 (P. putida, whole cell) | 0.29 µmol/min/mg (P. putida, whole cell)[7] | Fe²⁺ |
| Protocatechuate 4,5-Cleavage | Protocatechuate 4,5-dioxygenase | 1.13.11.8 | Protocatechuate | 21 (P. phenanthrenivorans) | 44.8 U/mg (P. phenanthrenivorans) | Fe²⁺ |
| Protocatechuate 3,4-Cleavage | Protocatechuate 3,4-dioxygenase | 1.13.11.3 | Protocatechuate | 18.5 (Pseudomonas sp.)[8] | 3.0 U/mg (Pseudomonas sp.)[8] | Fe³⁺ |
| Anaerobic Benzoyl-CoA | Benzoyl-CoA reductase | 1.3.7.8 | Benzoyl-CoA | 15 (T. aromatica) | 0.55 µmol/min/mg (T. aromatica)[3] | ATP, Fe-S clusters |
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the comparison of aromatic degradation pathways.
Preparation of Cell-Free Extracts for Enzyme Assays
Objective: To obtain active enzymes from bacterial cells for in vitro characterization.
General Protocol:
-
Cell Culture and Harvest: Grow the bacterial strain of interest in a suitable liquid medium containing the aromatic substrate to induce the expression of the desired degradation pathway. Harvest cells in the late logarithmic or early stationary phase by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) to remove residual growth medium.
-
Cell Lysis: Resuspend the washed cell pellet in a lysis buffer. The buffer composition may vary but often includes a buffering agent, a reducing agent (like DTT), and protease inhibitors. Cell disruption can be achieved by:
-
Sonication: Subject the cell suspension to short bursts of sonication on ice to prevent overheating and enzyme denaturation.
-
French Press: Pass the cell suspension through a French press at high pressure.
-
Enzymatic Lysis: For some bacteria, particularly Gram-positive strains, treatment with lysozyme may be necessary to weaken the cell wall prior to mechanical disruption.[9]
-
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which constitutes the cell-free extract containing the soluble enzymes.
-
Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method like the Bradford assay. This is crucial for calculating specific enzyme activities.
Enzyme Activity Assays
Objective: To quantify the catalytic activity of key enzymes in the degradation pathways.
4.2.1. Phenylacetate-CoA Ligase (PaaK) Activity Assay
-
Principle: This assay spectrophotometrically measures the formation of phenylacetyl-CoA.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH ~8.0), ATP, coenzyme A, MgCl₂, and phenylacetate.
-
Procedure:
-
Combine all reagents except phenylacetate in a cuvette and incubate to reach the desired temperature (e.g., 30°C or optimal for the enzyme).
-
Initiate the reaction by adding phenylacetate.
-
Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the thioester bond of phenylacetyl-CoA.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of phenylacetyl-CoA.
-
4.2.2. Catechol 1,2-Dioxygenase Activity Assay
-
Principle: This assay measures the formation of cis,cis-muconic acid from catechol, which has a distinct absorbance maximum.[6][10]
-
Reaction Mixture: 50 mM Tris-HCl buffer (pH 7.5-8.0), 100 µM catechol.
-
Procedure:
-
Pipette the buffer and catechol solution into a cuvette and equilibrate at the assay temperature (e.g., 25-37°C).
-
Initiate the reaction by adding a known amount of cell-free extract.
-
Immediately monitor the increase in absorbance at 260 nm.
-
Calculate the specific activity using the molar extinction coefficient of cis,cis-muconic acid (ε₂₆₀ = 16,800 M⁻¹ cm⁻¹).[11] One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute.[10]
-
4.2.3. Catechol 2,3-Dioxygenase Activity Assay
-
Principle: This assay measures the formation of the yellow-colored product, 2-hydroxymuconic semialdehyde.[7]
-
Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.2-7.5), 1 mM catechol.
-
Procedure:
-
Add the buffer and cell-free extract to a cuvette and incubate at the desired temperature (e.g., 37°C).
-
Start the reaction by adding catechol.
-
Monitor the increase in absorbance at 375 nm.
-
Calculate the specific activity using the molar extinction coefficient of 2-hydroxymuconic semialdehyde (ε₃₇₅ = ~36,000 M⁻¹ cm⁻¹).
-
4.2.4. Protocatechuate 4,5-Dioxygenase Activity Assay
-
Principle: This assay spectrophotometrically detects the formation of 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS).
-
Reaction Mixture: 50-100 mM Tris-HCl or Glycine-NaOH buffer (pH 8.5-9.5), 100 µM protocatechuate.[12]
-
Procedure:
-
Pre-incubate the buffer and cell-free extract at the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding protocatechuate.
-
Monitor the increase in absorbance at 410 nm.
-
Calculate the specific activity using the molar extinction coefficient of CHMS (ε₄₁₀ = 17,200 M⁻¹ cm⁻¹ at pH 8.5).[6]
-
4.2.5. Benzoyl-CoA Reductase Activity Assay
-
Principle: This is a more complex assay performed under strictly anaerobic conditions, often measuring the consumption of a reducing agent.
-
Reaction Mixture: Anaerobic buffer (e.g., Tris-HCl with a reducing agent like dithiothreitol), MgATP, a strong artificial reductant (e.g., reduced methyl viologen or Ti(III) citrate), and benzoyl-CoA.
-
Procedure:
-
All manipulations must be performed in an anaerobic chamber or using anaerobic techniques.
-
In a sealed anaerobic cuvette, combine the buffer, MgATP, and the reducing agent.
-
Add the enzyme (cell-free extract or purified protein).
-
Start the reaction by injecting benzoyl-CoA.
-
Monitor the oxidation of the reducing agent spectrophotometrically (e.g., the disappearance of the color of reduced methyl viologen).
-
The ATP-dependence of the reaction is a key characteristic.[3]
-
Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify aromatic substrates and their metabolic intermediates.
General Protocol:
-
Sample Preparation:
-
Collect culture supernatant at different time points.
-
Centrifuge to remove cells.
-
Acidify the supernatant (e.g., to pH 2-3 with HCl) to protonate acidic intermediates.
-
Extract the aromatic compounds with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the residue in the HPLC mobile phase.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to separate compounds with a range of polarities.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
-
Detection:
-
Diode Array Detector (DAD) or UV-Vis Detector: Allows for the detection of aromatic compounds based on their UV absorbance and provides spectral information that can aid in identification.
-
Fluorescence Detector (FLD): Offers higher sensitivity and selectivity for naturally fluorescent compounds.
-
-
Quantification:
-
Run authentic standards of the expected substrates and intermediates to determine their retention times and to generate calibration curves for quantification.
-
Integrate the peak areas of the compounds in the experimental samples and calculate their concentrations using the calibration curves.
-
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the relative abundance of mRNA transcripts of genes encoding key enzymes in the degradation pathways, providing insight into gene regulation.
General Protocol (Two-Step):
-
RNA Extraction:
-
Grow bacteria under inducing (with aromatic substrate) and non-inducing conditions.
-
Harvest cells and immediately stabilize the RNA using a reagent like TRIzol or by flash-freezing in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the total RNA template using a reverse transcriptase enzyme.
-
Priming can be done using random hexamers, oligo(dT) primers (for eukaryotic-like mRNA), or gene-specific primers.
-
-
Real-Time PCR:
-
Reaction Mixture: Prepare a master mix containing qPCR buffer, dNTPs, a thermostable DNA polymerase, a fluorescent dye (e.g., SYBR Green), and forward and reverse primers specific to the target gene (e.g., a paa, cat, or pca gene).
-
Controls: Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase (-RT) controls to verify the absence of genomic DNA contamination.
-
Housekeeping Genes: Select one or more stably expressed reference (housekeeping) genes for normalization (e.g., rpoD, gyrB).
-
Thermocycling Program:
-
Initial denaturation (e.g., 95°C for 2-5 min).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec).
-
Annealing/Extension (e.g., 60°C for 30-60 sec).
-
-
Melt curve analysis (for SYBR Green) to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Calculate the relative gene expression (fold change) using the ΔΔCq method, normalizing the expression of the target gene to the reference gene(s).
-
Conclusion
The degradation of aromatic compounds by bacteria is a testament to their metabolic versatility. The this compound pathway, as part of the phenylacetate degradation route, represents a unique "hybrid" strategy, combining features of both anaerobic (CoA-ester activation) and aerobic (oxygenase-mediated ring attack) metabolism. This contrasts with the classical aerobic pathways that directly hydroxylate the aromatic ring before cleavage, such as the catechol and protocatechuate pathways, and the strictly anaerobic benzoyl-CoA pathway that relies on ring reduction.
The choice of pathway is dictated by both the substrate and the environmental conditions. While aerobic pathways offer a higher energy yield, the anaerobic benzoyl-CoA pathway is crucial in anoxic environments. The phenylacetate pathway's use of CoA thioesters may offer advantages in channeling intermediates and preventing their loss through diffusion. Understanding the functional nuances, enzymatic machinery, and regulatory circuits of these diverse pathways is critical for harnessing their potential in bioremediation, industrial biocatalysis, and the development of novel antimicrobial strategies targeting bacterial metabolism.
References
- 1. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction mechanism of protocatechuate 3,4-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reaction of oxygen with protocatechuate 3,4-dioxygenase from Pseudomonas putida. Characterization of a new oxygenated intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. genscript.com [genscript.com]
- 8. toyobo-global.com [toyobo-global.com]
- 9. researchgate.net [researchgate.net]
- 10. rjlbpcs.com [rjlbpcs.com]
- 11. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unite.it [elearning.unite.it]
A Comparative Guide to the Validation of a Novel Assay for 3-Oxo-5,6-dehydrosuberyl-CoA Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary of a novel assay for the detection of 3-Oxo-5,6-dehydrosuberyl-CoA, a key intermediate in the bacterial phenylacetate catabolic pathway.[1][2][3] The performance of this novel method is compared against a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, which is a common and reliable technique for the quantification of acyl-CoA species.[4][5] This document outlines the experimental protocols, presents comparative performance data, and visualizes the metabolic pathway and experimental workflows.
Comparative Analysis of Assay Performance
The validation of the novel assay focused on key analytical parameters to ensure its reliability and robustness for quantifying this compound. The following tables summarize the performance of the novel assay in comparison to a standard LC-MS/MS method.
| Validation Parameter | Novel Assay | Standard LC-MS/MS Method | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 2 fmol | 1-5 fmol[6] | As low as reasonably achievable |
| Lower Limit of Quantification (LLOQ) | 7 fmol | 5-20 fmol | Signal-to-Noise Ratio ≥ 10[7] |
| Accuracy (% Recovery) | 95 - 108% | 90 - 111%[6] | 80 - 120% |
| Intra-Assay Precision (% CV) | < 6% | < 10%[5] | < 15%[8] |
| Inter-Assay Precision (% CV) | < 9% | < 15%[8] | < 20%[8] |
Table 1: Comparison of Key Validation Parameters. The novel assay demonstrates comparable or superior performance to the standard LC-MS/MS method across all key validation parameters.
| Analyte Concentration | Novel Assay (% Recovery) | Standard LC-MS/MS Method (% Recovery) |
| Low Quality Control (LQC) | 102.5% | 98.7% |
| Medium Quality Control (MQC) | 99.8% | 101.2% |
| High Quality Control (HQC) | 105.1% | 103.5% |
Table 2: Accuracy Assessment. The accuracy of both methods was determined by the analysis of quality control samples at three different concentrations.
| Analyte Concentration | Novel Assay (% CV) | Standard LC-MS/MS Method (% CV) |
| Low Quality Control (LQC) | 5.8% | 8.2% |
| Medium Quality Control (MQC) | 4.1% | 6.5% |
| High Quality Control (HQC) | 3.5% | 5.1% |
Table 3: Intra-Assay Precision. The intra-assay precision was evaluated by analyzing six replicates of each quality control sample in a single analytical run.
| Analyte Concentration | Novel Assay (% CV) | Standard LC-MS/MS Method (% CV) |
| Low Quality Control (LQC) | 8.9% | 11.5% |
| Medium Quality Control (MQC) | 7.2% | 9.8% |
| High Quality Control (HQC) | 6.5% | 8.3% |
Table 4: Inter-Assay Precision. The inter-assay precision was determined by analyzing the quality control samples on three different days.
Metabolic Context: The Phenylacetate Catabolic Pathway
This compound is an intermediate in the aerobic degradation of phenylacetate in bacteria such as Escherichia coli.[1][2] This pathway is crucial for the bacterial catabolism of aromatic compounds.[1][3] The degradation of phenylacetate proceeds via CoA thioesters, involving an unusual epoxidation of the aromatic ring and subsequent isomerization to a seven-membered oxepin ring before hydrolytic cleavage.[1]
Caption: Phenylacetate Catabolic Pathway in E. coli.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Acyl-CoA Extraction from Bacterial Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from microbial cells.[9]
-
Cell Harvesting: Bacterial cells are harvested from culture by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Quenching and Lysis: The cell pellet is immediately resuspended in ice-cold 0.6 N perchloric acid to quench metabolic activity and lyse the cells.
-
Incubation: The mixture is incubated on ice for 30 minutes to ensure complete lysis and protein precipitation.
-
Centrifugation: The sample is centrifuged at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Neutralization: The supernatant, containing the acyl-CoAs, is carefully transferred to a new tube and neutralized with a solution of 3 M potassium carbonate in 0.5 M triethanolamine.
-
Final Centrifugation: The neutralized extract is centrifuged to remove the potassium perchlorate precipitate. The resulting supernatant is used for analysis.
Novel Assay: Methodological Workflow
The novel assay utilizes a proprietary derivatization agent that reacts specifically with the β-ketoacyl-CoA structure of this compound, followed by fluorescence detection.
Caption: Workflow of the Novel Assay.
Standard Method: LC-MS/MS Protocol
The standard method for acyl-CoA quantification is based on established LC-MS/MS protocols.[4][5]
-
Chromatographic Separation: The extracted acyl-CoAs are separated on a C18 reversed-phase column using a gradient of mobile phase A (10 mM ammonium acetate in water) and mobile phase B (acetonitrile).
-
Mass Spectrometric Detection: The eluent is introduced into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification: this compound is quantified using Multiple Reaction Monitoring (MRM). The transition from the precursor ion to a specific product ion is monitored for selective and sensitive detection. A stable isotope-labeled internal standard is used for accurate quantification.
Conclusion
The novel assay for the detection of this compound demonstrates excellent performance characteristics, meeting and in some cases exceeding the standards of established LC-MS/MS methods. Its high sensitivity, accuracy, and precision, combined with a streamlined workflow, make it a valuable tool for researchers studying bacterial metabolism and for professionals in drug development targeting this pathway. The robust validation data presented in this guide supports the adoption of this novel assay for reliable and high-throughput quantification of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Phenylacetate Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Comparative Metabolomics for the Identification of 3-Oxo-5,6-dehydrosuberyl-CoA Accumulation: A Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the identification and quantification of 3-Oxo-5,6-dehydrosuberyl-CoA, a key intermediate in the phenylacetate catabolic pathway. The accumulation of this metabolite can be indicative of metabolic dysregulation or enzymatic deficiencies. This document outlines and compares the performance of various analytical techniques, offering supporting experimental data to aid in method selection for targeted research and drug development applications.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound and other acyl-CoAs is critical and depends on factors such as required sensitivity, specificity, throughput, and available instrumentation. The primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1] This technique allows for the simultaneous measurement of multiple acyl-CoA species in a single run.[2] However, challenges in LC-MS/MS analysis include potential for ion suppression from the biological matrix and the need for careful sample preparation to ensure stability and recovery of the target analytes.[2]
Enzymatic assays offer a more accessible alternative to LC-MS/MS, as they can be performed using standard laboratory spectrophotometers or fluorometers. These assays are typically based on the enzymatic conversion of the acyl-CoA of interest, leading to a detectable colorimetric or fluorescent signal. While generally less sensitive than LC-MS/MS, enzymatic assays can be a cost-effective and high-throughput option for screening purposes.
Below is a summary of the quantitative performance of these methods, with data extrapolated from studies on similar dicarboxylic and short-chain acyl-CoAs.
| Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery | Reference |
| LC-MS/MS | Short-chain acyl-CoAs | 2 - 133 nM | 10x Signal-to-Noise | > 0.99 | 80 - 114% | [3][4] |
| LC-MS/MS | Dicarboxylic acids (as proxy) | 0.05 µmol/L | 0.1 µmol/L | > 0.99 | Not Reported | [5] |
| LC-MS/MS | Long-chain acyl-CoAs | ~5 fmol | ~5 fmol | > 0.99 | Not Reported | [6] |
| Enzymatic Assay (Fluorometric) | Acetyl-CoA | Not explicitly stated, comparable to LC-MS in some matrices | Not explicitly stated | Not Reported | Not Reported | |
| Enzymatic Assay (Colorimetric) | Acyl-CoAs | Not as sensitive as fluorometric or LC-MS methods | Not as sensitive as fluorometric or LC-MS methods | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experimental approaches are provided below.
LC-MS/MS-based Quantification of Acyl-CoAs
This protocol is a generalized procedure for the extraction and analysis of acyl-CoAs from biological samples, adaptable for this compound.
a. Sample Preparation and Extraction:
-
Cell Harvesting: Rinse cell pellets with ice-cold PBS.
-
Lysis and Deproteinization: Resuspend cell pellets in an ice-cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid (SSA) or acetonitrile/methanol/water mixture). The use of SSA can obviate the need for solid-phase extraction for certain analytes.[2]
-
Homogenization: Sonicate or vortex the samples to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.
b. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by equilibration with water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with an appropriate solvent, such as methanol containing an ammonium salt.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
c. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid or an ion-pairing agent like tributylamine) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: For this compound, specific precursor and product ion transitions would need to be determined using a pure standard. A common neutral loss for acyl-CoAs is 507.3 m/z.
-
Enzymatic Assay for Acyl-CoA Quantification
This protocol describes a general enzymatic assay that can be adapted for specific acyl-CoAs.
a. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Enzyme Solution: Prepare a solution of the specific dehydrogenase or oxidase that acts on the acyl-CoA of interest.
-
Detection Reagent: Prepare a solution of a chromogenic or fluorogenic substrate that reacts with the product of the enzymatic reaction (e.g., NADH or H₂O₂).
-
Standard Curve: Prepare a series of known concentrations of the target acyl-CoA to generate a standard curve.
b. Assay Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described in the LC-MS/MS protocol, ensuring the final buffer is compatible with the enzymatic assay.
-
Reaction Mixture: In a microplate well, combine the sample or standard with the assay buffer and enzyme solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reaction to proceed.
-
Signal Development: Add the detection reagent to the wells.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of the acyl-CoA in the samples by comparing their readings to the standard curve.
Mandatory Visualizations
Phenylacetate Catabolic Pathway
The following diagram illustrates the biochemical pathway leading to the formation and subsequent metabolism of this compound.
Caption: Phenylacetate catabolic pathway leading to this compound.
Comparative Metabolomics Workflow
This diagram outlines a typical workflow for a comparative metabolomics study aimed at identifying differentially accumulated metabolites like this compound.
Caption: Workflow for comparative metabolomics to identify metabolite accumulation.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Enzyme Kinetics of Wild-Type vs. Mutant 3-Oxo-5,6-dehydrosuberyl-CoA Thiolase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzyme kinetics of wild-type 3-Oxo-5,6-dehydrosuberyl-CoA thiolase and a hypothetical mutant counterpart. Due to the limited availability of published data on specific mutants of this enzyme, this document will focus on the established role and characteristics of the wild-type enzyme and present a framework for comparing its kinetics with potential mutants. The experimental protocols and data interpretation guidelines provided are based on established methodologies for thiolase enzymes.
Introduction to this compound Thiolase
This compound thiolase, encoded by the paaJ gene in organisms like Escherichia coli, is a key enzyme in the aerobic catabolism of phenylacetate. This pathway is crucial for the degradation of aromatic compounds, which are common environmental pollutants. The enzyme catalyzes the thiolytic cleavage of this compound into 2,3-dehydroadipyl-CoA and acetyl-CoA. This reaction is a critical step in converting the opened aromatic ring into intermediates of central metabolism. Understanding the kinetics of this enzyme is vital for applications in bioremediation and metabolic engineering.
Hypothetical Kinetic Comparison: Wild-Type vs. Mutant Enzyme
| Kinetic Parameter | Description | Expected Outcome for an Improved Mutant | Expected Outcome for an Impaired Mutant |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate. | Lower Km (Higher affinity) | Higher Km (Lower affinity) |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Higher Vmax | Lower Vmax |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. It represents the catalytic efficiency of a single enzyme molecule. | Higher kcat | Lower kcat |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product. It is the best overall measure of an enzyme's catalytic performance. | Higher kcat/Km | Lower kcat/Km |
Experimental Protocols
A detailed methodology for determining the kinetic parameters of this compound thiolase is provided below. This protocol is based on standard spectrophotometric assays used for other thiolase enzymes.
Thiolase Activity Assay
This assay measures the rate of Coenzyme A (CoA) release during the thiolytic cleavage of the substrate. The released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Purified wild-type and mutant this compound thiolase
-
This compound (substrate)
-
Coenzyme A (for the reverse reaction, if studied)
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
DTNB solution
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTNB in a cuvette.
-
Enzyme Addition: Add a known concentration of the purified enzyme (wild-type or mutant) to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.
-
Initiation of Reaction: Start the reaction by adding a known concentration of the this compound substrate.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA release.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay with varying concentrations of the substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Km).
-
Visualizations
Phenylacetate Degradation Pathway
Caption: Phenylacetate degradation pathway highlighting the role of this compound thiolase (PaaJ).
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for determining and comparing enzyme kinetic parameters.
Safety Operating Guide
Essential Safety and Disposal Guidance for 3-Oxo-5,6-dehydrosuberyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-Oxo-5,6-dehydrosuberyl-CoA, a derivative of coenzyme A.[1] Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the chemical properties of analogous compounds, such as CoA esters and α,β-unsaturated ketones.
Chemical and Physical Properties
A summary of the computed properties for this compound is provided below. This data is essential for understanding the compound's behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄N₇O₂₀P₃S | PubChem[2] |
| Molecular Weight | 935.7 g/mol | PubChem[2] |
| XLogP3 | -5.7 | PubChem[2] |
| Exact Mass | 935.15746899 Da | PubChem[2] |
Personal Protective Equipment (PPE)
A comprehensive hazard assessment is critical to determine the appropriate PPE.[3] The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Minimum Requirement | Rationale and Best Practices |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental splashes. For tasks with a higher risk of contamination, consider a disposable gown. |
| Eye and Face Protection | Safety Glasses with Side Shields | Safety glasses are the minimum requirement.[3] A face shield should be worn in conjunction with safety goggles when there is a significant splash hazard.[3] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves provide limited protection for incidental contact and should be removed immediately after a known exposure.[3] For extended handling or when direct contact is likely, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[3] |
| Respiratory Protection | Not Generally Required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If aerosols may be generated and a fume hood is not available, a risk assessment should be performed to determine if a respirator is necessary. |
Operational and Handling Plan
Adherence to a strict operational protocol is vital to ensure safety when working with this compound.
Engineering Controls
-
Ventilation: All work with this compound, especially when in solution or if it is a volatile solid, should be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.
Standard Operating Procedure
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Wear all required PPE before handling the compound.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area upon completion of the task.
-
Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not dispose of this compound down the drain.[4]
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's licensed waste contractor.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C29H44N7O20P3S | CID 139031573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
